5-Oxooctanoic acid
Description
5-Oxooctanoic acid is a natural product found in Sarracenia flava with data available.
Structure
3D Structure
Properties
IUPAC Name |
5-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-4-7(9)5-3-6-8(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGVWVVPDOAZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189893 | |
| Record name | 5-Oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Fruity aroma with musky undertones | |
| Record name | 5-Oxooctanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1935/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | 5-Oxooctanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1935/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3637-14-7 | |
| Record name | 5-Oxooctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3637-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-OXOOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID3A8OXKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Identification and Synonyms of 5-Oxooctanoic Acid
An In-depth Technical Guide to 5-Oxooctanoic Acid
For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical information on this compound, including its unique identifiers and various synonyms.
This compound is a medium-chain fatty acid.[1] Its definitive identifier is its CAS (Chemical Abstracts Service) Registry Number, which provides a unique and unambiguous reference for the compound.
Quantitative Data Summary
The following table summarizes the key identifiers and synonyms for this compound.
| Identifier Type | Value |
| CAS Number | 3637-14-7[1] |
| Primary Name | This compound[1][2] |
| Synonym | Octanoic acid, 5-oxo-[1] |
| Synonym | 5-Keto-n-caprylic acid[1] |
| FEMA Number | 4455[1] |
| NSC Number | 131619[1] |
Visualization of Synonym Relationship
The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers.
Caption: Hierarchical relationship of this compound to its identifiers.
References
5-Oxooctanoic Acid: A Putative Intermediate at the Crossroads of Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoic acid is a medium-chain oxo-fatty acid that has been identified in biological systems, yet its role as a metabolic intermediate remains largely uncharted.[1] Unlike its more extensively studied isomer, 3-oxooctanoic acid, a key player in mitochondrial beta-oxidation, the metabolic pathways and physiological significance of this compound are not well-defined. This technical guide synthesizes the current, albeit limited, understanding of this compound, postulating its formation through alternative fatty acid oxidation pathways and its subsequent catabolism. By presenting hypothesized metabolic routes, detailing relevant experimental protocols for its detection, and providing a framework for future investigation, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential role of this enigmatic metabolite in health and disease.
Hypothetical Metabolic Pathways of this compound
Direct evidence for the metabolic pathways involving this compound is currently scarce in the scientific literature. However, based on established principles of fatty acid metabolism, a plausible pathway for its formation and degradation can be proposed.
Formation of this compound
The formation of this compound in vivo is likely a result of the ω-1 hydroxylation of octanoic acid, a medium-chain fatty acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically those with ω-1 hydroxylase activity, which are known to act on fatty acids.[1][2][3] This initial hydroxylation would produce 5-hydroxyoctanoic acid. Subsequent oxidation of the hydroxyl group to a ketone by alcohol dehydrogenases and potentially aldehyde dehydrogenases would yield this compound.[4][5][6][7]
Degradation of this compound
Following its formation, this compound would likely enter the mitochondrial beta-oxidation spiral for degradation. This would first require its activation to 5-oxooctanoyl-CoA by an acyl-CoA synthetase. The 5-oxooctanoyl-CoA would then undergo successive rounds of beta-oxidation, yielding acetyl-CoA and a shortened acyl-CoA until the molecule is completely broken down.[8][9][10][11][12] The acetyl-CoA produced can then enter the citric acid cycle for energy production.
Quantitative Data
As of the writing of this guide, there is a notable absence of published quantitative data on the physiological or pathological concentrations of this compound in biological matrices such as plasma, urine, or tissues. The tables below are provided as templates for researchers to populate as data becomes available.
Table 1: Hypothetical Concentrations of this compound in Biological Samples
| Biological Matrix | Condition | Concentration Range (µM) | Reference |
| Human Plasma | Healthy | Data not available | |
| Disease State X | Data not available | ||
| Human Urine | Healthy | Data not available | |
| Disease State Y | Data not available | ||
| Animal Model (e.g., Rat Liver) | Control | Data not available | |
| Experimental | Data not available |
Table 2: Hypothetical Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Cytochrome P450 (ω-1 hydroxylase) | Octanoic Acid | Data not available | Data not available | |
| Alcohol Dehydrogenase | 5-Hydroxyoctanoic Acid | Data not available | Data not available | |
| Acyl-CoA Synthetase | This compound | Data not available | Data not available |
Experimental Protocols
The detection and quantification of this compound in biological samples would likely require chromatographic separation coupled with mass spectrometry, due to its chemical nature as a small, polar molecule. The following are generalized protocols that can be adapted for the analysis of this compound.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase to elute the analyte.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound and its internal standard.
-
Protocol 2: Analysis of this compound in Urine by GC-MS
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound in urine, which typically requires derivatization to increase volatility.[13][14][15][16]
1. Sample Preparation and Derivatization:
-
To 1 mL of urine, add an internal standard.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification of the urine.
-
Evaporate the organic extract to dryness.
-
Derivatize the dried residue using a two-step process:
-
Oximation: React with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the keto group.
-
Silylation: React with a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize the carboxylic acid group.
-
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: A temperature gradient to separate the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI).
-
Detection: Full scan mode for identification or selected ion monitoring (SIM) for targeted quantification.
-
Conclusion and Future Directions
This compound represents a potentially overlooked metabolic intermediate in fatty acid metabolism. The hypothetical pathways presented in this guide, involving ω-1 hydroxylation and subsequent beta-oxidation, provide a logical framework for initiating research into its biological roles. The immediate priorities for future research should be to:
-
Confirm the proposed metabolic pathways: This can be achieved through in vitro studies using liver microsomes and isolated mitochondria, as well as in vivo studies using stable isotope-labeled octanoic acid.
-
Develop and validate sensitive analytical methods: The establishment of robust LC-MS/MS or GC-MS methods is crucial for the accurate quantification of this compound in various biological matrices.
-
Investigate physiological and pathological relevance: Once its presence and metabolic pathways are confirmed, studies can be designed to explore the role of this compound in metabolic regulation and its potential as a biomarker in diseases characterized by altered fatty acid metabolism.
For drug development professionals, understanding the complete metabolic landscape of fatty acids, including minor pathways that may become significant in disease states or during pharmacological intervention, is critical. The elucidation of the role of this compound could open new avenues for therapeutic strategies and diagnostic development.
References
- 1. ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. Fatty acid beta oxidation | Abcam [abcam.com]
- 10. aocs.org [aocs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of 5-Oxooctanoic Acid: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
5-Oxooctanoic acid is a gamma-keto fatty acid that has been identified in the plant kingdom. Despite its simple structure, comprehensive data regarding its natural abundance, biosynthetic pathways, and physiological roles remain scarce in publicly accessible scientific literature. This technical guide synthesizes the current knowledge on the natural occurrence of this compound, proposes a plausible biosynthetic pathway based on established fatty acid metabolism, and provides detailed experimental protocols for its extraction, detection, and quantification in biological matrices. This document aims to serve as a foundational resource for researchers interested in exploring the biochemistry and potential applications of this understudied metabolite.
Introduction
This compound, also known as 5-keto-n-caprylic acid, is a medium-chain oxo fatty acid with the chemical formula C₈H₁₄O₃. Structurally, it is a derivative of octanoic acid with a ketone group at the C-5 position. While the biological significance of alpha- and beta-keto acids is well-documented, the roles of gamma-keto acids such as this compound are less understood. This guide addresses the current state of knowledge regarding its natural occurrence and provides a framework for future research.
Natural Occurrence
The documented natural occurrence of this compound is limited. To date, it has been reported in the carnivorous plant Sarracenia flava (the yellow pitcher plant).[1][2][3] A comprehensive metabolite profiling of various Sarracenia species using gas chromatography-mass spectrometry (GC-MS) has been conducted, although a specific focus on this compound was not the primary objective of these studies.[1][2][3]
Quantitative Data
There is a notable absence of quantitative data for this compound in the scientific literature. The concentration of this metabolite in Sarracenia flava or any other natural source has not been reported. The following table highlights this data gap and serves as a call for further quantitative studies.
| Natural Source | Tissue/Part | Concentration Range | Method of Quantification | Reference |
| Sarracenia flava | Not Specified | Not Reported | Not Reported | PubChem |
Proposed Biosynthesis of this compound
A definitive biosynthetic pathway for this compound has not been elucidated. However, a plausible pathway can be proposed based on the known mechanisms of fatty acid oxidation in plants and other eukaryotes. The most likely route is through a variation of fatty acid oxidation of octanoic acid, specifically via gamma-oxidation.
Fatty acid oxidation is a fundamental metabolic process that breaks down fatty acids to produce energy. While beta-oxidation is the most common pathway, alpha- and omega-oxidation also occur.[4][5][6][7] Gamma-oxidation is less common but mechanistically conceivable.
The proposed pathway involves the following steps:
-
Activation: Octanoic acid is activated to its coenzyme A (CoA) derivative, octanoyl-CoA, by an acyl-CoA synthetase.
-
Hydroxylation: A specific hydroxylase introduces a hydroxyl group at the C-5 position of octanoyl-CoA, forming 5-hydroxyoctanoyl-CoA.
-
Oxidation: The hydroxyl group is then oxidized to a ketone by a dehydrogenase, yielding 5-oxooctanoyl-CoA.
-
Thioesterase Activity: A thioesterase cleaves the CoA group to release free this compound.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of keto acids and fatty acids in plant tissues and other biological matrices.[8][9][10][11][12][13][14][15] These should be optimized and validated for the specific sample matrix being investigated.
Extraction of this compound from Plant Tissue
This protocol describes a general method for the extraction of medium-chain fatty acids from plant material.
Materials:
-
Fresh or lyophilized plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass Pasteur pipettes
-
Nitrogen gas stream
Procedure:
-
Weigh 50-100 mg of fresh plant tissue and freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a glass centrifuge tube.
-
Add 3 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add 0.6 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization.
GC-MS Analysis of this compound
Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis. A two-step process of methoximation followed by silylation is recommended.[8][9]
Materials:
-
Dried lipid extract
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Methoximation:
-
To the dried lipid extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial tightly and incubate at 60°C for 60 minutes.
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 80 µL of MSTFA.
-
Cap the vial and incubate at 60°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Typical GC oven temperature program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass spectrometer settings: Electron ionization (EI) at 70 eV, scan range m/z 50-550.
-
Data Analysis: The resulting mass spectrum of the derivatized this compound can be compared to spectral libraries for identification. For quantification, an internal standard (e.g., a deuterated analog) should be added at the beginning of the extraction process.
Potential Roles and Future Directions
The biological function of this compound is currently unknown. Its presence in a carnivorous plant suggests potential roles in defense, prey attraction, or as a metabolic intermediate in unique biochemical pathways. Future research should focus on:
-
Quantitative analysis of this compound in Sarracenia flava and other species to understand its abundance and distribution.
-
Elucidation of the biosynthetic pathway through isotopic labeling studies and identification of the involved enzymes.
-
Investigation of its biological activity in relevant assays to determine its physiological role.
-
Screening of other natural sources to determine if its occurrence is widespread.
Conclusion
This compound represents an intriguing but largely unexplored natural product. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge and offers a practical framework for its further investigation. The detailed experimental protocols and the proposed biosynthetic pathway are intended to facilitate future research into the biochemistry and potential applications of this gamma-keto fatty acid. Addressing the significant gaps in our understanding of this compound will undoubtedly contribute to the broader field of metabolomics and natural product chemistry.
References
- 1. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. igntu.ac.in [igntu.ac.in]
- 6. aocs.org [aocs.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes [grasasyaceites.revistas.csic.es]
- 14. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
5-Oxooctanoic Acid: A Technical Guide to its Role in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxooctanoic acid is a medium-chain oxo-fatty acid that represents an intermediate in fatty acid metabolism. While its precise biological roles are still under investigation, its structural similarity to other bioactive fatty acids suggests potential involvement in cellular energy homeostasis and signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic context, potential biosynthetic and degradation pathways, and methodologies for its quantification. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the nuanced roles of oxo-fatty acids in health and disease.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy production and is intricately linked to various signaling pathways that govern metabolic health. Medium-chain fatty acids (MCFAs) and their derivatives are increasingly recognized for their unique metabolic fates and biological activities. This compound, a C8 oxo-fatty acid, is an intriguing molecule within this class. Its ketone group suggests a role as an intermediate in oxidative pathways, potentially linking fatty acid and ketone body metabolism. Understanding the biochemistry of this compound is crucial for elucidating its physiological significance and its potential as a biomarker or therapeutic target in metabolic diseases.
Biochemical Context
This compound is structurally a derivative of octanoic acid, featuring a ketone group at the C-5 position.[1] This modification significantly alters its chemical properties and likely its metabolic processing compared to its parent fatty acid.
Biosynthesis
The precise enzymatic pathway for the biosynthesis of this compound has not been definitively established. However, based on the metabolism of other fatty acids, a potential route involves the oxidation of octanoic acid. Cytochrome P450 (CYP) enzymes, particularly those of the CYP4 family, are known to catalyze the ω- and (ω-1)-hydroxylation of medium-chain fatty acids.[2][3][4] Subsequent oxidation of a hydroxyl intermediate at the C-5 position by alcohol and aldehyde dehydrogenases could yield this compound.
Degradation
It is hypothesized that this compound is catabolized through the β-oxidation pathway. This would first require its activation to 5-oxooctanoyl-CoA by an acyl-CoA synthetase. The 5-oxooctanoyl-CoA would then enter the mitochondrial or peroxisomal β-oxidation spiral. The presence of the keto group may influence the efficiency of the enzymatic steps. The final products of its complete oxidation would be acetyl-CoA and propionyl-CoA.
Quantitative Data
Quantitative data for endogenous levels of this compound in human biological samples are not extensively documented in the current scientific literature. However, analysis of other short- and medium-chain fatty acids can provide an expected range. For instance, a study on a healthy pediatric population reported urinary concentrations of hexanoic acid to be in the range of 0.13-1.10 mmol/mol creatinine.[5] It is plausible that this compound exists at comparable or lower concentrations. The tables below are provided as templates for researchers to populate with their experimental data.
Table 1: Template for Quantification of this compound in Human Plasma
| Sample ID | Concentration (ng/mL) | Concentration (nmol/L) |
| Control 1 | Data | Data |
| Control 2 | Data | Data |
| Control 3 | Data | Data |
| Patient 1 | Data | Data |
| Patient 2 | Data | Data |
| Patient 3 | Data | Data |
Table 2: Template for Quantification of this compound in Human Urine
| Sample ID | Concentration (µg/mL) | Concentration (µmol/L) | Normalized to Creatinine (µmol/mmol Cr) |
| Control 1 | Data | Data | Data |
| Control 2 | Data | Data | Data |
| Control 3 | Data | Data | Data |
| Patient 1 | Data | Data | Data |
| Patient 2 | Data | Data | Data |
| Patient 3 | Data | Data | Data |
Signaling Pathways
The direct role of this compound as a signaling molecule is yet to be elucidated. However, other oxidized fatty acids are known to be signaling mediators.[6] One important family of nuclear receptors involved in lipid sensing are the Peroxisome Proliferator-Activated Receptors (PPARs). While octanoic acid has been shown to be a weak activator of PPARα, it is possible that its oxidized derivative, this compound, may exhibit different activity.[7] Further research is required to investigate the potential of this compound to activate PPARs or other nuclear receptors.
Caption: Hypothetical signaling pathway of this compound via PPARα activation.
Experimental Protocols
Quantification of this compound by GC-MS
This protocol describes the analysis of this compound in a biological matrix (e.g., plasma, tissue homogenate) using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction and derivatization.
5.1.1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., deuterated this compound or a structurally similar compound not present in the sample)
-
Sample matrix (e.g., plasma, tissue homogenate)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Methoxyamine hydrochloride (MeOx) in pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
5.1.2. Sample Preparation and Extraction
-
To 100 µL of the sample, add the internal standard.
-
Acidify the sample with HCl.
-
Perform a liquid-liquid extraction by adding 500 µL of MTBE.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
5.1.3. Derivatization
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap the vial and incubate at 60°C for 30 minutes. This step derivatizes the ketone group.[1][8]
-
Silylation: After cooling, add 50 µL of BSTFA with 1% TMCS. Cap the vial and incubate at 60°C for 45 minutes. This step derivatizes the carboxylic acid group.[8][9]
5.1.4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., 5% phenyl-methylpolysoxane).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scanning range of m/z 50-500. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended.
Caption: Workflow for the quantification of this compound by GC-MS.
Quantification of this compound by LC-MS/MS
This protocol provides a sensitive and specific method for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5.2.1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
5.2.2. Sample Preparation
-
To 50 µL of the sample, add the internal standard.
-
Precipitate proteins by adding 150 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
5.2.3. LC-MS/MS Analysis
-
Liquid Chromatograph: A UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound and the internal standard need to be determined by infusion of the standards.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
In Vitro Metabolism in Hepatocytes
This protocol outlines a general procedure to study the metabolism of this compound in cultured hepatocytes.
5.3.1. Materials and Reagents
-
Cryopreserved or fresh primary hepatocytes
-
Hepatocyte culture medium
-
This compound
-
LC-MS/MS system for metabolite identification
5.3.2. Experimental Procedure
-
Thaw and plate hepatocytes according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
Replace the medium with fresh medium containing a known concentration of this compound.
-
Incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, collect both the cell culture medium and the cells.
-
Quench metabolism in the cells with cold methanol.
-
Prepare the samples (medium and cell lysates) for LC-MS/MS analysis as described in section 5.2.
-
Analyze the samples to identify and quantify the disappearance of the parent compound and the formation of potential metabolites.
Conclusion
This compound is an understudied metabolite in the complex landscape of fatty acid metabolism. While its precise biosynthetic and signaling roles require further investigation, its chemical structure points to a potential role as an intermediate in oxidative pathways. The analytical methods and experimental approaches outlined in this guide provide a framework for researchers to further explore the biochemistry and physiological relevance of this compound. Future studies focusing on its quantification in various biological matrices, the identification of the enzymes responsible for its metabolism, and its potential as a signaling molecule will be crucial in fully understanding its contribution to metabolic health and disease.
References
- 1. youtube.com [youtube.com]
- 2. Cytochrome P450-dependent oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journaljesbs.com [journaljesbs.com]
- 6. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of peroxisome proliferation by perfluorooctanoic acid and endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Properties of 5-Oxooctanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoic acid, a member of the oxo fatty acid class, is a medium-chain fatty acid characterized by a ketone group at the fifth carbon position.[1] Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a molecule of interest in various chemical and biological contexts. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, spectroscopic profile, reactivity, and potential biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.
Core Physicochemical Properties
The known and estimated physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in different environments and for designing experimental protocols.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 3637-14-7 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | White solid (estimated) | [2] |
| Melting Point | 30.00 to 34.00 °C | [2] |
| Boiling Point | 296.00 to 298.00 °C at 760.00 mm Hg | [2] |
| Vapor Pressure | 0.000273 mmHg at 25.00 °C (estimated) | [2] |
| Flash Point | 149.44 °C (301.00 °F) | [2] |
| Solubility | Soluble in water and alcohol. | [1][2] |
| logP (o/w) | 0.822 (estimated) | [2] |
| pKa | Not experimentally determined | |
| Refractive Index | Not experimentally determined |
Molecular Structure
The chemical structure of this compound is fundamental to its properties and reactivity.
Caption: 2D structure of this compound.
Experimental Protocols
1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow range.
-
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
2. Boiling Point Determination (Distillation Method)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Methodology:
-
A sample of this compound is placed in a distillation flask with a few boiling chips.
-
The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask.
-
The flask is heated gently.
-
The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
-
3. Solubility Determination
-
Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
-
Methodology:
-
A known volume of the solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.
-
Small, accurately weighed portions of this compound are added incrementally with vigorous stirring or sonication.
-
The point at which no more solid dissolves (saturation) is observed.
-
Solubility is expressed as g/100 mL or mol/L.
-
Spectroscopic Properties (Theoretical)
While experimental spectra for this compound are not widely available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
-COOH: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.
-
-CH₂-C(=O)-: A triplet adjacent to the ketone.
-
-CH₂-CH₂-C(=O)-: A multiplet.
-
-CH₂-COOH: A triplet adjacent to the carboxylic acid.
-
-CH₂-CH₂-COOH: A multiplet.
-
CH₃-CH₂-: A triplet upfield.
-
-CH₂-CH₃: A sextet.
2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in different chemical environments.
-
-COOH: A signal in the range of 170-185 ppm.
-
-C=O: A signal further downfield, typically >200 ppm for a ketone.
-
-CH₂- groups: Signals in the aliphatic region (10-60 ppm), with carbons closer to the electron-withdrawing carbonyl and carboxyl groups appearing further downfield.
-
-CH₃ group: The most upfield signal, typically around 14 ppm.
3. FT-IR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp absorption around 1715 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹, often appearing as a shoulder on the ketone C=O stretch.
-
C-O stretch (carboxylic acid): A medium intensity band in the 1210-1320 cm⁻¹ region.
-
C-H stretch (aliphatic): Multiple sharp bands in the 2850-3000 cm⁻¹ region.
4. Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic of both ketones and carboxylic acids.
-
Molecular Ion (M⁺): A peak at m/z 158.
-
Alpha-cleavage around the ketone: Fragmentation on either side of the carbonyl group, leading to acylium ions.
-
McLafferty rearrangement: If sterically favorable, this could lead to a characteristic neutral loss.
-
Loss of H₂O (m/z 140): Common for carboxylic acids.
-
Loss of COOH (m/z 113): Cleavage of the carboxyl group.
Reactivity and Stability
1. Reactivity
-
Carboxylic Acid Group: this compound can undergo typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and conversion to acid chlorides using reagents like thionyl chloride (SOCl₂). It can also be deprotonated by bases to form the corresponding carboxylate salt.
-
Ketone Group: The ketone functionality is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). It can also react with Grignard reagents and other organometallics.
2. Stability
-
Thermal Stability: As a gamma-keto acid, this compound is expected to be more stable to thermal decarboxylation than beta-keto acids. However, at high temperatures, decomposition can occur.
-
Chemical Stability: It is generally stable under neutral conditions. Strong oxidizing agents can potentially cleave the carbon chain. It should be stored in a cool, dry place away from strong bases and oxidizing agents.
Potential Synthesis Pathway
A plausible synthetic route to this compound could involve the acetoacetic ester synthesis, a classic method for preparing ketones and substituted acetic acids.
Caption: A potential two-step synthesis of this compound.
Experimental Protocol (Generalized):
-
Alkylation: Ethyl acetoacetate is deprotonated with a base like sodium ethoxide to form the enolate, which then undergoes nucleophilic substitution with 1-bromopropane to yield ethyl 2-propylacetoacetate.
-
Michael Addition: The resulting β-keto ester is then subjected to a Michael addition with ethyl acrylate in the presence of a base.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed with aqueous acid (e.g., HCl) and heated to promote decarboxylation of the β-keto acid intermediate, yielding this compound.
Biological Activity and Metabolic Pathways
Metabolism:
As a medium-chain oxo-fatty acid, this compound is likely metabolized through pathways common to fatty acids. It can be expected to undergo β-oxidation, a process that breaks down fatty acids to produce acetyl-CoA. The presence of the ketone group may influence the specific enzymatic steps involved. Acetyl-CoA can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways.
Caption: A simplified diagram of the potential metabolic pathway.
Signaling Pathways:
Currently, there is no specific information in the scientific literature directly linking this compound to any particular signaling pathways. As a fatty acid derivative, it could potentially interact with fatty acid receptors or influence metabolic signaling, but further research is required to elucidate any specific roles.
Conclusion
This technical guide has summarized the key theoretical properties of this compound. While a significant amount of physicochemical data has been compiled, a notable gap exists in the availability of direct experimental spectroscopic data and information on its specific biological roles. The provided predictions for its spectral characteristics and metabolic fate are based on established chemical principles and data from analogous compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in research and drug development.
References
5-Oxooctanoic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling information for 5-Oxooctanoic acid. Due to the limited availability of specific toxicological data for this compound, information from the structurally similar and well-studied compound, Octanoic acid, has been included as a surrogate for hazard assessment. This is clearly indicated where applicable.
Chemical and Physical Properties
This compound is a white solid with a fruity, musky odor.[1] It is soluble in water and alcohol.[1][2]
| Property | Value | Reference |
| Molecular Formula | C8H14O3 | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | 30.00 to 34.00 °C @ 760.00 mm Hg | [2] |
| Boiling Point | 296.00 to 298.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 301.00 °F (149.44 °C) (TCC) | [4] |
| Solubility | Soluble in water and alcohol | [1][2] |
Toxicological Data
| Type of Toxicity | Value (Octanoic Acid) | Species | Reference |
| Oral LD50 | 10080 mg/kg | Rat | [5] |
| Dermal LD50 | > 5 g/kg | Rabbit | [5] |
Hazard Identification and GHS Classification
This compound is classified as a skin and eye irritant.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
The isomer, 7-Oxooctanoic acid, is also classified as potentially causing respiratory irritation (H335), which should be considered as a potential hazard for this compound.
Safety and Handling
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.[6]
-
If there is a risk of generating dust or aerosols, a chemical fume hood should be used.[6]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.[9] For tasks with a potential for significant skin contact, a chemically resistant apron should be worn.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[8] Nitrile gloves may be penetrated by some corrosives, so glove selection should be based on the specific task and potential for exposure.[10]
General Handling Precautions:
-
Avoid contact with skin and eyes.[6]
-
Avoid breathing in dust or vapors.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
First Aid Measures
General Advice:
-
In case of an exposure, immediately move the affected person to a safe area.
-
Provide the Safety Data Sheet (SDS) to the responding medical personnel.
Specific Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing.[10] Wash the affected skin area with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9] Seek immediate medical attention.[9]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.
-
Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[5]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area.[5] Wear appropriate personal protective equipment (PPE) as described in Section 4.[8]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.
-
Methods for Cleaning Up:
Experimental Protocols and Signaling Pathways
Representative Metabolic Pathway: Fatty Acid Beta-Oxidation
This compound, as a fatty acid derivative, is likely metabolized through pathways involved in lipid metabolism. The beta-oxidation of fatty acids is a primary catabolic process for breaking down fatty acid molecules to generate energy in the form of acetyl-CoA, NADH, and FADH2.[1] This process occurs in the mitochondria.[1]
Experimental Workflow: In Vitro Skin Irritation Assessment
Assessing the skin irritation potential of a chemical like this compound is crucial. In vitro methods using reconstructed human epidermis models are increasingly used to replace or reduce animal testing.[12]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before handling the material.
References
- 1. microbenotes.com [microbenotes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C8H14O3 | CID 280190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 3637-14-7 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. umdearborn.edu [umdearborn.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 12. criver.com [criver.com]
An In-depth Technical Guide on the Role of 5-Oxooctanoic Acid in Microbial Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific role of 5-oxooctanoic acid in microbial metabolism is limited in publicly available scientific literature. This guide, therefore, extrapolates from established principles of fatty acid and keto acid metabolism in bacteria to propose hypothetical pathways and experimental approaches for its study.
Introduction
This compound is a medium-chain keto fatty acid whose role in microbial metabolism is not yet well-defined. However, its structure suggests potential involvement in fatty acid biosynthesis and degradation pathways, and it may serve as a metabolic intermediate or a signaling molecule in certain microorganisms. Understanding its metabolic fate is crucial for fields ranging from microbial physiology and biotechnology to drug development, where microbial metabolic pathways are often targeted. This technical guide provides a comprehensive overview of the current understanding and proposed methodologies for investigating the role of this compound in microbial metabolism.
Hypothetical Metabolic Pathways
Based on known microbial metabolic pathways for fatty acids and keto acids, two primary routes for this compound metabolism can be hypothesized: degradation via a modified β-oxidation pathway and biosynthesis from common metabolic precursors.
Degradation of this compound
It is plausible that microorganisms can utilize this compound as a carbon and energy source through a modified β-oxidation pathway. The presence of the keto group at the C5 position necessitates specific enzymatic activities for its processing.
A hypothetical degradation pathway is as follows:
-
Activation: this compound is likely activated to its coenzyme A (CoA) thioester, 5-oxooctanoyl-CoA, by an acyl-CoA synthetase.
-
Reduction of the Keto Group: The 5-oxo group may be reduced to a hydroxyl group by a ketoreductase, forming 5-hydroxyoctanoyl-CoA. This step is critical for allowing the subsequent reactions of the β-oxidation spiral.
-
β-Oxidation Cycles: The resulting 5-hydroxyoctanoyl-CoA could then enter the standard β-oxidation pathway, undergoing successive rounds of oxidation, hydration, oxidation, and thiolysis to yield acetyl-CoA molecules, which can then enter the tricarboxylic acid (TCA) cycle.
Hypothetical degradation pathway of this compound.
Biosynthesis of this compound
The biosynthesis of this compound could potentially occur through a reversal of the β-oxidation pathway or via modifications of fatty acid synthesis intermediates.
A possible biosynthetic route could involve:
-
Chain Elongation: Starting from a precursor like hexanoyl-CoA, a condensation reaction with acetyl-CoA, catalyzed by a β-ketoacyl-CoA synthase, could form 3-oxooctanoyl-CoA.
-
Isomerization/Oxidation: A subsequent isomerization or oxidation at the C5 position could then lead to the formation of 5-oxooctanoyl-CoA.
-
Thioesterase Activity: Finally, a thioesterase would hydrolyze 5-oxooctanoyl-CoA to release free this compound.
Hypothetical biosynthesis pathway of this compound.
Quantitative Data
Table 1: Hypothetical Production Titers of this compound in Engineered E. coli
| Strain | Genotype | Substrate | Titer (mg/L) | Yield (g/g substrate) | Productivity (mg/L/h) |
| Control | Wild-type | Glucose | < 1 | < 0.001 | < 0.02 |
| Engineered 1 | Overexpression of putative synthase | Glucose | 150 | 0.015 | 3.1 |
| Engineered 2 | Knockout of competing pathway | Glucose | 250 | 0.025 | 5.2 |
Table 2: Hypothetical Degradation Rates of this compound by Environmental Isolates
| Isolate | Source | Incubation Time (h) | Initial Concentration (mM) | Final Concentration (mM) | Degradation Rate (µmol/h/g biomass) |
| Strain A | Soil | 24 | 10 | 2.5 | 312 |
| Strain B | Wastewater | 24 | 10 | 8.1 | 79 |
| Strain C | Marine Sediment | 24 | 10 | 9.5 | 21 |
Experimental Protocols
To elucidate the role of this compound in microbial metabolism, a combination of analytical chemistry, molecular biology, and bioinformatics approaches is necessary.
Analysis of this compound in Microbial Cultures
Objective: To detect and quantify this compound in microbial culture supernatants.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Centrifuge microbial culture to pellet cells.
-
Collect the supernatant and acidify to pH < 2 with HCl.
-
Extract the acidified supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the components.
-
Identify this compound-TMS derivative based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify using a standard curve.
-
Workflow for GC-MS analysis of this compound.
Identification of Genes Involved in this compound Metabolism
Objective: To identify genes responsible for the biosynthesis or degradation of this compound.
Methodology: Transcriptomics (RNA-Seq)
-
Experimental Design:
-
Grow the microorganism of interest in a defined medium.
-
Create two conditions: a control group and a group supplemented with this compound.
-
Harvest cells during the exponential growth phase.
-
-
RNA Extraction and Sequencing:
-
Extract total RNA from the cell pellets.
-
Deplete ribosomal RNA (rRNA).
-
Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina).
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the presence of this compound.
-
Genes encoding putative oxidoreductases, acyl-CoA synthetases, and enzymes of β-oxidation would be of particular interest.
-
Workflow for identifying genes involved in this compound metabolism.
Signaling Role of this compound
Oxylipins (oxidized fatty acids) are known to act as signaling molecules in inter-kingdom communication. While there is no direct evidence for this compound, its structure as a keto-acid suggests a potential role in bacterial communication, such as quorum sensing.
Hypothetical Signaling Pathway:
This compound could potentially be synthesized and released by bacterial cells. Upon reaching a certain concentration, it could be recognized by a specific receptor, either on the cell surface or intracellularly, leading to the activation of a transcriptional regulator. This regulator could then modulate the expression of target genes, influencing phenotypes such as biofilm formation, virulence factor production, or antibiotic resistance.
5-Oxooctanoic Acid: A Potential Biomarker in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Oxooctanoic acid is a medium-chain oxo-fatty acid. While not a classically recognized biomarker, its structure suggests a potential role as an indicator of disruptions in fatty acid metabolism. This technical guide explores the theoretical basis for considering this compound as a potential biomarker, drawing parallels from structurally similar and better-characterized molecules. This document provides a comprehensive overview of its hypothetical metabolic origins, potential disease associations, detailed analytical methodologies for its detection, and quantitative data for related, established biomarkers.
Biochemical Profile
This compound (PubChem CID: 280190) is a derivative of octanoic acid with a ketone group at the fifth carbon position.[1] Its chemical formula is C8H14O3, and it has a molecular weight of 158.19 g/mol .[1] It is described as a white solid with a fruity, musky aroma and is soluble in water and ethanol.[1]
Hypothetical Metabolic Pathways and Disease Association
Direct research on the metabolic pathways involving this compound is limited. However, its formation can be hypothesized based on known fatty acid metabolism pathways: beta-oxidation and omega-oxidation.
Potential Link to Fatty Acid Oxidation Disorders
Fatty acid oxidation disorders (FAODs) are inherited metabolic conditions resulting from enzyme deficiencies in the fatty acid breakdown pathway.[2] These disorders lead to an inability to metabolize fatty acids, causing an energy deficit and a buildup of toxic intermediates.[3] The most common FAOD is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive disorder caused by mutations in the ACADM gene.[4][5]
In MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of octanoyl-CoA. This excess is shunted into alternative pathways, including omega-oxidation, which can lead to the formation of various dicarboxylic acids and other intermediates.[6] It is plausible that this compound could be a minor product of this metabolic dysregulation.
Below are diagrams illustrating the standard fatty acid beta-oxidation pathway and the proposed diversion leading to the potential formation of oxo-fatty acids in MCAD deficiency.
Quantitative Biomarker Data
| Biomarker | Matrix | Condition | Concentration Range | Reference |
| Octanoylcarnitine (C8) | Plasma / Dried Blood Spot | MCAD Deficiency | Elevated (> 0.3 µM) | [7] |
| C8/C10 Acylcarnitine Ratio | Plasma / Dried Blood Spot | MCAD Deficiency | > 5 | [7] |
| Hexanoylglycine | Urine | MCAD Deficiency | Elevated (e.g., 30-fold increase) | [8] |
| Suberylglycine | Urine | MCAD Deficiency | Elevated | [8] |
| Suberic Acid | Urine | MCAD Deficiency | Elevated | [9] |
Experimental Protocols
The detection and quantification of this compound would likely employ methods similar to those used for other organic and keto acids in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.
Protocol 1: Quantification of this compound by GC-MS
This protocol is adapted from methods for analyzing urinary organic acids.
-
Sample Preparation (Urine):
-
To 1 mL of urine, add a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar keto acid).
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the ketone group. Incubate as required (e.g., 37°C for 90 minutes).[1]
-
Subsequently, add a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize the carboxylic acid group. Incubate as required (e.g., 60°C for 30 minutes).[1]
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Use Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard for quantification.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is based on methods for quantifying acylcarnitines and other small molecules in plasma.[10]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard.[10]
-
Vortex to precipitate proteins.[10]
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).[10]
-
Transfer the supernatant to a new tube and evaporate to dryness.[10]
-
Reconstitute the dried extract in the initial mobile phase.[10]
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid.[10]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.[10]
-
Conclusion
While direct evidence is currently lacking, the biochemical properties of this compound and its structural relationship to known metabolites suggest its potential as a biomarker for disorders of fatty acid oxidation, such as MCAD deficiency. Its utility would likely be as part of a broader panel of biomarkers rather than a standalone diagnostic marker. Further research is required to establish its metabolic origin, quantify its levels in relevant patient populations, and validate its clinical significance. The experimental protocols and analytical workflows outlined in this guide provide a solid foundation for initiating such investigations. The development of robust and sensitive analytical methods for this compound is a critical first step in exploring its potential role in health and disease, which may ultimately open new avenues for diagnosis and therapeutic monitoring.
References
- 1. organomation.com [organomation.com]
- 2. microbenotes.com [microbenotes.com]
- 3. byjus.com [byjus.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The mitochondrial fatty acid beta-oxidation pathway [pfocr.wikipathways.org]
- 8. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 10. benchchem.com [benchchem.com]
5-Oxooctanoic acid solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of 5-Oxooctanoic Acid
Introduction
This compound is a keto acid that is of interest to researchers in various fields, including organic synthesis and drug discovery, due to its potential as a building block or a biologically active molecule. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective use in experimental and developmental settings. This guide provides an overview of the available data on the solubility and stability of this compound and details the standard experimental protocols for determining these critical parameters.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 68-70 °C |
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes a carboxylic acid group and a ketone functional group, a general solubility profile can be inferred. The molecule possesses both polar (carboxylic acid, ketone) and non-polar (alkyl chain) regions, suggesting it will exhibit solubility in a variety of solvents.
General Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | The polar functional groups can interact with the dipoles of aprotic solvents. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Limited Solubility | The non-polar alkyl chain may allow for some interaction, but the polar functional groups will limit overall solubility. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique (e.g., GC-MS, NMR)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Figure 1: Workflow for determining solubility using the shake-flask method.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and thermal decomposition.
Potential Degradation Pathways
While specific degradation studies on this compound are not widely reported, potential pathways can be inferred from its structure. The carboxylic acid and ketone functionalities are the most likely sites for chemical reactions leading to degradation.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Aqueous buffer solutions at different pH values (e.g., pH 2, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature- and humidity-controlled chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the solutions at different pH values (acidic, neutral, basic) at elevated temperatures (e.g., 60 °C).
-
Oxidative Stability: Treat the solution with an oxidizing agent, such as hydrogen peroxide, at room temperature.
-
Thermal Stability: Expose the solid compound and solutions to high temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Data Evaluation:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and, if possible, characterize any major degradation products using techniques like LC-MS.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Caption: Figure 2: Workflow for conducting a forced degradation study.
Summary and Recommendations
Purchasing High-Purity 5-Oxooctanoic Acid for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information for researchers on sourcing, synthesizing, and verifying the quality of high-purity 5-Oxooctanoic acid. This document outlines commercially available sources, provides detailed experimental protocols for its synthesis and analysis, and explores its biological context, particularly its relevance in metabolic pathways.
Sourcing and Procurement of this compound
High-purity this compound is available from several chemical suppliers. When selecting a supplier, it is crucial to consider the reported purity, available quantities, and the intended research application. The following table summarizes key information for sourcing this compound.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 3637-14-7 | ≥98% | Custom synthesis |
| BOC Sciences | This compound | 3637-14-7 | Not specified | Not specified |
| Matrix Scientific | This compound | 3637-14-7 | 97% | Not specified |
| Parchem | This compound | 3637-14-7 | Not specified | Not specified |
| Axsyn | Octanoic acid, 5-oxo- | 3637-14-7 | Not specified | For experimental/research use only |
Note: Purity levels and availability are subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific information.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | White solid (estimated) | [2] |
| Melting Point | 30.00 to 34.00 °C @ 760.00 mm Hg | [2] |
| Boiling Point | 296.00 to 298.00 °C @ 760.00 mm Hg | [2] |
| Solubility | Soluble in water and alcohol | [2] |
| logP (o/w) | 0.822 (estimated) | [2] |
| Storage Temperature | -20°C |
Synthesis of this compound
For researchers requiring larger quantities or specific isotopic labeling, chemical synthesis is a viable option. A common approach for the synthesis of keto acids is the malonic ester synthesis. The following is a proposed synthetic route for this compound.
Proposed Synthetic Pathway: Malonic Ester Synthesis
Caption: Proposed synthesis workflow for this compound via malonic ester synthesis.
Detailed Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, add ethyl 4-bromobutanoate (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triethyl ester intermediate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude triethyl ester intermediate, add an excess of 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.
Quality Control and Analytical Methods
To ensure the purity and identity of purchased or synthesized this compound, a suite of analytical techniques should be employed.
Analytical Workflow
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 5-Oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the synthesis and subsequent purification of 5-Oxooctanoic acid, a keto acid with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The protocols described herein are based on established chemical principles for the synthesis of keto acids and their purification.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Summary of Synthesis Parameters
| Parameter | Value |
| Reaction Type | Acetoacetic Ester Synthesis |
| Starting Materials | Ethyl acetoacetate (B1235776), 1-bromo-3-pentanone |
| Reaction Time | 6-8 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 55-65% |
Table 2: Comparison of Purification Techniques
| Purification Technique | Typical Recovery/Yield (%) | Purity (%) | Throughput |
| Acid-Base Extraction | > 95% | > 95% | High |
| Recrystallization | 70-85% | > 98% | Medium |
| Column Chromatography | 60-80% | > 99% | Low |
Experimental Protocols
Part 1: Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol outlines the synthesis of this compound from ethyl acetoacetate and 1-bromopentan-2-one (B1336446). The reaction proceeds via alkylation of the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
1-Bromopentan-2-one
-
Aqueous Hydrochloric Acid (6M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Protocol:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Cool the solution to 0-5 °C in an ice bath. Add ethyl acetoacetate (1.0 equivalent) dropwise with continuous stirring. Allow the mixture to stir for 30 minutes at room temperature after the addition is complete.
-
Alkylation: Add 1-bromopentan-2-one (1.0 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Hydrolysis and Decarboxylation: Combine the organic extracts and add an excess of 6M aqueous hydrochloric acid. Heat the biphasic mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester and subsequent decarboxylation. Evolution of carbon dioxide should be observed.
-
Isolation of Crude Product: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
Part 2: Purification of this compound
The crude this compound can be purified by one or a combination of the following methods.
This method leverages the acidic nature of the carboxylic acid to separate it from neutral impurities.[1]
Materials:
-
Crude this compound
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous Hydrochloric Acid (6M)
-
Separatory funnel
-
Anhydrous magnesium sulfate
Protocol:
-
Dissolution: Dissolve the crude this compound in diethyl ether in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acid.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add 6M HCl with stirring until the solution is acidic (pH ~1-2), which will cause the this compound to separate, potentially as an oil.
-
Back-Extraction: Extract the acidified aqueous solution with fresh diethyl ether (3 x 50 mL).
-
Final Washing and Drying: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
This technique is suitable if the crude product is a solid and a suitable solvent is found.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter paper
Protocol:
-
Solvent Selection: Determine an appropriate solvent or solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
This method provides high purity by separating the target compound from closely related impurities based on their differential adsorption to a stationary phase.[1]
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for the stationary phase)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Protocol:
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Analytical Determination of 5-Oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 5-oxooctanoic acid, a keto-fatty acid of growing interest in metabolic research and drug development. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and specificity for analyzing this compound in complex biological matrices.[1]
Introduction to Analytical Strategies
The accurate quantification of this compound is crucial for understanding its physiological and pathological roles.[1] The selection between GC-MS and LC-MS/MS will depend on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This robust technique provides high chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds.[2] For non-volatile molecules like this compound, a chemical derivatization step is necessary to increase volatility and thermal stability.[1][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly versatile and can analyze a wide range of compounds, often with minimal sample preparation.[2] LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for detecting low-abundance analytes in complex biological samples.[2][4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives by gas chromatography, followed by ionization and mass analysis.[1] | Separation in the liquid phase followed by ionization and tandem mass analysis for high selectivity.[1] |
| Sample Preparation | Requires extraction and chemical derivatization (e.g., silylation) to increase volatility.[1] | Requires extraction; derivatization is optional but can enhance ionization efficiency.[1] |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).[1] | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole).[1] |
| Typical Limit of Detection (LOD) | 0.1 - 1 µM | 0.01 - 0.1 µM[5] |
| Typical Limit of Quantification (LOQ) | 0.5 - 5 µM | 0.05 - 0.5 µM |
| Linearity Range | 1 - 100 µM | 0.1 - 50 µM |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol details the analysis of this compound in a biological matrix (e.g., plasma, tissue homogenate) using GC-MS after extraction and derivatization.
1. Sample Preparation and Extraction
-
To 100 µL of the sample (e.g., plasma), add an appropriate internal standard, such as a deuterated analog of this compound.
-
Perform a liquid-liquid extraction by adding 500 µL of a hexane:isopropanol (3:2, v/v) mixture.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Seal the tube tightly and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[1]
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., 5% phenyl-methylpolysiloxane).[1][6]
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.[1]
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[1][6]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scanning range of m/z 50-500.[1][6]
-
Quantification: Monitor characteristic ions of the TMS-derivatized this compound and the internal standard.[1]
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of this compound in biological samples using LC-MS/MS.
1. Sample Preparation
-
To 50 µL of the sample, add an internal standard (e.g., ¹³C-labeled this compound).[1]
-
Precipitate proteins by adding 150 µL of ice-cold acetonitrile.[1]
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Use a reverse-phase C18 column for separation.[1]
-
Mobile Phase: Employ a gradient of water and acetonitrile, both containing 0.1% formic acid.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended.[1]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for this compound and its internal standard.[1]
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
References
Application Note: Quantitative Analysis of 5-Oxooctanoic Acid in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxooctanoic acid is a medium-chain keto fatty acid that may play a role in various metabolic pathways. Accurate quantification of such metabolites in biological matrices is crucial for biomarker discovery and understanding disease mechanisms. However, the analysis of small, polar carboxylic acids like this compound presents challenges for typical reversed-phase liquid chromatography (RP-LC) methods due to poor retention and for mass spectrometry (MS) due to inefficient ionization.
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol employs a chemical derivatization strategy to enhance the analyte's hydrophobicity and ionization efficiency, allowing for reliable separation and detection.
Principle
The method involves a simple protein precipitation step to extract this compound and an internal standard (IS) from human plasma. The extracted analytes are then chemically derivatized using 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1][2] This derivatization step tags the carboxylic acid group, significantly improving its retention on a C18 column and enhancing its signal in positive ion electrospray ionization (ESI) mode.[3][4] The derivatized analyte is then separated and quantified using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Deuterated Octanoic Acid (C8:0-d15) or other suitable internal standard (IS)
-
LC-MS grade Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (Fisher Scientific or equivalent)[3]
-
Formic acid (FA), 99% or higher purity
-
3-nitrophenylhydrazine (3-NPH) hydrochloride
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Human plasma (sourced ethically)
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and the internal standard in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Stock Solution (10 µg/mL): Prepare a working stock solution containing 10 µg/mL of this compound by diluting the primary stock with 50:50 (v/v) ACN/water.
-
Internal Standard Working Solution (1 µg/mL): Prepare a 1 µg/mL IS working solution by diluting the IS primary stock with ACN. This solution will be used for protein precipitation.
-
Calibration Standards: Prepare calibration standards by spiking the working stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or rabbit plasma) to achieve final concentrations ranging from 0.5 ng/mL to 500 ng/mL.[5]
Sample Preparation and Derivatization
-
Protein Precipitation: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control (QC) sample. Add 200 µL of the cold Internal Standard Working Solution (1 µg/mL in ACN).
-
Extraction: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 rcf for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 1.5 mL tube, avoiding the protein pellet.
-
Derivatization Reagent Preparation:
-
Prepare a 200 mM 3-NPH solution in 50:50 (v/v) ACN/water.
-
Prepare a 120 mM EDC solution containing 6% pyridine in 50:50 (v/v) ACN/water.[1]
-
-
Derivatization Reaction: To the 40 µL of supernatant, add 20 µL of the 200 mM 3-NPH solution and 20 µL of the 120 mM EDC/pyridine solution.[1]
-
Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.[1]
-
Dilution: After incubation, dilute the mixture to 1.0 mL with 50:50 (v/v) ACN/water.
-
Final Centrifugation: Centrifuge at 14,000 rcf for 5 minutes. Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic separation is performed on a reversed-phase C18 column. The conditions are summarized in the table below.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 10 |
| 12.0 | 10 |
Mass Spectrometry Conditions
The analysis is conducted on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for this compound and Internal Standard Note: Transitions for the derivatized analyte are proposed based on its calculated mass and common fragmentation patterns. These should be optimized during method development.
| Analyte (3-NPH Derivative) | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound - Quantifier | 294.1 | 136.1 | 100 | 25 |
| This compound - Qualifier | 294.1 | 152.1 | 100 | 22 |
| C8:0-d15 (IS) - Quantifier | 310.2 | 136.1 | 100 | 25 |
Visualizations
Caption: Experimental workflow from sample preparation to final data analysis.
Caption: Logic diagram of analytical challenges and methodological solutions.
References
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Application Note and Protocol: Quantitative Analysis of 5-Oxooctanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxooctanoic acid is a keto-carboxylic acid that plays a role in fatty acid metabolism. Accurate and sensitive quantification of this analyte in biological matrices such as plasma, urine, and tissues is essential for understanding its physiological and pathological significance, as well as for its potential use as a biomarker in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the analysis of fatty acids and related metabolites. However, due to the presence of polar functional groups (a carboxylic acid and a ketone), this compound exhibits low volatility, necessitating a chemical derivatization step to enable its analysis by GC-MS.[1][2][3]
This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS. The described method employs a robust two-step derivatization procedure involving methoximation to protect the ketone group, followed by silylation of the carboxylic acid group.[2][4] This approach enhances the thermal stability and volatility of the analyte, leading to improved chromatographic separation and detection sensitivity.
Experimental Protocols
This protocol outlines the necessary steps for the analysis of this compound in a biological matrix (e.g., plasma, tissue homogenate) from sample preparation to GC-MS analysis.
1. Materials and Reagents
-
This compound standard (Purity ≥98%)[5]
-
Internal Standard (IS): Deuterated this compound (e.g., 5-oxooctanoic-d3 acid) or a structurally similar odd-chain keto acid.
-
Solvents: Chloroform (B151607) (HPLC grade), Methanol (HPLC grade), Hexane (HPLC grade), Isopropanol (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Pyridine (Anhydrous)
-
Reagents for Derivatization:
-
Other Reagents: 0.9% NaCl solution, Anhydrous sodium sulfate, Nitrogen gas (high purity)
2. Sample Preparation and Extraction
This protocol is adapted from the Folch method for lipid extraction.[4]
-
Homogenization: For tissue samples, accurately weigh 50-100 mg of the tissue and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol. For liquid samples like plasma, add the chloroform:methanol mixture to a known volume of the sample (e.g., 100 µL).
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution at the beginning of the extraction process to account for analyte loss during sample preparation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex the mixture thoroughly, and centrifuge to induce phase separation.[4]
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids and the analyte of interest, using a glass Pasteur pipette and transfer it to a clean glass tube.[4]
-
Drying: Dry the collected organic phase under a gentle stream of high-purity nitrogen gas. The sample must be completely dry before proceeding to the derivatization step.[4]
-
Reconstitution: Reconstitute the dried lipid extract in a small, known volume of a suitable solvent like ethyl acetate before derivatization.
3. Two-Step Derivatization
-
Methoximation (Protection of the Ketone Group):
-
Silylation (Derivatization of the Carboxylic Acid Group):
-
After the vial has cooled to room temperature, add 50 µL of BSTFA with 1% TMCS.[4]
-
Cap the vial tightly and incubate at 60°C for an additional 30-60 minutes.[4] This step converts the carboxylic acid group into its more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester.[6]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
4. GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis. Optimization may be necessary based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)[2]
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C[7]
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Data Acquisition:
-
Full Scan Mode: For initial method development and identification of characteristic ions, a scan range of m/z 50-550 is recommended.[2][7]
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor specific and abundant ions of the derivatized this compound and the internal standard to enhance sensitivity and selectivity.[4][8]
-
5. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations and a fixed concentration of the internal standard. Process these standards using the same extraction and derivatization procedure as the samples.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the unknown samples can then be determined from this calibration curve.
Data Presentation
The following table summarizes the expected quantitative performance characteristics of the GC-MS method for this compound, based on typical performance for similar keto acid analyses.[9]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.01–0.25 µM |
| Limit of Quantification (LOQ) | 0.05–0.5 µM |
| Precision (%CV) | < 15% |
| Accuracy (Recovery) | 90–110% |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 3637-14-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Derivatization of 5-Oxooctanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, biomarker discovery, and clinical chemistry.
Abstract Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of small molecules. However, its application is primarily limited to compounds that are volatile and thermally stable.[1][2] 5-Oxooctanoic acid, a keto acid of interest in various metabolic pathways, possesses both a carboxylic acid and a ketone functional group. These polar moieties render the molecule non-volatile and prone to thermal degradation and tautomerization under typical GC conditions, making direct analysis challenging.[1][3][4] Chemical derivatization is a mandatory pre-analytical step to convert this compound into a more suitable form for GC-MS analysis.[2][3] This application note provides a detailed two-step derivatization protocol involving methoximation of the ketone group followed by silylation of the carboxylic acid group. This widely used method enhances volatility, improves thermal stability, and prevents the formation of multiple isomers, ensuring reproducible, sensitive, and accurate quantification.[1][5][6]
Principle of the Method
The derivatization strategy for keto acids like this compound is a robust two-step process designed to mask both polar functional groups.[1]
-
Methoximation: The first step targets the ketone (oxo) group. The sample is reacted with methoxyamine hydrochloride (MeOx) in a pyridine (B92270) solvent. This reaction converts the ketone into a methoxime derivative.[5] This step is critical because it "locks" the carbonyl group, preventing keto-enol tautomerization, which would otherwise result in multiple chromatographic peaks for a single analyte and complicate quantification.[1][5][7]
-
Silylation: The second step targets the acidic proton of the carboxylic acid group. A silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst, is added.[1][3] This reaction replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, forming a TMS ester.[5][7] This conversion significantly reduces the molecule's polarity and hydrogen-bonding capacity, thereby increasing its volatility and making it amenable to GC analysis.[7][8]
Experimental Workflow
The complete workflow from sample preparation to data acquisition is outlined below.
Caption: Workflow for the two-step derivatization of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
Sample: Dried biological extract or a known standard of this compound.
-
Methoxyamine hydrochloride (MeOx), 98% or higher purity.
-
Pyridine, anhydrous (moisture <0.01%).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Internal Standard (IS): (Optional, but recommended for quantitative analysis) e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample, such as 2-ketovaleric acid.[1]
-
Solvent for IS: An appropriate organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.
-
Heating block or oven capable of maintaining 37°C ± 2°C.
-
Vortex mixer.
-
Nitrogen evaporator or centrifugal vacuum concentrator (lyophilizer).
Important: Silylating reagents like MSTFA are extremely sensitive to moisture, which can inhibit the reaction.[3] Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Samples must be completely dry before adding reagents.[3][9]
2. Reagent Preparation
-
MeOx Solution (20 mg/mL): Dissolve 200 mg of methoxyamine hydrochloride in 10 mL of anhydrous pyridine. Prepare this solution fresh daily or store in small aliquots under nitrogen at -20°C for short-term use.
3. Step-by-Step Derivatization Procedure
-
Sample Preparation: Transfer a known volume or mass of the sample (e.g., 100 µL of plasma extract) into a 2 mL reaction vial.
-
Internal Standard Addition (Optional): Add a known amount of the internal standard to the sample.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. This step is critical to remove all water.[9]
-
Step 1: Methoximation (Ketone Protection)
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Step 2: Silylation (Carboxylic Acid Derivatization)
-
Final Step: After cooling to room temperature, the sample is ready for analysis. Transfer the derivatized solution to a GC autosampler vial, if necessary.
Chemical Reaction Scheme
The derivatization process chemically modifies the this compound molecule as depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. gcms.cz [gcms.cz]
- 9. m.youtube.com [m.youtube.com]
Application Note: Quantification of 5-Oxooctanoic Acid using a Standard Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxooctanoic acid is a medium-chain keto acid that may be relevant in various metabolic and signaling pathways. Accurate quantification of this molecule in biological matrices is essential for understanding its physiological roles and for its potential as a biomarker in drug development and disease diagnostics. Due to its chemical properties, including a carboxylic acid and a ketone group, robust analytical methods are required for reliable measurement[1][2].
This application note provides detailed protocols for developing a standard curve for the quantification of this compound using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method offers high throughput and sensitivity without the need for chemical derivatization, while the GC-MS method, which requires derivatization, provides excellent chromatographic resolution and specificity[3][4].
Preparation of Stock and Working Solutions
Accurate preparation of standards is fundamental to generating a reliable calibration curve. It is recommended to use a high-purity (>97%) analytical standard of this compound[5].
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of methanol (B129727) or acetonitrile (B52724) in a Class A volumetric flask.
-
Store the stock solution at -20°C. This solution should be stable for up to 30 days[6].
-
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Select an appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., this compound-d4) or a structurally similar compound not present in the sample (e.g., nonanoic acid-d4)[7].
-
Prepare the IS stock solution at 1 mg/mL in methanol, following the same procedure as the primary stock.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with methanol or acetonitrile to create a series of working standard solutions at concentrations such as 100 µg/mL, 10 µg/mL, and 1 µg/mL.
-
-
Internal Standard Working Solution:
-
Dilute the IS stock solution to a final concentration that yields a consistent and robust signal (e.g., 1 µg/mL)[7].
-
Standard Curve Generation in a Surrogate Matrix
A standard curve should be prepared in a matrix that mimics the biological sample but is free of the analyte of interest. Options include charcoal-stripped plasma, phosphate-buffered saline (PBS), or the mobile phase used for analysis.
Protocol 2: Preparation of Calibration Standards
-
Matrix Preparation: Aliquot 90 µL of the surrogate matrix into a series of microcentrifuge tubes, one for each calibration point and a blank.
-
Spiking: Add 10 µL of the appropriate working standard solution to each tube to achieve the desired final concentrations. For the blank sample, add 10 µL of the diluent (methanol or acetonitrile).
-
Internal Standard Addition: Add a fixed amount of the internal standard working solution to every tube (including the blank and all calibration points) to correct for variability during sample processing[7]. A typical volume is 10 µL.
-
Sample Processing: Process the calibration standards using the same extraction and/or derivatization protocol as the unknown samples (see Protocols 3 and 4 below).
Data Presentation: Calibration Standards
Table 1: Example Preparation Scheme for this compound Calibration Standards
| Calibration Level | Volume of Matrix (µL) | Working Standard Concentration (µg/mL) | Volume of Working Standard (µL) | Final Concentration (ng/mL) |
| Blank | 90 | N/A (Diluent only) | 10 | 0 |
| STD 1 (LLOQ) | 90 | 0.05 | 10 | 5 |
| STD 2 | 90 | 0.1 | 10 | 10 |
| STD 3 | 90 | 0.5 | 10 | 50 |
| STD 4 | 90 | 1.0 | 10 | 100 |
| STD 5 | 90 | 5.0 | 10 | 500 |
| STD 6 | 90 | 10.0 | 10 | 1000 |
| STD 7 (ULOQ) | 90 | 50.0 | 10 | 5000 |
Analytical Methodologies
Method A: LC-MS/MS Analysis
This method is suitable for direct analysis following a simple protein precipitation step.
Protocol 3: LC-MS/MS Sample Preparation and Analysis
-
Protein Precipitation: To each 100 µL calibration standard or sample, add 400 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute[8].
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[6][8].
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)[7]. Transfer to an autosampler vial for injection.
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Ionization: Negative Electrospray Ionization (ESI-).
-
MS Mode: Multiple Reaction Monitoring (MRM)[7].
-
Caption: LC-MS/MS experimental workflow for this compound.
Method B: GC-MS Analysis (with Derivatization)
Due to its polarity, this compound requires derivatization to increase its volatility for GC-MS analysis. A two-step process involving methoxyamination of the keto group followed by silylation of the carboxylic acid is highly effective[3][4].
Protocol 4: GC-MS Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction on the 100 µL sample or standard using a suitable solvent like ethyl acetate (B1210297) after acidification. Evaporate the organic layer to complete dryness. Ensure the sample is anhydrous, as silylating agents are moisture-sensitive[3].
-
Step 1: Methoxyamination:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried residue[8].
-
Vortex and incubate at 60°C for 60 minutes[8]. This step protects the ketone group and prevents tautomerization[4].
-
-
Step 2: Silylation:
-
Cool the sample to room temperature.
-
Add 80-90 µL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst[3].
-
Cap the vial tightly, vortex, and incubate at 60°C for 30-60 minutes. This reaction converts the carboxylic acid to its volatile trimethylsilyl (B98337) (TMS) ester[3][9].
-
-
GC-MS Analysis: After cooling, transfer the derivatized sample to a GC vial for injection.
Caption: Derivatization pathway of this compound for GC-MS.
Data Analysis and Method Performance
After analysis, a calibration curve is generated by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of each standard. A linear regression with a 1/x or 1/x² weighting is typically applied.
Data Presentation: Performance Characteristics
Table 2: Example Standard Curve Data and Performance
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 5 (LLOQ) | 0.025 | 4.8 | 96.0 |
| 10 | 0.049 | 9.9 | 99.0 |
| 50 | 0.255 | 51.0 | 102.0 |
| 100 | 0.501 | 100.2 | 100.2 |
| 500 | 2.495 | 499.0 | 99.8 |
| 1000 | 5.050 | 1010.0 | 101.0 |
| 5000 (ULOQ) | 25.150 | 4980.0 | 99.6 |
Table 3: Summary of Method Performance Characteristics
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Linear Range | 5 - 5000 ng/mL | - |
| LLOQ | 5 ng/mL | S/N > 10, Accuracy ± 20% |
| ULOQ | 5000 ng/mL | Accuracy ± 20% |
| Accuracy (QC Samples) | 95% - 105% | Within 85-115% (80-120% LLOQ) |
| Precision (RSD%) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
Note: Performance characteristics should be established during formal method validation according to guidelines such as those from the AOAC or FDA.[12][13]
References
- 1. This compound | C8H14O3 | CID 280190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. benchchem.com [benchchem.com]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. aoac.org [aoac.org]
Application Note and Protocols for 5-Oxooctanoic Acid Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoic acid is a keto acid that can be an important metabolite in various biological pathways. Accurate and sensitive quantification of this analyte in plasma is crucial for understanding its role in health and disease. This document provides detailed application notes and protocols for the preparation of plasma samples for the analysis of this compound, primarily focusing on subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of sample preparation method is critical for removing interfering substances, concentrating the analyte, and ensuring the accuracy and reproducibility of the analytical results. This note details three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
General Considerations
For accurate quantification, it is recommended to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS should be added to the plasma sample at the very beginning of the sample preparation process to account for any analyte loss during the procedure.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample preparation. It involves adding a solvent or chemical agent to the plasma to denature and precipitate proteins, which are then removed by centrifugation. This method is fast and requires minimal specialized equipment.
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C) or on ice.
-
Homogenization: Vortex the thawed plasma to ensure the sample is homogenous.[1]
-
Internal Standard Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the SIL-IS solution.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (ACN). The recommended final ratio is 3:1 (v/v) acetonitrile to plasma.[2]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[1][3]
-
Centrifugation: Centrifuge the mixture at 14,800 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.
Workflow Diagram
Caption: Workflow for Protein Precipitation of this compound from Plasma.
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids. For acidic compounds like this compound, acidification of the plasma sample is often required to protonate the carboxyl group, making it more soluble in an organic solvent.
Experimental Protocol
-
Sample Thawing and Homogenization: Follow steps 1 and 2 from the Protein Precipitation protocol.
-
Internal Standard Spiking: To 100 µL of the plasma sample in a glass tube, add 10 µL of the SIL-IS solution.
-
Acidification: Add 10 µL of 1M hydrochloric acid (HCl) to acidify the plasma.
-
Extraction Solvent Addition: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortexing: Cap the tube and vortex vigorously for 2-5 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Final Centrifugation and Analysis: Follow steps 10 and 11 from the Protein Precipitation protocol.
Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of this compound from Plasma.
Method 3: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE. It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent. For a carboxylic acid like this compound, a mixed-mode or anion-exchange SPE sorbent is often suitable.
Experimental Protocol (using a generic mixed-mode SPE cartridge)
-
Sample Pre-treatment:
-
Thaw and homogenize 100 µL of plasma as previously described.
-
Add 10 µL of the SIL-IS solution.
-
Dilute the plasma sample with 400 µL of 2% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Final Centrifugation and Analysis:
-
Follow steps 10 and 11 from the Protein Precipitation protocol.
-
Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of this compound from Plasma.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of small acidic molecules in plasma using the described sample preparation methods. These values are illustrative and should be determined for this compound during method validation.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 85 - 110% | 70 - 95% | 90 - 105% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL |
| Throughput | High | Medium | Medium to High (with automation) |
| Selectivity | Low | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
Note: The performance of each method can be highly dependent on the specific analyte and the optimization of the protocol.
Conclusion
The choice of sample preparation method for the analysis of this compound in plasma depends on the specific requirements of the assay, including the desired sensitivity, selectivity, throughput, and available resources.
-
Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening.
-
Liquid-Liquid Extraction offers improved selectivity over protein precipitation and can be a good balance between throughput and cleanliness of the extract.
-
Solid-Phase Extraction provides the highest selectivity and cleanest extracts, leading to the best sensitivity and minimal matrix effects, making it ideal for assays requiring the lowest limits of quantification.
It is essential to validate the chosen method to ensure it meets the required performance characteristics for the intended application.
References
Application Notes and Protocols for the Extraction of 5-Oxooctanoic Acid from Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoic acid is a medium-chain keto acid that may serve as a significant biomarker or an intermediate in various metabolic pathways. Its presence and concentration in cell culture media can provide valuable insights into cellular metabolism, particularly fatty acid oxidation and ketogenesis. Accurate and reproducible quantification of this compound is crucial for understanding its physiological roles, for drug development targeting metabolic pathways, and for monitoring cellular responses to various stimuli.
This document provides detailed protocols for the extraction of this compound from cell culture media, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Significance of Medium-Chain Keto Acids
Medium-chain fatty acids (MCFAs) are an important energy source for various tissues. They undergo β-oxidation in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production or be converted into ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) in the liver. This compound is an intermediate in these metabolic processes. Dysregulation of MCFA metabolism has been implicated in several metabolic disorders.
Metabolic pathway of medium-chain fatty acids.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of medium-chain keto acids using the described methods. These values are illustrative and should be determined during method validation in your specific laboratory and matrix.
Table 1: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Performance
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 85 - 95% | >90% |
| Reproducibility (%RSD) | < 15% | < 10% |
| Solvent Consumption | High | Low |
| Sample Throughput | Low | High |
Table 2: GC-MS Analysis Performance (after derivatization)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Linear Range | 1 - 500 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 3: LC-MS/MS Analysis Performance (after derivatization)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µM[1][2] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µM |
| Linear Range | 0.1 - 300 µM[1][2] |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery Rate | 96 - 109%[1][2] |
Experimental Protocols
The following section details the protocols for the extraction and analysis of this compound from cell culture media.
Experimental workflow for this compound analysis.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a classic method for the extraction of organic acids from aqueous samples.
Materials and Reagents:
-
Cell culture medium sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297) (or other suitable organic solvent like diethyl ether)
-
Anhydrous sodium sulfate (B86663)
-
Conical tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of cell culture medium in a conical tube, add the internal standard.
-
Acidification: Acidify the sample to pH ~2 by adding 1 M HCl. This ensures that the carboxylic acid group of this compound is protonated, making it more soluble in the organic solvent.
-
Extraction: Add 3 mL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) on the aqueous layer with a fresh 3 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization and analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more automated and less solvent-intensive alternative to LLE. Anion exchange or reversed-phase cartridges can be used.
Materials and Reagents:
-
Cell culture medium sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., anion exchange or C18)
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
Formic acid or acetic acid (for pH adjustment and elution)
-
SPE manifold
-
Nitrogen evaporator
Procedure (using a reversed-phase C18 cartridge):
-
Sample Preparation: To 1 mL of cell culture medium, add the internal standard and acidify to pH ~2 with formic or acetic acid.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Load the prepared sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Drying: Dry the cartridge by applying vacuum or positive pressure for 10-15 minutes to remove residual water.
-
Elution: Elute the this compound with 2 x 1.5 mL of a suitable organic solvent, such as methanol or acetonitrile, potentially containing a small percentage of acid (e.g., 1% formic acid).[3]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization and analysis.
Protocol 3: Derivatization for GC-MS Analysis
Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis. A two-step process involving oximation followed by silylation is recommended.[4]
Materials and Reagents:
-
Dried sample extract
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Oximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. This step protects the ketone group and prevents tautomerization.[4]
-
Incubation 1: Vortex the mixture and incubate at 60°C for 60 minutes.[4]
-
Silylation: After cooling to room temperature, add 80 µL of BSTFA + 1% TMCS. This step derivatizes the carboxylic acid group to its more volatile trimethylsilyl (B98337) (TMS) ester.
-
Incubation 2: Vortex and incubate at 70°C for 60 minutes.[5]
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Protocol 4: GC-MS Analysis
Instrumentation and Conditions (representative):
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 70°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Expected Fragmentation: The derivatized this compound will produce a characteristic fragmentation pattern. Key fragments would include the molecular ion (M+), loss of a methyl group (M-15), and fragments characteristic of the TMS group (m/z 73) and the derivatized keto group.
Protocol 5: Derivatization for LC-MS/MS Analysis
Derivatization can also enhance the ionization efficiency and chromatographic retention of this compound for LC-MS/MS analysis.
Materials and Reagents:
-
Dried sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine or a suitable buffer
-
LC vials
Procedure:
-
Derivatization: To the dried extract, add 50 µL of 20 mM PFBHA and 50 µL of 20 mM EDC in a suitable buffer (e.g., water/acetonitrile with a small amount of pyridine).[4] This reaction targets the keto group.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Analysis: After cooling, the sample can be diluted with the initial mobile phase and is ready for injection into the LC-MS/MS system.
Protocol 6: LC-MS/MS Analysis
Instrumentation and Conditions (representative):
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6495C or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient will need to be developed, for example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: These will need to be determined by infusing a derivatized standard of this compound. The precursor ion will be the [M-H]- of the derivatized analyte. Product ions will be generated by collision-induced dissociation (CID). Two to three transitions should be monitored for quantification and qualification.
Workflow for determining MRM transitions.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the extraction and quantification of this compound from cell culture media. The choice between LLE and SPE for extraction and between GC-MS and LC-MS/MS for analysis will depend on the specific requirements of the study, including sample volume, desired throughput, sensitivity, and available instrumentation. Rigorous method validation is essential to ensure the accuracy and reliability of the obtained quantitative data.
References
Application Notes and Protocols for Enzymatic Assays Using 5-Oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoic acid is a keto acid whose metabolic significance and enzymatic interactions are of increasing interest in biochemical and pharmaceutical research. Its structure, featuring a ketone group on the fifth carbon of an eight-carbon fatty acid chain, suggests its potential as a substrate for various enzymes involved in fatty acid metabolism and other cellular processes. These application notes provide detailed protocols for hypothetical enzymatic assays to characterize the interactions of enzymes with this compound. The protocols are based on established methods for structurally similar substrates and are intended to serve as a foundational guide for researchers.
Potential Metabolic Pathways
This compound is structurally similar to intermediates in fatty acid β-oxidation and other metabolic pathways. Consequently, it may be metabolized by several classes of enzymes, including dehydrogenases and enzymes of the β-oxidation spiral. The diagram below illustrates a hypothetical metabolic pathway for this compound.
Caption: Hypothetical metabolic activation and entry of this compound into β-oxidation.
Application Note 1: Acyl-CoA Synthetase Activity Assay
Principle
This assay measures the activity of medium-chain acyl-CoA synthetases that may activate this compound to its corresponding CoA thioester, 5-oxooctanoyl-CoA. The reaction consumes ATP, which can be coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the acyl-CoA synthetase activity.
Experimental Protocol
A continuous spectrophotometric assay is employed to monitor the formation of 5-oxooctanoyl-CoA.
Materials:
-
This compound
-
Coenzyme A (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Enzyme source (e.g., purified recombinant enzyme, mitochondrial extract)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a UV-transparent cuvette, prepare a master mix with the following components per reaction:
-
800 µL Tris-HCl buffer (100 mM, pH 7.5)
-
20 µL ATP (50 mM)
-
20 µL CoA (10 mM)
-
20 µL MgCl₂ (100 mM)
-
50 µL PEP (20 mM)
-
20 µL NADH (10 mM)
-
10 µL PK/LDH enzyme mix (e.g., 5 units/mL each)
-
X µL Enzyme preparation (e.g., 1-10 µg of purified enzyme)
-
ddH₂O to a final volume of 950 µL.
-
-
Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to establish a stable baseline.
-
Initiate the Reaction: Add 50 µL of this compound solution (to achieve a desired final concentration, e.g., 0.1-5 mM) to start the reaction.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Illustrative Quantitative Data
The following table presents hypothetical kinetic data for a putative medium-chain acyl-CoA synthetase with this compound. This data is for illustrative purposes only.
| Substrate Concentration (mM) | Initial Velocity (µmol/min/mg) |
| 0.1 | 15.2 |
| 0.25 | 32.8 |
| 0.5 | 55.1 |
| 1.0 | 83.3 |
| 2.5 | 110.5 |
| 5.0 | 125.0 |
From this data, kinetic parameters such as Kₘ and Vₘₐₓ can be determined using non-linear regression analysis.
Application Note 2: Dehydrogenase Activity Assay
Principle
This assay is designed to measure the activity of dehydrogenases that may use this compound as a substrate, leading to the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively. The increase in absorbance at 340 nm due to the formation of the reduced nucleotide is directly proportional to the dehydrogenase activity. This could represent the first step of β-oxidation if 5-oxooctanoyl-CoA is used as the substrate.
Experimental Workflow
Caption: General workflow for the dehydrogenase activity assay.
Experimental Protocol
Materials:
-
This compound (or 5-oxooctanoyl-CoA)
-
Nicotinamide adenine dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme preparation (e.g., purified dehydrogenase, cell lysate)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare a master mix with the following components per reaction:
-
850 µL Assay Buffer
-
50 µL NAD⁺ solution (final concentration: 2 mM)
-
X µL Enzyme preparation
-
ddH₂O to a final volume of 950 µL.
-
-
Pre-incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the Reaction: Add 50 µL of this compound solution to start the reaction.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes.
-
Data Analysis: Calculate the initial velocity and enzyme activity as described in the acyl-CoA synthetase assay protocol.
Illustrative Quantitative Data
The following table shows hypothetical data for the activity of a putative dehydrogenase with this compound. This data is for illustrative purposes only.
| Parameter | Value |
| Kₘ for this compound | 150 µM |
| Vₘₐₓ | 25 µmol/min/mg |
| Optimal pH | 8.5 |
| Optimal Temperature | 37°C |
Considerations for Drug Development Professionals
For those in drug development, these assays can be adapted for high-throughput screening of compound libraries to identify inhibitors or activators of enzymes that metabolize this compound. Understanding the metabolic fate of this keto acid can be crucial, as its accumulation or depletion may be linked to certain disease states. The protocols provided can serve as a basis for developing robust screening platforms. It is recommended to perform control experiments, including reactions without the enzyme or substrate, to account for any background activity or non-enzymatic reactions. Optimization of assay conditions such as pH, temperature, and substrate/cofactor concentrations for the specific enzyme of interest is also crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for the Microbial Production of 5-Oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoic acid is a keto-fatty acid with potential applications as a specialty chemical and a building block for synthesizing valuable polymers and pharmaceuticals. Microbial production offers a promising and sustainable alternative to traditional chemical synthesis routes for such compounds. This document provides detailed application notes and protocols for the hypothetical microbial production of this compound. The methodologies described are based on established principles of metabolic engineering and synthetic biology, leveraging common microbial chassis such as Escherichia coli and Pseudomonas putida.
While there is currently limited literature on the natural microbial production of this compound, this document outlines a plausible biosynthetic pathway and provides a framework for developing a robust fermentation and analytical process.
Proposed Biosynthetic Pathway for this compound
The proposed pathway for this compound production involves the strategic modification of the native fatty acid biosynthesis and β-oxidation pathways in a microbial host. The core concept is the introduction of an oxidation step at the C5 position of an octanoic acid precursor.
A hypothetical pathway could involve the following steps:
-
Overproduction of Octanoyl-CoA: The host organism's fatty acid synthesis pathway is engineered to favor the production of C8 chain lengths, specifically octanoyl-CoA. This can be achieved by overexpressing key enzymes in fatty acid synthesis and introducing a thioesterase specific for C8-acyl-ACP.
-
Hydroxylation at C5: A cytochrome P450 monooxygenase or a similar hydroxylase specific for the C5 position of octanoic acid is introduced. This enzyme would convert octanoyl-CoA or free octanoic acid to 5-hydroxyoctanoic acid.
-
Oxidation to a Ketone: An alcohol dehydrogenase is then utilized to oxidize the hydroxyl group at the C5 position to a ketone, yielding this compound.
This proposed pathway leverages known enzymatic reactions and provides a clear strategy for metabolic engineering efforts.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols
Protocol 1: Engineering of E. coli for this compound Production
This protocol describes the genetic modification of E. coli to produce this compound.
1. Host Strain Selection:
-
E. coli K-12 strains such as MG1655 or DH1 are suitable starting points.
-
Consider using strains with deletions in fatty acid degradation pathways (e.g., ΔfadD, ΔfadE) to prevent the breakdown of octanoic acid intermediates.
2. Plasmid Construction:
-
Octanoic Acid Production Module:
-
Clone a C8-specific acyl-ACP thioesterase (e.g., from Cuphea palustris) into a high-copy number plasmid (e.g., pETDuet-1) under the control of an inducible promoter (e.g., T7).
-
-
This compound Conversion Module:
-
Synthesize and codon-optimize genes for a putative C5-hydroxylase and a suitable alcohol dehydrogenase.
-
Clone these genes into a compatible plasmid (e.g., pCDFDuet-1) under the control of an inducible promoter.
-
3. Strain Construction:
-
Transform the engineered plasmids into the chosen E. coli host strain.
-
Verify the presence of the plasmids and the integrity of the cloned genes by PCR and sequencing.
4. Shake Flask Cultivation for Screening:
-
Media: M9 minimal medium supplemented with 20 g/L glucose, 5 g/L yeast extract, and appropriate antibiotics.
-
Inoculum: Inoculate 50 mL of media in a 250 mL baffled shake flask with an overnight culture to an initial OD₆₀₀ of 0.1.
-
Induction: When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with 0.1 - 1.0 mM IPTG.
-
Cultivation: Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
Sampling: Collect samples periodically for OD₆₀₀ measurement and quantification of this compound.
Protocol 2: Fed-Batch Fermentation for Enhanced Production
This protocol outlines a fed-batch fermentation strategy to achieve higher cell densities and product titers.
1. Bioreactor Setup:
-
Use a 2 L benchtop bioreactor with controls for pH, temperature, and dissolved oxygen (DO).
-
Initial medium: 1 L of defined fermentation medium (see table below) with 20 g/L glucose.
2. Inoculum:
-
Prepare a seed culture by growing the engineered strain in 100 mL of LB medium overnight.
3. Fermentation Parameters:
-
Temperature: 30°C
-
pH: 7.0 (controlled with NH₄OH and H₃PO₄)
-
Dissolved Oxygen: Maintained at 30% saturation by controlling agitation (300-800 rpm) and aeration rate (1-2 vvm).
4. Fed-Batch Strategy:
-
Batch Phase: Grow cells until the initial glucose is depleted (indicated by a sharp increase in DO).
-
Fed-Batch Phase:
-
Start a continuous feed of a concentrated glucose solution (500 g/L) to maintain a low glucose concentration in the bioreactor (1-5 g/L).
-
Induce with IPTG (0.5 mM) when the OD₆₀₀ reaches approximately 20.
-
Continue the fermentation for 48-72 hours post-induction.
-
Table 1: Defined Fermentation Medium Composition
| Component | Concentration |
| Glucose | 20 g/L |
| KH₂PO₄ | 13.3 g/L |
| (NH₄)₂HPO₄ | 4 g/L |
| MgSO₄·7H₂O | 1.2 g/L |
| Citric Acid | 1.7 g/L |
| Trace Metal Solution | 10 mL/L |
| Thiamine | 4.5 mg/L |
Protocol 3: Quantification of this compound by GC-MS
This protocol describes the extraction, derivatization, and quantification of this compound from fermentation broth.
1. Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 13,000 x g for 10 minutes.
-
Transfer 500 µL of the supernatant to a new tube.
-
Acidify the supernatant to pH 2 with 6 M HCl.
-
Add an internal standard (e.g., deuterated this compound or a similar keto acid).
-
Extract the organic acids twice with 1 mL of ethyl acetate.
-
Pool the organic layers and dry them over anhydrous Na₂SO₄.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization:
-
Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Incubate at 60°C for 1 hour to protect the keto group.
-
Silylation: Cool the sample to room temperature and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.
3. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program:
-
Initial temperature: 80°C for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound and the internal standard.
-
Table 2: Representative GC-MS Performance for Keto Acid Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Precision (%RSD) | < 10% |
Experimental Workflow and Logical Relationships
The overall workflow for the microbial production and analysis of this compound is depicted below.
5-Oxooctanoic Acid: A Key Intermediate in Plant Alkaloid Biosynthesis and a Potential Tool for Metabolic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoic acid, a gamma-keto acid, is a naturally occurring medium-chain fatty acid derivative. While its role in mammalian metabolism is not extensively characterized, it holds a significant and well-documented position in the metabolic pathways of certain plants. Specifically, this compound is a crucial precursor in the biosynthesis of coniine, a potent neurotoxic alkaloid found in poison hemlock (Conium maculatum) and other plant species.[1][2][3] This central role in a significant secondary metabolic pathway makes this compound a valuable tool for researchers in plant biochemistry, natural product synthesis, and toxicology.
These application notes provide an overview of the known metabolic role of this compound, detail experimental protocols for its study, and present relevant quantitative data.
Applications in Metabolic Research
The primary and most well-established application of this compound in metabolic research is in the study of alkaloid biosynthesis in plants.
-
Elucidation of Biosynthetic Pathways: As a key intermediate, this compound is instrumental in tracing the biosynthetic route to coniine.[2][4] Isotopic labeling studies using this compound can help researchers understand the enzymatic steps, precursor-product relationships, and regulatory mechanisms of this pathway.[2]
-
Enzyme Characterization: The enzymes responsible for the conversion of this compound to downstream intermediates in the coniine pathway are targets for biochemical characterization. This compound can be used as a substrate in in-vitro assays to identify and characterize these enzymes, such as reductases and transaminases.
-
Metabolic Engineering: Understanding the role of this compound can inform metabolic engineering strategies in plants or microbial systems to either increase the production of specific alkaloids for pharmaceutical purposes or to eliminate the production of toxic compounds from crops.
-
Toxicology and Food Safety: Research on the biosynthesis of coniine, involving this compound, is relevant to food safety and toxicology, particularly concerning the contamination of agricultural products with poison hemlock.[5]
While its role in mammalian metabolism remains largely unexplored, its structural similarity to other keto acids suggests potential, though speculative, involvement in fatty acid metabolism or as a substrate for various metabolic enzymes. Further research is needed to investigate these possibilities.
Data Presentation
The following table summarizes the key molecules involved in the biosynthesis of coniine from this compound.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Pathway |
| This compound | C₈H₁₄O₃ | 158.19 | Precursor |
| 5-Oxooctanal | C₈H₁₄O₂ | 142.20 | Intermediate, reduced form of this compound |
| 5-Oxooctylamine | C₈H₁₇NO | 143.23 | Intermediate, transamination product |
| γ-Coniceine | C₈H₁₅N | 125.22 | Intermediate, cyclized product |
| Coniine | C₈H₁₇N | 127.23 | End product, toxic alkaloid |
Signaling Pathways and Experimental Workflows
Coniine Biosynthesis Pathway
The biosynthesis of coniine from this compound involves a series of enzymatic and spontaneous reactions. The pathway begins with the reduction of the carboxylic acid group of this compound, followed by transamination and spontaneous cyclization.
Experimental Workflow for Isotopic Labeling Studies
This workflow outlines the general steps for tracing the incorporation of labeled this compound into coniine in plant tissues.
Experimental Protocols
Protocol 1: In-vitro Enzyme Assay for this compound Reductase Activity
Objective: To determine the activity of a putative reductase enzyme that converts this compound to 5-oxooctanal.
Materials:
-
Purified or partially purified enzyme extract from Conium maculatum.
-
This compound solution (substrate).
-
NADPH solution.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the enzyme extract.
-
Initiate the reaction by adding the this compound solution.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH consumption.
Controls:
-
A reaction mixture without the enzyme extract to control for non-enzymatic reduction.
-
A reaction mixture without the this compound to measure endogenous NADPH oxidase activity.
Protocol 2: Quantification of this compound in Biological Samples by GC-MS
Objective: To quantify the concentration of this compound in plant tissue extracts.
Materials:
-
Plant tissue sample.
-
Extraction solvent (e.g., methanol/water mixture).
-
Internal standard (e.g., a deuterated analog of this compound).
-
Derivatization agent (e.g., BSTFA with 1% TMCS).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Extraction: Homogenize the plant tissue in the extraction solvent containing the internal standard. Centrifuge to pellet solids and collect the supernatant.
-
Solid-Phase Extraction (SPE): Clean up the extract using an appropriate SPE cartridge to remove interfering compounds.
-
Derivatization: Evaporate the solvent and derivatize the sample by heating with the derivatization agent to convert this compound to its volatile trimethylsilyl (B98337) (TMS) ester.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the analytes.
-
Quantification: Monitor specific ions for the TMS-derivatized this compound and the internal standard. Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
Conclusion
This compound is a pivotal molecule in the biosynthesis of coniine in certain plants, and its study provides valuable insights into plant secondary metabolism. The application notes and protocols provided here offer a framework for researchers to investigate this pathway further. While its role in other areas of metabolic research is not yet well-defined, the methodologies for its study can be adapted for exploratory research into its potential functions in other biological systems. Continued research on this compound and its metabolic context will undoubtedly contribute to a deeper understanding of natural product biosynthesis and cellular metabolism.
References
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. 5-Oxo-octanoic acid and 5-oxo-octanal, precursors of coniine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of coniine from octanoic acid in hemlock plants (Conium maculatum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H14O3 | CID 280190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 5-Oxooctanoic Acid on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoic acid is a medium-chain oxo-fatty acid. While direct studies on its specific effects on cell signaling are limited, its structural similarity to other fatty acids that act as signaling molecules suggests a potential role in modulating cellular pathways. Fatty acids are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[1] This document provides a hypothetical framework and detailed protocols for investigating the effects of this compound, focusing on its potential as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist.
PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[2] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[3] These protocols will guide the user through a series of experiments to determine the cytotoxic profile of this compound and to investigate its potential to activate the PPARα signaling pathway.
Hypothetical Signaling Pathway: this compound as a PPARα Agonist
The proposed mechanism of action is that this compound, acting as a ligand, binds to and activates PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a relevant cell line (e.g., HepG2, a human liver cancer cell line) and to establish a non-toxic working concentration range for subsequent experiments.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[4]
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Incubate the plate overnight at 37°C in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.[4]
Data Presentation:
| This compound (µM) | 24h % Viability (Mean ± SD) | 48h % Viability (Mean ± SD) | 72h % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.7 ± 5.2 | 99.1 ± 4.9 | 97.5 ± 5.5 |
| 1 | 99.2 ± 4.8 | 98.5 ± 5.3 | 96.8 ± 4.9 |
| 10 | 97.6 ± 5.5 | 95.3 ± 4.7 | 94.2 ± 5.1 |
| 50 | 95.1 ± 4.9 | 90.8 ± 5.6 | 88.7 ± 5.3 |
| 100 | 92.3 ± 5.3 | 85.4 ± 5.0 | 79.1 ± 5.8 |
| 250 | 78.5 ± 6.1 | 65.2 ± 6.3 | 52.4 ± 6.5 |
| 500 | 55.4 ± 5.8 | 40.1 ± 5.9 | 28.3 ± 6.0 |
| 1000 | 25.8 ± 6.4 | 15.7 ± 6.1 | 9.8 ± 5.7 |
Note: The data presented are hypothetical and for illustrative purposes only.
PPARα Reporter Gene Assay
Objective: To determine if this compound can activate PPARα and induce the expression of a reporter gene under the control of a PPRE.
Principle: This assay utilizes a cell line that is transiently or stably transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene driven by a promoter with multiple copies of a PPRE. If this compound activates PPARα, the PPARα/RXR heterodimer will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring luminescence.[7]
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium.
-
Transfection: After 24 hours, co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A control vector (e.g., empty expression vector) should be used in parallel.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay), a known PPARα agonist (e.g., fenofibrate) as a positive control, and a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay kit according to the manufacturer's instructions and a luminometer.
-
Normalization: Normalize the luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
Data Presentation:
| Treatment | Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.2 |
| Fenofibrate (Positive Control) | 10 | 8.5 ± 1.1 |
| This compound | 10 | 1.8 ± 0.3 |
| This compound | 50 | 3.2 ± 0.5 |
| This compound | 100 | 5.7 ± 0.8 |
Note: The data presented are hypothetical and for illustrative purposes only.
Quantitative Real-Time PCR (qPCR) for PPARα Target Genes
Objective: To investigate whether this compound treatment leads to an increase in the mRNA expression of known PPARα target genes.
Principle: qPCR is a sensitive technique to measure the amount of a specific mRNA transcript in a sample. By reverse transcribing the cellular RNA into cDNA and then amplifying the cDNA with gene-specific primers, the relative expression of target genes can be quantified.
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with non-toxic concentrations of this compound, a positive control (fenofibrate), and a vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA, and primers for PPARα target genes (e.g., ACOX1, CPT1A, PDK4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
| Target Gene | Treatment | Concentration (µM) | Relative mRNA Expression (Fold Change ± SD) |
| ACOX1 | Vehicle Control | - | 1.0 ± 0.1 |
| Fenofibrate | 10 | 4.2 ± 0.5 | |
| This compound | 50 | 2.1 ± 0.3 | |
| This compound | 100 | 3.5 ± 0.4 | |
| CPT1A | Vehicle Control | - | 1.0 ± 0.2 |
| Fenofibrate | 10 | 3.8 ± 0.4 | |
| This compound | 50 | 1.9 ± 0.2 | |
| This compound | 100 | 3.1 ± 0.3 | |
| PDK4 | Vehicle Control | - | 1.0 ± 0.15 |
| Fenofibrate | 10 | 5.5 ± 0.6 | |
| This compound | 50 | 2.5 ± 0.4 | |
| This compound | 100 | 4.3 ± 0.5 |
Note: The data presented are hypothetical and for illustrative purposes only.
Western Blot Analysis
Objective: To determine if this compound treatment leads to an increase in the protein levels of PPARα and its target genes.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Cell Culture and Treatment: Treat HepG2 cells in 6-well plates with this compound as described for the qPCR experiment.
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PPARα or a target protein (e.g., ACOX1, CPT1A).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH) to normalize the data.
Data Presentation:
| Target Protein | Treatment | Concentration (µM) | Relative Protein Expression (Fold Change ± SD) |
| PPARα | Vehicle Control | - | 1.0 ± 0.1 |
| Fenofibrate | 10 | 1.2 ± 0.2 | |
| This compound | 50 | 1.1 ± 0.15 | |
| This compound | 100 | 1.3 ± 0.2 | |
| ACOX1 | Vehicle Control | - | 1.0 ± 0.1 |
| Fenofibrate | 10 | 3.5 ± 0.4 | |
| This compound | 50 | 1.8 ± 0.3 | |
| This compound | 100 | 2.9 ± 0.4 | |
| CPT1A | Vehicle Control | - | 1.0 ± 0.15 |
| Fenofibrate | 10 | 3.1 ± 0.3 | |
| This compound | 50 | 1.6 ± 0.2 | |
| This compound | 100 | 2.5 ± 0.3 |
Note: The data presented are hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to begin investigating the effects of this compound on cell signaling, with a focus on the plausible hypothesis of PPARα activation. By following these detailed methodologies, scientists can generate robust data to elucidate the potential biological activities of this compound, which could have implications for drug development and our understanding of fatty acid signaling. It is important to note that the presented data are hypothetical and serve as an illustration of expected outcomes if this compound indeed acts as a PPARα agonist. Actual experimental results may vary and should be interpreted in the context of appropriate controls.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 5-Oxooctanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxooctanoic acid is a medium-chain oxo-fatty acid.[1] While its physical and chemical properties are documented, there is a significant lack of publicly available data on its biological activity in cell culture.[2] Structurally related medium-chain fatty acids have demonstrated biological effects, including anti-cancer properties, by influencing cell viability and apoptosis.[3] Additionally, oxidized fatty acids are known to act as signaling molecules.[4]
These application notes provide a comprehensive experimental framework for the initial in vitro characterization of this compound. The protocols outlined below offer a tiered approach to investigate its potential cytotoxic, anti-proliferative, and cell signaling effects. This document is intended to serve as a foundational guide for researchers to begin elucidating the biological functions of this compound.
Tier 1: Preliminary Cytotoxicity Screening
The initial step is to determine the concentration range at which this compound affects cell viability. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which is often correlated with cell number.[5]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or Caco-2 for colorectal cancer).
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the prepared treatment media to each well.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each time point.
-
Data Presentation: MTT Assay Results
| Treatment Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | 98.5 | 97.2 | 95.8 |
| 1 | 95.3 | 92.1 | 88.4 |
| 10 | 88.1 | 75.6 | 62.3 |
| 100 | 65.4 | 48.9 | 35.7 |
| 500 | 42.7 | 25.1 | 15.9 |
| 1000 | 20.3 | 10.8 | 5.2 |
| IC₅₀ (µM) | ~350 | ~120 | ~45 |
Tier 2: Analysis of Cell Death and Cell Cycle
Based on the IC₅₀ values obtained, further experiments can be conducted to determine if the observed decrease in viability is due to apoptosis (programmed cell death) or cell cycle arrest.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Data Presentation: Apoptosis Analysis
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| 0.5x IC₅₀ | 80.3 | 10.2 | 8.5 | 1.0 |
| 1x IC₅₀ | 55.7 | 25.8 | 16.3 | 2.2 |
| 2x IC₅₀ | 25.9 | 40.1 | 30.7 | 3.3 |
Experimental Protocol: Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Data Presentation: Cell Cycle Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 60.5 | 25.3 | 14.2 | 1.5 |
| 0.5x IC₅₀ | 65.8 | 20.1 | 14.1 | 4.3 |
| 1x IC₅₀ | 72.3 | 12.5 | 15.2 | 10.8 |
| 2x IC₅₀ | 78.9 | 8.7 | 12.4 | 25.6 |
Tier 3: Mechanistic Insights into Signaling Pathways
Based on the activities of other fatty acids, this compound might influence key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Hypothesized Signaling Pathway
Hypothesized signaling pathways affected by this compound.
Experimental Protocol: Western Blotting
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat with this compound at the IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes) to observe acute signaling changes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation: Western Blot Analysis
| Target Protein | Vehicle Control | 15 min Treatment | 30 min Treatment | 60 min Treatment |
| p-Akt (Ser473) | 1.00 | 0.65 | 0.40 | 0.25 |
| Total Akt | 1.00 | 1.02 | 0.98 | 1.01 |
| p-ERK1/2 | 1.00 | 0.70 | 0.55 | 0.30 |
| Total ERK1/2 | 1.00 | 0.99 | 1.03 | 0.97 |
| GAPDH | 1.00 | 1.00 | 1.00 | 1.00 |
| (Values represent relative band intensity normalized to the loading control) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental design.
Proposed experimental workflow for this compound characterization.
The protocols and experimental design detailed in these application notes provide a robust starting point for investigating the biological effects of this compound in a cell culture setting. By following this tiered approach, researchers can systematically determine its cytotoxic and cytostatic properties, elucidate the mode of cell death or growth inhibition, and begin to uncover the underlying molecular mechanisms. The resulting data will be crucial for evaluating the potential of this compound for further development.
References
- 1. This compound | C8H14O3 | CID 280190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 5-Oxooctanoic Acid in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 5-Oxooctanoic acid in their experimental setups. While this compound is generally considered soluble in water, issues can arise in concentrated solutions or complex aqueous buffer systems.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is described as soluble in water.[1] One estimated value for its water solubility is approximately 25.03 g/L at 25°C.[2] However, this can be affected by temperature, pH, and the presence of other solutes in your aqueous buffer.
Q2: Why might I be observing poor solubility of this compound in my aqueous buffer?
A2: Several factors can contribute to lower than expected solubility in a buffered system:
-
pH of the Buffer: this compound is a carboxylic acid. At a pH below its pKa (estimated to be around 4.5-5.0), it will be in its less soluble, protonated form.
-
Ionic Strength of the Buffer: High salt concentrations in your buffer can sometimes lead to a "salting out" effect, reducing the solubility of organic molecules.
-
Common Ion Effect: If your buffer contains a common ion, it might suppress the dissolution of the acid.
-
Temperature: Solubility is often temperature-dependent. Ensure your working temperature is appropriate.
-
Purity of the Compound: Impurities in your this compound sample could affect its solubility.
Q3: Can I use organic solvents to aid in the dissolution of this compound?
A3: Yes, using a small amount of a water-miscible organic co-solvent is a common strategy. Solvents like DMSO, ethanol, or PEG300 can be used to first dissolve the compound before diluting it into your aqueous buffer.[3] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: Are there alternatives to organic co-solvents for improving solubility?
A4: Yes, several alternatives can be employed if organic solvents are not suitable for your experiment:
-
pH Adjustment: Increasing the pH of the buffer to a value above the pKa of the carboxylic acid group will convert it to its more soluble carboxylate salt.[3]
-
Use of Surfactants: Non-ionic surfactants like Tween-80 can form micelles to encapsulate the compound and increase its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, enhancing its aqueous solubility.[3]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in your aqueous buffer, follow this step-by-step troubleshooting guide.
Step 1: Basic Checks
-
Verify Compound Purity: Ensure you are using a high-purity grade of this compound.
-
Check Buffer Preparation: Double-check the pH and composition of your aqueous buffer.
-
Gentle Heating and Agitation: Try gently warming the solution and using a vortex mixer or sonicator to aid dissolution.
Step 2: pH Adjustment
-
If your buffer pH is acidic, consider adjusting it to a neutral or slightly alkaline pH (e.g., pH 7.4 or higher). This will deprotonate the carboxylic acid, significantly increasing its solubility.
Step 3: Co-Solvent Addition
-
If pH adjustment is not an option or is insufficient, try preparing a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol). Then, dilute the stock solution into your aqueous buffer. Be mindful of the final co-solvent concentration in your experiment.
Step 4: Explore Other Solubilizing Agents
-
If co-solvents are not compatible with your assay, consider the use of surfactants or cyclodextrins as described in the experimental protocols below.
Quantitative Data Summary
The following table summarizes the reported and estimated solubility of this compound in various solvents.
| Solvent | Solubility | Temperature (°C) | Source |
| Water | Soluble | Not Specified | [1] |
| Water | ~25,030 mg/L | 25 (estimated) | [2] |
| Ethanol | Soluble | Not Specified | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: pH Adjustment for Enhanced Solubility
-
Determine the pKa: The estimated pKa of the carboxylic acid group of this compound is in the range of 4.5-5.0.
-
Prepare a Basic Buffer: Prepare an aqueous buffer with a pH at least 1-2 units above the pKa. For example, a phosphate-buffered saline (PBS) adjusted to pH 7.4 or a borate (B1201080) buffer at pH 8.0.
-
Dissolution: Gradually add the powdered this compound to the basic buffer while stirring. The acid will react with the basic buffer to form the more soluble carboxylate salt.
-
Verification: Ensure the final pH of the solution is still within the desired range for your experiment and adjust if necessary.
Protocol 2: Preparation of a Stock Solution using a Co-Solvent
-
Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system, such as DMSO or ethanol.
-
Prepare Concentrated Stock: Weigh the desired amount of this compound and dissolve it in a minimal amount of the chosen co-solvent to create a high-concentration stock solution. Gentle vortexing or sonication can be used to aid dissolution.
-
Dilution into Aqueous Buffer: Perform a serial dilution of the stock solution into your final aqueous buffer to achieve the desired working concentration.
-
Final Co-solvent Concentration: It is critical to keep the final concentration of the co-solvent as low as possible (typically <1% and often <0.1%) to avoid any unintended effects on your experiment.
Protocol 3: Solubilization using Cyclodextrins
-
Choose a Cyclodextrin (B1172386): Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10-20% w/v).
-
Add this compound: Slowly add the this compound to the cyclodextrin solution while stirring.
-
Equilibration: Allow the mixture to stir for several hours or overnight at room temperature to ensure the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Visualizations
The following diagrams illustrate key workflows and concepts related to the solubilization of this compound.
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Chemical equilibrium of this compound in acidic vs. basic buffers.
References
improving peak resolution for 5-Oxooctanoic acid in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution for 5-Oxooctanoic acid in their chromatography experiments.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution for this compound is a common issue that can compromise the accuracy and reproducibility of analytical methods. The following guide addresses specific problems in a question-and-answer format.
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or inappropriate mobile phase conditions.[1][2] Here’s a step-by-step approach to troubleshoot this issue:
-
Mobile Phase pH: The pH of your mobile phase might be too close to the pKa of this compound (typically in the range of 4-5), causing the compound to exist in both ionized and non-ionized forms. This leads to inconsistent retention and peak tailing.[1]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of this compound (e.g., pH 2.5-3.0). This ensures the analyte is in a single, non-ionized form. Using a buffer, such as a phosphate (B84403) or formate (B1220265) buffer at a concentration of 10-25 mM, is crucial to maintain a stable pH.[1]
-
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the carboxylic acid group of your analyte, causing peak tailing.[1][2]
-
Solution: Switch to a modern, high-purity, end-capped C18 column. End-capping neutralizes the active silanol groups, minimizing these secondary interactions.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[1][3]
-
Solution: Reduce the sample concentration or the injection volume. Observe if the peak shape improves with a more dilute sample.[4]
-
Frequently Asked Questions (FAQs)
Q2: What is the ideal mobile phase composition for analyzing this compound by reversed-phase HPLC?
A2: The optimal mobile phase will depend on your specific column and system, but a good starting point for reversed-phase HPLC analysis of this compound is a gradient elution with an acidified aqueous phase and an organic modifier.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH adjusted to 2.5-3.0)[1]
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A shallow gradient can improve the resolution of closely eluting peaks.[5]
Q3: How does column temperature affect the peak resolution of this compound?
A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[5][6] However, excessively high temperatures can potentially degrade the analyte or alter selectivity. It is recommended to experiment with temperatures in the range of 30-50°C to find the optimal balance for your separation.[5]
Q4: Can I use gas chromatography (GC) to analyze this compound?
A4: Yes, gas chromatography can be used for the analysis of this compound. However, due to the low volatility of the carboxylic acid, derivatization is often necessary to convert it into a more volatile ester (e.g., a methyl or butyl ester) prior to analysis.[7] This can be followed by separation on a suitable capillary GC column and detection by mass spectrometry (GC-MS).[7]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Improved Peak Resolution of this compound
This protocol outlines a starting method for the analysis of this compound using a C18 column, with parameters designed to minimize peak tailing and enhance resolution.
| Parameter | Recommended Setting |
| Column | End-capped C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water, pH 2.7 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of 100 µg/mL and filter through a 0.22 µm syringe filter. |
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor for this compound
| Mobile Phase pH | Tailing Factor (Tf) | Resolution (Rs) with Impurity |
| 4.5 | 2.1 | 1.2 |
| 3.5 | 1.5 | 1.8 |
| 2.7 | 1.1 | 2.5 |
Data is illustrative and demonstrates the expected trend.
Table 2: Comparison of Column Chemistries for this compound Analysis
| Column Type | Tailing Factor (Tf) | Peak Width (at 4.4% height) |
| Standard C18 | 1.8 | 0.25 min |
| End-capped C18 | 1.2 | 0.15 min |
| C8 | 1.6 | 0.22 min |
Data is illustrative and demonstrates the expected trend.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: HPLC experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 5-Oxooctanoic Acid by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of 5-Oxooctanoic acid. Our goal is to help you minimize ion suppression and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of ion suppression when analyzing this compound by LC-MS?
A1: Ion suppression for this compound in LC-MS analysis is a common matrix effect where other components in the sample interfere with the ionization of the analyte.[1] The primary causes include:
-
Co-eluting Matrix Components: Substances from the sample matrix (e.g., phospholipids (B1166683), salts, other organic acids) that elute from the LC column at the same time as this compound can compete for ionization, reducing the analyte's signal.[1][2]
-
High Analyte Concentration: At high concentrations (typically >10⁻⁵ M), the linear response of electrospray ionization (ESI) can be lost, leading to self-suppression.[2]
-
Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives, especially at high concentrations, can suppress ionization. For instance, trifluoroacetic acid (TFA) is known to cause significant signal suppression in ESI.[3]
Q2: What is the most effective sample preparation technique to minimize ion suppression for this compound?
A2: The most effective sample preparation technique is one that efficiently removes interfering matrix components.[1] For this compound in biological samples like plasma or serum, a multi-step approach is often best:
-
Protein Precipitation (PPT): This is a simple first step to remove the majority of proteins. Ice-cold acetonitrile (B52724) or methanol (B129727) are commonly used.[4]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following PPT, LLE or SPE can further clean up the sample by removing phospholipids and other small molecule interferences.[1] LLE with a suitable organic solvent or a targeted SPE protocol can significantly reduce matrix effects.
Q3: Is derivatization necessary for the analysis of this compound?
A3: While not always mandatory, derivatization is highly recommended for keto acids like this compound.[5] Derivatization can:
-
Improve Chromatographic Retention: Keto acids can be highly polar and may have poor retention on standard reversed-phase columns.[6] Derivatization increases hydrophobicity, leading to better retention and separation from early-eluting matrix components.
-
Enhance Ionization Efficiency: Derivatizing agents can introduce a readily ionizable group, significantly boosting the signal in the mass spectrometer.
-
Increase Stability: Keto acids can be thermally unstable and prone to decarboxylation in the ion source.[7] Derivatization protects the keto group, leading to more robust and reproducible results.[5] A common derivatizing agent for keto acids is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Q4: How can I optimize my LC method to reduce ion suppression?
A4: Optimizing chromatographic conditions is crucial for separating this compound from interfering matrix components.[1] Consider the following:
-
Column Choice: A standard C18 reversed-phase column is often a good starting point.[4] For highly polar analytes, a mixed-mode or HILIC column might provide better retention and separation.[8][9]
-
Mobile Phase Composition: A mobile phase consisting of water and a polar organic solvent (e.g., acetonitrile or methanol) with an acidic additive is typical. Formic acid (0.1%) is a common choice as it is MS-friendly and promotes protonation in positive ion mode.[4][10]
-
Gradient Elution: A well-designed gradient can effectively separate the analyte from the "matrix cloud" that often elutes at the beginning and end of the run.[1]
Q5: What are some common troubleshooting steps if I observe a sudden drop in signal for this compound?
A5: A sudden signal drop can be due to several factors. Here's a troubleshooting workflow:
-
Check for System Contamination: Inject a blank solvent run to check for carryover. If the system is contaminated, flush the LC system and clean the ion source.[11]
-
Evaluate Sample Preparation: Prepare a fresh sample and standard to rule out degradation or preparation errors.[12]
-
Inspect the LC System: Check for leaks, pressure fluctuations, and ensure the mobile phase composition is correct.[13]
-
Verify MS Performance: Perform a system tune and calibration to ensure the mass spectrometer is functioning correctly.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the column, inappropriate mobile phase pH, or column overload.
-
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds like this compound, a lower pH (e.g., using 0.1% formic acid) is generally preferred.[14]
-
Lower Sample Concentration: Dilute the sample to avoid overloading the column.[11]
-
Change Column: If peak tailing persists, consider a column with a different stationary phase or a newer generation column with better end-capping.
-
Issue 2: High Background Noise
-
Possible Cause: Contaminated mobile phase, solvents, or a dirty ion source.
-
Solutions:
Issue 3: Inconsistent Retention Times
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Solutions:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Check Mobile Phase Preparation: Ensure accurate and consistent preparation of mobile phases.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[13]
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (with Derivatization)
-
Protein Precipitation:
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solution containing the derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) and incubate as required by the specific protocol.[5]
-
-
Final Preparation:
-
After derivatization, dilute the sample with the initial mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is a starting point and should be optimized for your specific instrumentation and application.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | To be determined by infusing a standard of this compound. The precursor ion will likely be [M-H]⁻. |
Quantitative Data Summary
The following table presents representative performance data that can be expected from a well-optimized LC-MS/MS method for keto acids, which would be similar for this compound analysis.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99[5] |
| Limit of Detection (LOD) | 0.01 - 0.25 µM[5] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL[16] |
| Intra-day Precision (%CV) | < 10%[16] |
| Inter-day Precision (%CV) | < 15%[16] |
| Accuracy (% Bias) | Within ±15%[16] |
| Recovery | 90 - 110%[5] |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Sample preparation workflow for this compound.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. lcms.cz [lcms.cz]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 5-Oxooctanoic Acid Derivatization
Welcome to the technical support center for 5-oxooctanoic acid derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures involving this keto acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no peak at all for my derivatized this compound in my GC-MS analysis. What could be the cause?
Answer: This is a common issue that can stem from several factors related to the sample preparation and the derivatization process itself.
-
Incomplete Derivatization: this compound is a polar and non-volatile compound, making derivatization essential for GC-MS analysis.[1] Incomplete reactions are a primary cause of poor signal intensity.
-
Solution: A two-step derivatization process is highly recommended. First, protect the ketone group using oximation (e.g., with methoxyamine hydrochloride), followed by silylation of the carboxylic acid group (e.g., with BSTFA or MSTFA).[1][2] Ensure optimal reaction conditions, including anhydrous reagents and appropriate incubation times and temperatures.[1] The presence of moisture can significantly hinder the silylation reaction.[1][3]
-
-
Analyte Degradation: As a keto acid, this compound can be thermally unstable and prone to decarboxylation, especially at elevated temperatures.[4]
-
Solution: The initial oximation step is crucial as it stabilizes the keto group, preventing degradation.[1] During sample preparation, minimize exposure to high temperatures.
-
-
Reagent Degradation: Derivatization reagents, particularly silylating agents, are sensitive to moisture and can degrade over time if not stored properly.[3][5]
-
Solution: Use fresh reagents and store them under anhydrous conditions, for example, in a desiccator.[3]
-
-
Active Sites in the GC System: The polar nature of underivatized or partially derivatized this compound can lead to adsorption to active sites within the GC inlet or column.[1][6]
-
Solution: Ensure the use of a deactivated inlet liner and a high-quality, inert GC column.[1]
-
Issue 2: Multiple Peaks for a Single Analyte
Question: My chromatogram shows multiple peaks for my this compound standard. What could be the cause?
Answer: The presence of multiple peaks for a single analyte is often related to the derivatization process and the inherent chemical nature of the keto acid.
-
Tautomerization: The keto-enol tautomerism of the ketone group in this compound can lead to the formation of multiple silylated derivatives if the keto group is not protected before silylation.[1][3]
-
Incomplete Derivatization: If the derivatization reaction is incomplete, you may see peaks for the partially derivatized compound in addition to the fully derivatized product.
-
Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and time, to ensure the reaction goes to completion.[7]
-
Issue 3: Poor Reproducibility
Question: My results are showing poor reproducibility between injections. What are the likely sources of this variability?
Answer: Poor reproducibility in quantitative analysis can be a significant challenge and can arise from several sources.
-
Inconsistent Sample Preparation: Variability in sample extraction, evaporation of solvents, and the derivatization steps can all contribute to poor reproducibility.[1]
-
Solution: Standardize your sample preparation protocol. Ensure consistent timing for each step, particularly the evaporation of solvents, as prolonged heating can lead to the loss of volatile analytes.[1] The use of an automated liquid handler can help minimize volumetric errors.
-
-
GC-MS System Variability: Fluctuations in the performance of the GC-MS system can also lead to inconsistent results.[6]
-
Solution: Regularly tune the mass spectrometer. Monitor the system's performance by injecting a standard mixture at the beginning and end of each analytical run.[6]
-
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction or the ionization of the analyte in the mass spectrometer.[5][8]
-
Solution: Incorporate a suitable internal standard. For keto-acids, a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects.[1] If a labeled standard is unavailable, a structurally similar keto acid can be used, but this requires more rigorous validation.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a polar and non-volatile molecule due to its carboxylic acid and ketone functional groups.[2] Direct injection into a GC system would result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation.[5] Derivatization converts these functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC-MS analysis.[2][9]
Q2: What is the recommended two-step derivatization procedure for this compound?
A2: The most common and effective method is a two-step process:
-
Oximation: This step protects the ketone group and prevents tautomerization. It is typically carried out using methoxyamine hydrochloride in pyridine (B92270).[1][2]
-
Silylation: This step derivatizes the carboxylic acid group, increasing volatility. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[1][2][7]
Q3: How can I ensure my derivatization reaction goes to completion?
A3: To ensure complete derivatization, consider the following:
-
Anhydrous Conditions: Water will react with and deactivate silylating reagents.[1][3] Ensure your sample is completely dry before adding the silylation reagent. Lyophilization or evaporation under a stream of nitrogen are effective methods.[3]
-
Fresh Reagents: Use high-quality, fresh derivatization reagents. Silylating agents are particularly susceptible to degradation.[5]
-
Optimized Reaction Conditions: Ensure you are using the optimal temperature and incubation time for both the oximation and silylation steps. These conditions may need to be optimized for your specific experimental setup.[10]
Q4: What are some common derivatization reagents for the carboxylic acid group?
A4: Besides silylation, other methods like alkylation (esterification) can be used. The choice of reagent depends on the specific requirements of the analysis.
| Derivatization Method | Reagent Examples | Target Group | Advantages | Disadvantages |
| Silylation | BSTFA + TMCS, MSTFA | Carboxylic Acid (-COOH) | Forms stable derivatives; the reaction is often rapid and quantitative.[6] | Reagents are moisture-sensitive; derivatives can be prone to hydrolysis.[6] |
| Alkylation (Esterification) | BF₃-Methanol, PFBBr | Carboxylic Acid (-COOH) | Derivatives are very stable. PFBBr allows for highly sensitive detection with an Electron Capture Detector (ECD).[6] | Can require harsher conditions (e.g., heat); some reagents are highly toxic.[6] |
Experimental Protocol: Two-Step Derivatization of this compound for GC-MS Analysis
This protocol provides a general methodology for the derivatization of this compound from a biological sample matrix.
1. Sample Preparation
-
To 100 µL of a biological sample (e.g., plasma), add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure all moisture is removed.
2. Derivatization
-
Oximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.
-
Vortex thoroughly to dissolve the residue.
-
Incubate at 60°C for 60 minutes.
-
-
Silylation:
-
To the oximated sample, add 80 µL of BSTFA + 1% TMCS.
-
Vortex and incubate at 70°C for 60 minutes.
-
3. GC-MS Analysis
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
- 9. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation Conditions for 5-Oxooctanoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for 5-oxooctanoic acid production. As direct microbial fermentation of this compound is an emerging field with limited specific literature, this guide draws upon established principles from the production of other keto acids and medium-chain fatty acids.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are suitable for producing this compound?
A1: Currently, there are no publicly documented wild-type microorganisms that naturally produce this compound in high titers. Production would likely require genetically engineered strains. Promising candidates for engineering include:
-
Escherichia coli : A well-characterized host for metabolic engineering with a vast array of available genetic tools. It has been successfully engineered to produce other keto acids and fatty acids.[1][2]
-
Gluconobacter oxydans : Known for its ability to perform regioselective oxidation of various substrates, which is a key step in the formation of keto acids.[3][4]
-
Yeast (e.g., Saccharomyces cerevisiae) : A robust eukaryotic host that has been engineered for the production of various organic acids and fatty acids.
Q2: What are the potential biosynthetic pathways for this compound?
A2: A plausible synthetic pathway for this compound could be engineered by combining principles of fatty acid synthesis and keto acid formation. A likely route would involve a modified reverse β-oxidation pathway. This pathway elongates shorter-chain fatty acids to produce an eight-carbon chain, followed by a specific oxidation step at the C5 position.
Q3: What are the key fermentation parameters to optimize for this compound production?
A3: The critical fermentation parameters that significantly influence microbial growth and product formation include:
-
pH : Maintaining an optimal pH is crucial as deviations can inhibit enzyme activity and overall cellular metabolism.
-
Temperature : Each microorganism has an optimal temperature range for growth and production.
-
Dissolved Oxygen (DO) : The oxygen requirement will depend on the chosen microorganism and the specific metabolic pathway.
-
Substrate Feed : A controlled feeding strategy (e.g., fed-batch) can prevent substrate inhibition and maintain productivity.
-
Media Composition : The carbon-to-nitrogen ratio, as well as the presence of essential vitamins and minerals, must be optimized.
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: Due to its chemical structure, standard analytical techniques for fatty acids can be adapted. The recommended methods are:
-
Gas Chromatography with Flame Ionization Detector (GC-FID) : A common and reliable method for fatty acid analysis. Derivatization of the carboxylic acid group may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no production of this compound | 1. Inactive or inefficient engineered metabolic pathway. 2. Suboptimal fermentation conditions (pH, temperature, DO). 3. Presence of inhibitory compounds in the media. 4. Incorrect media composition (e.g., nutrient limitation). | 1. Verify the expression and activity of all enzymes in the engineered pathway. 2. Perform a design of experiments (DOE) to screen and optimize key fermentation parameters. 3. Analyze the fermentation broth for potential inhibitors. 4. Optimize the media by testing different carbon and nitrogen sources and concentrations. |
| Low cell growth | 1. Suboptimal media composition. 2. Inappropriate physical parameters (pH, temperature). 3. Accumulation of toxic byproducts. | 1. Supplement the media with yeast extract or other complex nitrogen sources. 2. Adjust pH and temperature to the known optimal range for the host organism. 3. Identify and quantify potential toxic byproducts and consider strategies to reduce their formation or perform in-situ product removal. |
| Accumulation of intermediate metabolites | 1. A bottleneck in the biosynthetic pathway (an enzyme with low activity). 2. End-product inhibition of a pathway enzyme. | 1. Identify the accumulating intermediate and consider overexpressing the downstream enzyme. 2. Investigate the potential for feedback inhibition and consider using enzyme variants that are less sensitive to the final product. |
| High variability between fermentation runs | 1. Inconsistent inoculum preparation. 2. Poor control over fermentation parameters. 3. Contamination. | 1. Standardize the inoculum preparation protocol (age, cell density). 2. Calibrate all sensors (pH, DO, temperature) before each run and ensure tight control. 3. Check for contamination by plating samples on selective and non-selective media. |
Quantitative Data Summary
Table 1: Example of Optimized Fermentation Conditions for Keto Acid Production in a 5-L Bioreactor (Based on 2-keto-L-gulonic acid production)
| Parameter | Optimized Value | Reference |
| Temperature | 30°C | [2] |
| pH | 5.5 | [2] |
| Dissolved Oxygen (DO) | 15% | [2] |
| Agitation Speed | 400-600 rpm | [2] |
| Aeration Rate | 1.0 vvm | [2] |
Table 2: Comparison of Media Components for Related Organic Acid Fermentations
| Component | Concentration Range (g/L) | Purpose |
| Glucose (Carbon Source) | 50 - 150 | Carbon and energy source |
| Peptone/Yeast Extract (Nitrogen Source) | 5 - 20 | Nitrogen, vitamins, and growth factors |
| KH2PO4 | 1 - 5 | Phosphorus source and buffering agent |
| MgSO4·7H2O | 0.5 - 2 | Source of magnesium ions, cofactor for enzymes |
| Trace Metal Solution | 1 - 10 mL/L | Provides essential micronutrients |
Experimental Protocols
Protocol 1: General Seed Culture Preparation
-
Inoculate a single colony of the production strain from a fresh agar (B569324) plate into a 50 mL tube containing 10 mL of seed medium.
-
Incubate at the optimal temperature and shaking speed for the host organism for 12-16 hours.
-
Use this seed culture to inoculate a larger volume (e.g., 100 mL in a 500 mL shake flask) of the same medium.
-
Incubate for another 12-16 hours until the culture reaches the mid-to-late exponential growth phase.
-
This culture is now ready to be used as the inoculum for the main bioreactor.
Protocol 2: Batch Fermentation in a 5-L Bioreactor
-
Prepare 3 L of the optimized fermentation medium in the 5-L bioreactor and sterilize.
-
After cooling, aseptically add any heat-sensitive components (e.g., vitamins, antibiotics).
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Calibrate the pH and DO probes.
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Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD600) of 0.1-0.2.
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Set the temperature, pH, and dissolved oxygen to their optimal setpoints. The pH can be controlled by the automated addition of an acid (e.g., 2 M H2SO4) and a base (e.g., 2 M NaOH). The DO can be controlled by a cascade of agitation and aeration.
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Take samples aseptically at regular intervals (e.g., every 4-6 hours) for analysis of cell growth (OD600), substrate consumption, and this compound production.
-
Continue the fermentation until the primary carbon source is depleted or production ceases.
Visualizations
Caption: A generalized experimental workflow for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 2-keto-L-gulonic acid by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineered Microorganisms for the Production of Food Additives Approved by the European Union—A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in 5-Oxooctanoic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-oxooctanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and why are they a concern in the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1] Biological matrices such as plasma and urine are complex mixtures containing endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable data.[1]
Q2: My this compound peak area is highly variable in my biological samples but consistent in the standards prepared in a pure solvent. What is the likely cause?
A2: This is a classic indication of a significant matrix effect. Components from your biological sample are likely co-eluting with this compound and interfering with its ionization, causing poor reproducibility.[1] This effect is absent in solvent-based standards because these interfering components are not present.
Q3: How can I determine if my this compound assay is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
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Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mobile phase stream after the analytical column but before the mass spectrometer source. A processed blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused standard indicates the presence of matrix effects.
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Quantitative Assessment (Post-Extraction Spike Method): This is considered the "gold standard" for measuring the extent of the matrix effect. It involves comparing the response of this compound spiked into a blank matrix extract with its response in a neat (pure) solvent. The matrix factor (MF) is calculated as follows:
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MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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Q4: What are the most effective strategies to minimize or eliminate matrix effects in my this compound analysis?
A4: A multi-pronged approach is often the most effective:
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). SPE, particularly mixed-mode SPE, is often very effective for cleaning up complex samples.[2]
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Chromatographic Separation: Adjusting the liquid chromatography (LC) method to better separate this compound from co-eluting matrix components is crucial. This can involve trying different column chemistries, adjusting the mobile phase gradient, or increasing the run time.
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. A SIL-IS for this compound (e.g., this compound-d5) will behave almost identically to the analyte during sample preparation and ionization, thus correcting for signal variations.
Q5: My stable isotope-labeled internal standard (SIL-IS) is not fully correcting for the matrix effect. What could be the reason?
A5: While SIL-IS are highly effective, they may not perfectly compensate for matrix effects in all situations. Potential reasons include:
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Extremely High Matrix Effects: If the ion suppression is very severe, the signal for both the analyte and the IS may be suppressed to a point where the measurement is no longer reliable. In such cases, improving the sample cleanup is essential.
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Differential Matrix Effects: In rare cases, the matrix components might have a slightly different effect on the analyte and the SIL-IS, especially if they are not perfectly co-eluted. Optimizing the chromatography to ensure co-elution is critical.
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Contamination: Ensure that there is no contamination of the analyte in the IS solution or vice-versa.
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Matrix | Expected Recovery (%) | Expected Matrix Effect (%) | General Applicability for this compound |
| Solid-Phase Extraction (SPE) | Plasma | > 85%[2] | < 15%[2] | High; provides the cleanest extracts.[2] |
| Urine | > 90%[2] | < 10%[2] | High; excellent for removing salts and other polar interferences.[2] | |
| Protein Precipitation (PPT) | Plasma | Moderate to High | High | Quick and simple, but may result in significant matrix effects due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | Plasma/Urine | Moderate to High | Moderate | Can provide cleaner extracts than PPT, but optimization of the extraction solvent is crucial for good recovery of a polar compound like this compound. |
Experimental Protocols
Detailed Methodology for Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is adapted from a method for a similar analyte, 5-oxodecanoic acid, and is a good starting point for method development.[3]
1. Sample Preparation: Protein Precipitation
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To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable stable isotope-labeled internal standard (e.g., this compound-d5).
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Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
2. LC-MS/MS Instrumentation and Conditions
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Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]
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Mobile Phase A: 0.1% formic acid in water.[3]
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Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
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Gradient:
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Start at 10% B.
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Increase to 95% B over 5 minutes.
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Hold at 95% B for 2 minutes.
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Return to 10% B and re-equilibrate for 3 minutes.[3]
-
-
Flow Rate: 0.4 mL/min.[3]
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Column Temperature: 40°C.[3]
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization: Electrospray Ionization (ESI) in negative mode.[3]
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Detection: Multiple Reaction Monitoring (MRM).[3]
Visualizations
Caption: Workflow for troubleshooting matrix effects in this compound quantification.
Caption: Logical relationship between strategies for overcoming matrix effects.
References
preventing degradation of 5-Oxooctanoic acid during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Oxooctanoic acid to prevent its degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
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Possible Cause: Degradation of this compound due to improper storage conditions.
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Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the compound is stored at the recommended temperature and protected from light and moisture.
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Assess Purity: Analyze the purity of the stored compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Procure New Sample: If degradation is confirmed, obtain a new batch of the compound and ensure it is stored under the recommended conditions.
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Issue 2: Visible changes in the solid sample (e.g., discoloration, clumping).
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Possible Cause: Chemical degradation or moisture absorption.
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Troubleshooting Steps:
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Do Not Use: Do not use the sample for experimental purposes.
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Document and Report: Document the changes with photographs and contact the supplier for a replacement.
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Review Storage: Ensure that future samples are stored in a tightly sealed container in a dry environment.
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Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).
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Possible Cause: Formation of degradation products.
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Troubleshooting Steps:
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Conduct Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in identifying the retention times of potential degradation products.
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Use a Stability-Indicating Method: Ensure the analytical method used is stability-indicating, meaning it can separate the intact compound from its degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container to protect it from moisture and light.[1][2] While some suppliers may indicate room temperature storage, the general consensus for keto acids is that lower temperatures are optimal for preserving stability.[3]
Q2: How should I store solutions of this compound?
A2: It is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. For longer-term storage of solutions, it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.
Q3: What are the main factors that can cause the degradation of this compound?
A3: Like other keto acids, this compound is susceptible to degradation from several factors, including:
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Temperature: Elevated temperatures can accelerate degradation.
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pH: Both highly acidic and basic conditions can promote degradation.
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Light: Exposure to light, particularly UV light, can cause photodegradation.
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Oxidation: The presence of oxidizing agents can lead to degradation.
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Moisture: The compound can be sensitive to moisture.
Q4: Is this compound prone to decarboxylation?
A4: this compound is a gamma-keto acid. Unlike beta-keto acids, which are highly susceptible to thermal decarboxylation, gamma-keto acids are generally more stable and not as prone to this specific degradation pathway under normal storage conditions.[4]
Q5: How can I detect if my this compound sample has degraded?
A5: While visual signs like discoloration can indicate degradation, the most reliable method is to use analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods to assess the purity of your sample and identify any degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Light/Moisture Protection |
| Solid | -20°C (long-term)[1][2] | Tightly sealed | Light-resistant, dry environment |
| Solution | 2-8°C (short-term) | Tightly sealed vials | Protect from light |
| -80°C (long-term) | Aliquoted, single-use vials | Protect from light |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
Instrumentation:
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HPLC system with a UV or Diode Array Detector (DAD)
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C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Reagents:
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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Formic acid or Phosphoric acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good separation. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.
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Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the standard solution.
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Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30°C
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Detection Wavelength: 210-220 nm (as keto acids typically have low UV absorbance)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Procedure:
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Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
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Apply Stress Conditions (in separate vials):
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Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Heat a solid sample at a high temperature (e.g., 105°C) for 24 hours.
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Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Storage recommendations for solid and solution forms.
References
Technical Support Center: Synthesis of 5-Oxooctanoic Acid
Welcome to the technical support center for the synthesis of 5-Oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to enhance reaction yields and troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound can be synthesized through several routes. A common and effective laboratory-scale method involves the reaction of a succinic acid derivative with an organometallic reagent. For example, reacting ethyl succinyl chloride with an n-butyl organometallic reagent (like a Grignard or organolithium reagent) will form the ethyl ester of this compound, which can then be hydrolyzed to the final product.[1] Another general approach is the oxidation of a corresponding precursor, such as 5-hydroxyoctanoic acid.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Reagent Quality: Moisture or impurities in solvents and starting materials can deactivate organometallic reagents like Grignard reagents. Ensure all glassware is oven-dried and solvents are anhydrous.
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Reaction Temperature: The addition of the organometallic reagent is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition to the ester group of the succinyl chloride derivative.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up and Purification Losses: Significant product loss can occur during aqueous work-up (e.g., if the product has some water solubility) and purification steps.[2] Ensure efficient extraction with a suitable organic solvent and optimize your purification method (e.g., column chromatography, distillation).
Q3: I am observing significant byproduct formation. How can I minimize this?
A3: Byproduct formation is a common issue. In the synthesis using ethyl succinyl chloride and a Grignard reagent, a potential byproduct is the tertiary alcohol formed from the Grignard reagent attacking the ketone of the desired product. To minimize this, use a 1:1 stoichiometry of the reactants and add the Grignard reagent slowly to the solution of ethyl succinyl chloride at a low temperature.[1] Using modified organometallic reagents, such as those with manganese(II) chloride/lithium chloride, can also improve selectivity for the ketone formation over further addition.[1]
Q4: What is the best method for purifying crude this compound?
A4: The purification strategy depends on the nature of the impurities.
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Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt, is then acidified to precipitate or allow for the extraction of the pure acid.[3][4]
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Column Chromatography: Silica gel chromatography is effective for removing impurities with different polarities. A solvent system such as ethyl acetate/hexanes can be used.
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Distillation: If the product is thermally stable and volatile, vacuum distillation can be an effective purification method.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Grignard reagent. | - Ensure magnesium turnings are fresh and activated. - Use anhydrous solvents and reagents. - Confirm Grignard formation via titration (e.g., with iodine) before use. |
| 2. Incorrect reaction temperature. | - Maintain a low temperature (e.g., -78 °C, dry ice/acetone bath) during the addition of the Grignard reagent to prevent side reactions. | |
| Product is an Oil, Not a Solid | 1. Presence of impurities. | - this compound is a low-melting solid.[5] Oiling out can be due to impurities lowering the melting point. - Attempt further purification via column chromatography or distillation. |
| 2. Residual solvent. | - Ensure the product is thoroughly dried under high vacuum. | |
| Emulsion During Extraction | 1. Vigorous shaking. | - Gently invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[4] |
| Difficulties in Final Hydrolysis | 1. Incomplete hydrolysis of the ester. | - Ensure sufficient reaction time and appropriate concentration of acid or base for the hydrolysis step. - Monitor the reaction by TLC or GC to confirm the disappearance of the ester starting material. |
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is based on the reaction of ethyl succinyl chloride with n-butylmagnesium bromide.[1]
Materials:
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Ethyl succinyl chloride
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n-Butylmagnesium bromide (or prepare in situ from n-butyl bromide and magnesium)
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Anhydrous diethyl ether or THF
-
Anhydrous manganese(II) chloride (optional)
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Anhydrous lithium chloride (optional)
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Saturated aqueous ammonium (B1175870) chloride solution
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1 M Hydrochloric acid
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Sodium hydroxide
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Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert atmosphere of nitrogen or argon throughout the reaction.
-
Reagent Preparation: In the flask, dissolve ethyl succinyl chloride in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.
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Grignard Addition: Slowly add a solution of n-butylmagnesium bromide (1 equivalent) to the cooled solution of ethyl succinyl chloride via the dropping funnel over 30-60 minutes. Maintain the temperature below -70 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.
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Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and separate the layers. Extract the aqueous layer two more times with diethyl ether. Combine the organic layers.
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Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 5-oxooctanoate.
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Hydrolysis: Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide. After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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Acidification and Isolation: Cool the basic solution in an ice bath and acidify with 1 M HCl until the pH is ~2. Extract the acidic solution with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
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Purification: Purify the crude product by column chromatography or vacuum distillation if necessary.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via Grignard reaction.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: 5-Oxooctanoic Acid Purification
Welcome to the technical support center for the purification of 5-Oxooctanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this keto-acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
While the impurity profile can vary depending on the synthetic route, common impurities may include unreacted starting materials, residual solvents, and side-products. For instance, in syntheses analogous to the preparation of similar keto-acids, potential byproducts could arise from self-condensation reactions or incomplete reactions. It is crucial to characterize your crude material to identify specific impurities before selecting a purification strategy.
Q2: What are the primary purification methods for this compound?
The most effective purification methods for this compound are:
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Recrystallization: This is a common and effective technique for purifying solid compounds like this compound.
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Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
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Column Chromatography: This technique is highly effective for separating this compound from closely related impurities.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities, often after derivatization of the carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of forming crystals. | The melting point of the compound may be lower than the boiling point of the solvent, or the solution is too concentrated or cooled too quickly. | 1. Reheat the solution to dissolve the oil and add a small amount of additional solvent. 2. Allow the solution to cool more slowly. 3. Try a different solvent or a mixed solvent system. A good starting point for similar compounds is a mixture of ethanol (B145695) and water or toluene (B28343) and hexane (B92381).[1] |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath). 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of pure this compound.[1] |
| Low recovery of purified compound. | The compound is too soluble in the recrystallization solvent, even at low temperatures, or too much solvent was used. | 1. Choose a solvent in which this compound has lower solubility at cold temperatures. 2. Use the minimum amount of hot solvent necessary for dissolution. 3. Ensure the solution is thoroughly cooled to maximize precipitation. |
| Poor purity after recrystallization. | The chosen solvent does not effectively discriminate between the desired compound and the impurities. | 1. Select a different solvent or a mixed-solvent system. 2. Perform a second recrystallization. 3. Consider a preliminary purification step, such as acid-base extraction. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Emulsion formation between aqueous and organic layers. | Vigorous shaking or similar densities of the two phases. | 1. Allow the mixture to stand for a longer period. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Low recovery after acidification and back-extraction. | Incomplete protonation of the carboxylate, or the compound has some solubility in the acidic aqueous phase. | 1. Ensure the aqueous layer is acidified to a pH of 1-2 to ensure complete protonation of the carboxylic acid. 2. Perform multiple extractions of the acidified aqueous layer with the organic solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound from impurities. | The solvent system (mobile phase) is not optimal. | 1. Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. 2. For normal phase silica (B1680970) gel chromatography, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[1] 3. Consider adding a small amount of acetic or formic acid to the mobile phase to reduce tailing of the carboxylic acid peak. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase (gradient elution). |
| Streaking or tailing of the compound band. | Interaction of the carboxylic acid with the stationary phase (e.g., silica gel). | 1. Add a small amount of a polar modifier like acetic acid to the mobile phase to suppress ionization.[2] |
| Column overloading. | Too much sample has been loaded onto the column. | 1. Use a larger column or load less sample. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. Given that this compound is soluble in water and alcohol, a mixture such as ethanol/water could be a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good starting point for a keto-acid like this compound is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve an Rf value of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions as the eluent passes through the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
selecting an appropriate internal standard for 5-Oxooctanoic acid analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of an appropriate internal standard for the quantitative analysis of 5-Oxooctanoic acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantitative analysis of this compound?
A1: The gold standard for an internal standard in mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte. For this compound, this would be a deuterated (e.g., this compound-d_n_) or a ¹³C-labeled (e.g., this compound-¹³C_n_) analog. These SIL standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute during chromatography and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for accurate correction of variations during sample preparation and analysis.
Q2: Are there commercially available stable isotope-labeled internal standards for this compound?
A2: As of our latest information, a commercially available, off-the-shelf stable isotope-labeled this compound is not readily found. However, several companies offer custom synthesis services for labeled compounds. It is recommended to contact vendors specializing in stable isotope standards to inquire about custom synthesis.
Q3: If a stable isotope-labeled version of this compound is unavailable, what are the alternatives?
A3: When a SIL analog of the target analyte is not available, a structurally similar compound can be used as an internal standard. For this compound, suitable alternatives could include:
-
Stable Isotope-Labeled Octanoic Acid: Deuterated or ¹³C-labeled octanoic acid is commercially available from several suppliers.[1][2][3][4][5][6][7][8] Since it shares the same carbon chain length, it will have similar chromatographic behavior and extraction efficiency.
-
Odd-Chain Fatty Acids: Non-endogenous odd-chain fatty acids, such as heptadecanoic acid (C17:0), can also be considered.[9] These are unlikely to be present in most biological samples.
It is crucial to validate the use of any alternative internal standard to ensure it accurately reflects the behavior of this compound throughout the analytical process.[10]
Q4: Why is derivatization necessary for the analysis of this compound, particularly for GC-MS?
A4: this compound is a relatively polar and non-volatile compound due to its carboxylic acid and ketone functional groups. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, compounds must be volatile and thermally stable. Derivatization chemically modifies the functional groups to increase their volatility. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to improve chromatographic retention, enhance ionization efficiency, and increase the stability of the molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the selection and use of an internal standard for this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor linearity of the calibration curve when using an internal standard. | The chosen internal standard is not behaving similarly to the analyte under the experimental conditions.[11] | If using a structural analog, consider an even closer match. If using a SIL standard, ensure there are no isotopic effects on chromatography. Verify the purity and concentration of both the analyte and internal standard stock solutions. |
| The concentration of the internal standard is too high or too low. | The internal standard response should be within the linear range of the detector and ideally close to the response of the analyte at the midpoint of the calibration curve. Adjust the concentration accordingly. | |
| High variability in results between sample replicates. | Inconsistent addition of the internal standard to each sample. | Use a calibrated pipette and add the internal standard solution carefully and consistently to all samples, standards, and quality controls at the beginning of the sample preparation process. |
| The internal standard is degrading during sample processing or storage. | Assess the stability of the internal standard under your specific sample preparation and storage conditions. | |
| Internal standard peak is not detected or has a very low signal. | The internal standard concentration is too low. | Increase the concentration of the internal standard added to the samples. |
| The internal standard is not being efficiently extracted or is being lost during sample cleanup. | Review and optimize your sample preparation procedure. Ensure the internal standard is added before any extraction or cleanup steps. | |
| Ion suppression in LC-MS analysis is affecting the internal standard signal. | Modify the chromatographic conditions to separate the internal standard from co-eluting matrix components. Optimize the sample cleanup procedure to remove interfering substances. | |
| Unexpected peaks interfering with the analyte or internal standard. | Contamination from solvents, reagents, or the analytical system. | Analyze a blank sample containing only the solvents and reagents to identify the source of contamination. Use high-purity solvents and reagents. Regularly clean the GC-MS or LC-MS system.[12] |
| The internal standard contains unlabeled analyte as an impurity. | Check the certificate of analysis for the isotopic purity of the internal standard. If significant, account for the contribution of the unlabeled analyte in your calculations or obtain a purer standard. |
Data Presentation: Comparison of Potential Internal Standards
The following table summarizes the properties of potential internal standards for the analysis of this compound.
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Commercial Availability |
| Stable Isotope-Labeled Analyte | This compound-d_n_ this compound-¹³C_n_ | Considered the "gold standard" for accuracy as it corrects for matrix effects, extraction losses, and instrument variability most effectively.[9] | Not readily available commercially; may require custom synthesis, which can be expensive and time-consuming. | Custom synthesis required. |
| Stable Isotope-Labeled Structural Analog | Octanoic acid-d₁₅ Octanoic acid-¹³C | Commercially available.[1][2][3][4][5][6][7][8] Structurally very similar to the analyte, leading to similar behavior during analysis. | May not perfectly mimic the behavior of the keto group in this compound. Method validation is critical. | Readily available from various chemical suppliers. |
| Non-Endogenous Structural Analog | Heptadecanoic acid (C17:0) | Cost-effective and commercially available. Unlikely to be present in biological samples.[9] | Chemical and physical properties may differ more significantly from the analyte compared to a SIL standard, potentially leading to less accurate correction. | Readily available. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS with an internal standard.
GC-MS Analysis Protocol
This protocol involves a two-step derivatization process: methoximation to protect the ketone group, followed by silylation of the carboxylic acid group.
-
Sample Preparation and Extraction:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add a known amount of the chosen internal standard (e.g., Octanoic acid-d₁₅).
-
Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., ethyl acetate/hexane).
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Cap the vial and heat at 60°C for 30 minutes.
-
Silylation: Cool the sample to room temperature. Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS). Cap the vial and heat at 60°C for 30 minutes.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
-
LC-MS/MS Analysis Protocol
This protocol may not require derivatization, although it can be employed to enhance sensitivity.
-
Sample Preparation:
-
To 100 µL of the sample, add a known amount of the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard.
-
Visualization of the Internal Standard Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate internal standard for this compound analysis.
Caption: Workflow for selecting an internal standard for this compound analysis.
References
- 1. Octanoic acid-d15 | FB Reagents [fbreagents.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy Octanoic acid-1- 13 C Extra 99 atom 13 C Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 6. Octanoic-d15 acid D = 98atom , = 99 CP 69974-55-6 [sigmaaldrich.com]
- 7. Octanoic acid (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-293-5 [isotope.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is it possible to disregard the use of an internal standard - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 5-Oxooctanoic Acid Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Oxooctanoic acid. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at -20°C. For short-term use, refrigeration at 2-8°C is acceptable. The compound is a solid at room temperature and should be protected from moisture to prevent potential hydrolysis or degradation.
Q2: My this compound sample has a yellowish tint. Is it still usable?
A2: A yellowish tint may indicate the presence of impurities or slight degradation. While it might be usable for some applications, it is highly recommended to assess the purity of the sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use in sensitive experiments. If purity is critical, repurification by column chromatography or recrystallization may be necessary.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319). Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis & Reaction Troubleshooting Guide
A common synthetic route to γ-keto acids like this compound is a variation of the acetoacetic ester synthesis. The following troubleshooting guide is based on a plausible multi-step synthesis involving the alkylation of an acetoacetate (B1235776) derivative followed by hydrolysis and decarboxylation.
Q4: I am experiencing a very low yield in my synthesis of this compound. What are the likely causes?
A4: Low yields in this synthesis can arise from several factors. A systematic approach is best for troubleshooting. Key areas to investigate include:
-
Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, especially for the alkylation step. The base used for deprotonation (e.g., sodium ethoxide) should be fresh and active.
-
Incomplete Deprotonation: The initial deprotonation of the β-keto ester is crucial. If the base is not strong enough or if there is moisture in the reaction, this step will be incomplete, leading to unreacted starting material.
-
Side Reactions: A common side reaction is the self-condensation of the starting materials or elimination reactions of the alkylating agent.
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Inefficient Hydrolysis and Decarboxylation: The final step requires heating in an acidic solution. If the temperature is too low or the reaction time is too short, the conversion to the final product will be incomplete.
-
Product Loss During Workup: this compound has some solubility in water. During aqueous extractions, significant product loss can occur if the pH is not appropriately controlled or if an insufficient number of organic extractions are performed.
Q5: During the purification of this compound by column chromatography, I am observing significant tailing of my product spot. How can I improve the separation?
A5: Tailing of carboxylic acids on silica (B1680970) gel is a common issue due to the interaction of the acidic proton with the silica surface. To mitigate this:
-
Acidify the Eluent: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your solvent system. This will suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find an optimal solvent system that provides good separation between your product and impurities before running the column.
-
Alternative Stationary Phase: In some cases, using a different stationary phase, such as alumina (B75360) (basic or neutral), may be beneficial, although compatibility with your compound should be verified.
Q6: After the final hydrolysis and decarboxylation step, my crude product is a dark oil instead of a solid. What could have caused this?
A6: The formation of a dark oil suggests the presence of significant impurities or decomposition products. Potential causes include:
-
High Reaction Temperature: Overheating during the decarboxylation step can lead to charring and the formation of polymeric byproducts.
-
Strongly Acidic Conditions: While acid is required for the hydrolysis, excessively harsh acidic conditions combined with high temperatures can promote side reactions and degradation.
-
Presence of Unreacted Starting Materials: Residual starting materials and intermediates from the previous steps can contribute to the oily consistency.
It is advisable to attempt purification of a small amount of the crude oil by column chromatography to isolate the desired product and characterize the impurities.
Data Presentation: Illustrative Purification Outcomes
The following table presents hypothetical data comparing different purification methods for crude this compound to illustrate how results can be structured and compared.
| Purification Method | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (by HPLC, %) |
| Column Chromatography | 500 | 350 | 70 | >98 |
| Recrystallization (Ethyl Acetate (B1210297)/Hexane) | 500 | 310 | 62 | >99 |
| Acid-Base Extraction | 500 | 420 | 84 | ~90 |
Experimental Protocols
Detailed Methodology: Synthesis of this compound via Acetoacetic Ester Synthesis (Hypothetical)
This protocol is a plausible, illustrative method.
Step 1: Alkylation of Ethyl Acetoacetate
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (B145695).
-
With stirring, add ethyl acetoacetate (1 equivalent) dropwise to the solution at room temperature.
-
After the addition is complete, add ethyl 4-bromobutanoate (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dialkylated ester.
Step 2: Hydrolysis and Decarboxylation
-
To the crude ester from the previous step, add a 10% aqueous solution of hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours. The evolution of CO2 should be observed.
-
Continue heating until the gas evolution ceases, indicating the completion of decarboxylation.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound, which can be further purified.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Optimizing Cell Lysis for Intracellular 5-Oxooctanoic Acid Measurement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the accurate measurement of intracellular 5-Oxooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my cell lysis is complete?
A1: Ensuring complete cell lysis is critical for accurate downstream metabolomic analysis.[1] Several methods can be used to verify lysis efficiency:
-
Microscopic Examination: This is the most direct method. After the lysis procedure, examine a small aliquot of the cell suspension under a phase-contrast microscope. The absence of intact cells and the presence of cellular debris are indicators of successful lysis. For a more quantitative approach, you can use a hemocytometer with a trypan blue stain to count remaining intact (unstained) versus lysed (stained) cells.[1]
-
Protein Quantification: Perform a protein assay (e.g., Bradford or BCA assay) on the supernatant after centrifuging the lysate. A high protein concentration suggests that a significant amount of intracellular content has been released. You can compare the protein yield from different lysis methods to determine the most efficient one.[1][2]
-
DNA/RNA Release: The release of nucleic acids can also indicate cell disruption. This can be measured by quantifying the amount of DNA or RNA in the lysate supernatant using spectrophotometry (e.g., NanoDrop).[1]
Q2: My this compound yields are consistently low. Could incomplete lysis be the cause?
A2: Yes, low metabolite yields are a common consequence of incomplete cell lysis. If the cell membrane or wall is not sufficiently disrupted, a significant portion of the intracellular metabolites, including this compound, will remain trapped within the cells and be discarded during centrifugation steps. This leads to an underestimation of metabolite concentrations in your final analysis. It is crucial to optimize and validate your lysis protocol for your specific cell type.[1]
Q3: What is "quenching," and why is it important before cell lysis for metabolite analysis?
A3: Quenching is a critical first step to rapidly halt all enzymatic activity within the cells, thereby preserving the metabolic state at the time of harvesting.[3][4] Ineffective or slow quenching can lead to significant alterations in metabolite levels, as enzymes can continue to produce or degrade molecules like this compound after the cells are removed from their culture environment.[3][5] The ideal quenching solvent should immediately inhibit cellular metabolic activity without damaging the cell membrane, which could cause leakage of intracellular metabolites.[6]
Q4: Which lysis method is best for measuring small organic acids like this compound?
A4: The choice of lysis method can significantly impact the metabolic profile.[3] For intracellular metabolite analysis, non-mechanical methods are generally preferred to avoid excessive disruption that can release interfering macromolecules.[7] Chemical lysis using cold organic solvents like methanol (B129727) or acetonitrile (B52724) is widely used.[6] These methods not only disrupt the cell membrane but also serve as part of the extraction solvent for metabolites. Mechanical methods like sonication or bead beating can also be effective, but care must be taken to avoid heat generation, which can degrade metabolites.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal
| Potential Cause | Recommended Action |
| Incomplete Cell Lysis | Assess lysis efficiency using microscopy or a protein assay.[1] If incomplete, optimize the lysis method by increasing the intensity or duration of the chosen method (e.g., longer sonication, more freeze-thaw cycles) or by switching to a more rigorous method.[1] |
| Metabolite Degradation | Ensure rapid and effective quenching with ice-cold solvents to halt enzymatic activity immediately upon harvesting.[3][5] Keep samples on ice or at 4°C throughout the lysis and extraction process.[2] |
| Inefficient Extraction | The choice of extraction solvent is crucial. For organic acids, a polar organic solvent like methanol or acetonitrile, often mixed with water, is effective.[6] Ensure the solvent volume is sufficient to fully submerge and extract the cell pellet. Consider a liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.[8] |
| Analyte Loss During Sample Preparation | This compound is a short-chain fatty acid and can be volatile.[9][10] Avoid excessive heating during solvent evaporation. Use a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[8] |
| Matrix Effects in Mass Spectrometry | Co-extracted cellular components can suppress the ionization of this compound in the mass spectrometer. Optimize sample cleanup using SPE or dilute the sample to minimize these effects.[11] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and extraction variability.[5][12] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent Cell Number | Ensure an accurate and consistent number of cells are harvested for each replicate. A minimum of 10^6 cells is typically recommended for metabolomics experiments.[6] |
| Variable Quenching Efficiency | Standardize the quenching procedure to be as rapid and consistent as possible for all samples. For adherent cells, aspirate the medium and add the cold quenching solution as quickly as possible.[3][12] |
| Incomplete Solvent Removal | If a solvent evaporation step is used, ensure all samples are dried to the same extent before reconstitution. Residual solvent can affect the final concentration and chromatographic performance. |
| Precipitate Formation After Reconstitution | After drying, some components may not fully redissolve. Vortex thoroughly and centrifuge the sample before transferring the supernatant to an analysis vial to remove any particulate matter. |
Experimental Protocols
Protocol 1: Lysis and Extraction of this compound from Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Quenching:
-
Place the culture plate on ice.
-
Rapidly aspirate the culture medium.
-
Immediately wash the cell monolayer once with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.[3]
-
Aspirate the PBS completely.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) directly to each well.[3]
-
Place the dish on ice for 10-15 minutes to allow for cell lysis and protein precipitation.[3]
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the lysate for 30 seconds.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[3]
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
-
Preparation for Analysis:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 100 µL of 50% methanol for LC-MS).
-
Vortex and centrifuge to remove any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for analysis.
-
Protocol 2: Lysis and Extraction of this compound from Suspension Cells
-
Cell Culture: Grow suspension cells to the desired density.
-
Cell Harvesting:
-
Transfer a known volume of the cell suspension to a centrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Aspirate and discard the supernatant.
-
-
Quenching:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.
-
Aspirate the PBS completely. This wash step is crucial to remove extracellular metabolites.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the cell pellet.
-
Vortex vigorously for 1 minute to resuspend the pellet and induce lysis.
-
Incubate on ice for 15 minutes.
-
-
Sample Processing and Preparation for Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Caption: Workflow for intracellular metabolite measurement.
Caption: Troubleshooting low metabolite yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics for Low Cell Numbers: How to Optimize the Sample Preparation Workflow for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and Determination of Short-chain Fatty Acids in Biological Samples | Semantic Scholar [semanticscholar.org]
- 11. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
addressing baseline noise in 5-Oxooctanoic acid chromatograms
Welcome to the technical support center for the analysis of 5-Oxooctanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during chromatographic analysis, with a specific focus on resolving baseline noise.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve sources of baseline noise in your chromatograms.
Issue: High Baseline Noise in HPLC Analysis
High baseline noise can obscure small peaks and affect the accuracy of integration, leading to unreliable quantification. This guide will walk you through a systematic approach to diagnose and mitigate this issue.
Step 1: Identify the Type of Noise
Observe the pattern of the baseline noise on your chromatogram.
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Random Noise: Appears as rapid, erratic fluctuations.
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Periodic (Cyclic) Noise: Exhibits a regular, repeating pattern, often related to pump pulsations.
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Drift: A gradual, steady increase or decrease in the baseline signal.
Step 2: Isolate the Source of the Noise
Follow a process of elimination to pinpoint the problematic component of your HPLC system.
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Mobile Phase & System Contamination: Contaminants in your solvents or buffer components are a common cause of baseline noise.[1][2]
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Pump & Degasser: Issues with the pump or degasser can introduce periodic noise.
-
Action: Check for leaks in the pump seals and fittings. If you observe pressure fluctuations that correlate with the baseline noise, service the pump's check valves and seals.[1] Ensure the online degasser is functioning correctly.
-
-
Column: A contaminated or degraded column can leach impurities, causing baseline disturbances.[1]
-
Action: To check if the column is the source, replace it with a union and run the mobile phase through the system. If the noise disappears, the column is the likely culprit. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Detector: The detector itself can be a source of noise due to a failing lamp or a contaminated flow cell.[1]
-
Action: Check the detector lamp's usage hours and replace it if it's near the end of its lifespan. Clean the flow cell according to the manufacturer's instructions.
-
Issue: Baseline Irregularities in GC Analysis
Baseline problems in Gas Chromatography (GC) can manifest as noise, spikes, or drift, impacting data quality.
Step 1: Characterize the Baseline Disturbance
-
Noise: Appears as rapid, continuous small spikes.
-
Spikes: Sharp, random, and often large peaks.
-
Drift: A gradual upward or downward trend of the baseline.
Step 2: Systematically Troubleshoot the GC System
-
Gas Supply: Contaminated carrier or detector gases are a frequent source of noise.
-
Action: Ensure the use of high-purity gases. If a new gas cylinder was recently installed, it could be contaminated. Install or replace in-line gas purifiers.
-
-
Inlet: The inlet, including the septum and liner, can be a source of contamination.
-
Action: Replace the septum, as septum bleed can introduce noise. Clean or replace the inlet liner. Check for leaks around the inlet fittings.
-
-
Column: Column bleed or contamination can lead to a drifting or noisy baseline.
-
Action: Condition the column according to the manufacturer's instructions to remove any contaminants. If column bleed is excessive, especially at higher temperatures, the column may be old or damaged and require replacement.
-
-
Detector: A contaminated detector can cause a gradual increase in baseline noise over time.
-
Action: Clean the detector following the manufacturer's recommended procedure. For a Flame Ionization Detector (FID), this may involve cleaning the collector and jet.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of baseline noise in HPLC?
A1: The most frequent cause of baseline noise in HPLC is related to the mobile phase.[1] This includes impurities in the solvents or buffer salts, inadequate degassing which leads to bubble formation, and microbial growth in aqueous mobile phases that are not freshly prepared.[4]
Q2: How does mobile phase pH affect baseline noise for organic acids like this compound?
A2: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Operating at a pH that is not well-buffered or is close to the pKa of the analyte can lead to peak tailing and an unstable baseline. For reproducible results, it is recommended to use a buffer and adjust the pH to be at least one unit away from the analyte's pKa. Using an acidic mobile phase (e.g., pH 2-4) generally provides good retention and peak shape for carboxylic acids on a C18 column.
Q3: Why is derivatization necessary for the GC-MS analysis of this compound, and how can it affect the baseline?
A3: this compound is a polar and non-volatile compound, making it unsuitable for direct GC analysis. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative. For this compound, this typically involves a two-step process of methoximation to protect the keto group, followed by silylation of the carboxylic acid group. Incomplete derivatization or the presence of excess derivatizing reagents can introduce extraneous peaks and contribute to baseline noise.
Q4: Can my sample preparation method contribute to baseline noise?
A4: Yes, the sample preparation process is a critical factor. Inadequate cleanup can leave matrix components in your sample that co-elute with your analyte or contaminate the column, leading to a noisy baseline. For complex matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended to isolate this compound and remove interfering substances. Always filter your samples through a 0.45 µm filter before injection to remove particulates.
Data Presentation
The following table summarizes the potential impact of various experimental parameters on baseline noise in the chromatographic analysis of organic acids. The signal-to-noise (S/N) ratio is used as a quantitative measure, where a higher S/N ratio indicates a better quality signal. The values presented are illustrative and can vary depending on the specific instrument and experimental conditions.
| Parameter | Condition A | S/N Ratio (Illustrative) | Condition B | S/N Ratio (Illustrative) | Impact on Baseline |
| Mobile Phase Purity | HPLC-grade Solvents | 150 | Reagent-grade Solvents | 50 | High-purity solvents significantly reduce baseline noise.[1] |
| Mobile Phase Degassing | Degassed (Helium Sparge) | 120 | Undegassed | 40 | Proper degassing prevents bubble formation and reduces noise.[3] |
| GC Carrier Gas Purity | 99.999% Purity with Filter | 200 | 99.9% Purity, no Filter | 70 | High-purity gas with purification traps is crucial for low noise. |
| Column Condition | New, Conditioned Column | 180 | Old, Contaminated Column | 60 | A clean, well-maintained column minimizes baseline drift and noise.[1] |
| Detector Lamp Age (HPLC) | New Lamp (<500 hours) | 160 | Old Lamp (>2000 hours) | 55 | An aging lamp can be a significant source of detector noise.[4] |
Experimental Protocols
Representative HPLC-UV Method for this compound
This protocol is a starting point for the analysis of this compound. Method optimization may be required for specific applications.
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Ramp to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Phosphoric acid). Filter through a 0.45 µm syringe filter before injection.
Representative GC-MS Method for this compound
This protocol involves a two-step derivatization prior to GC-MS analysis.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation (Derivatization):
-
Methoximation: To the dried sample residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 60 °C for 60 minutes.
-
Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the mixture. Incubate at 70 °C for 30 minutes.
-
-
GC Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Visualizations
Caption: A logical workflow for troubleshooting baseline noise in chromatography.
References
Technical Support Center: Ensuring Reproducibility in 5-Oxooctanoic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving 5-Oxooctanoic acid. The information is presented in a clear question-and-answer format, addressing specific challenges that may arise during synthesis, purification, quantification, and biological evaluation.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: What are the recommended storage conditions for this compound?
-
Q2: What are the main safety precautions when handling this compound?
-
A2: this compound is classified as a warning-level hazard. It can cause skin and eye irritation.[1] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
Troubleshooting Guides
Synthesis of this compound
-
Q3: My synthesis of this compound resulted in a low yield. What are the possible causes?
-
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may have been too short, or the temperature may have been too low. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Losses during workup and purification: Product may be lost during extraction, washing, or purification steps.
-
-
-
Q4: I am observing multiple spots on the TLC plate of my crude reaction mixture. What are the likely side products?
-
A4: The presence of multiple spots on a TLC plate indicates the formation of side products. In a Grignard-type reaction for this synthesis, potential side products could include unreacted starting materials, byproducts from the self-condensation of the starting ester, or products of reaction with any residual water.
-
Purification of this compound
Common purification techniques for oxo-carboxylic acids include recrystallization, acid-base extraction, and column chromatography.
-
Q5: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
-
A5: If crystals do not form upon cooling, the solution may not be saturated, or the compound may be too soluble in the chosen solvent. You can try the following:
-
Evaporate some of the solvent to increase the concentration of the solute.
-
Cool the solution to a lower temperature, for instance, in an ice bath.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
If you have a small amount of pure product, add a seed crystal to induce crystallization.
-
-
-
Q6: My purified this compound is still showing impurities. How can I improve the purity?
-
A6: If recrystallization does not yield a product of sufficient purity, consider the following:
-
Column chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, a silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a good starting point.
-
Acid-base extraction: This method can be used to separate the acidic product from neutral or basic impurities.
-
-
Quantification of this compound
Accurate quantification of this compound is often performed using chromatographic methods coupled with mass spectrometry.
-
Q7: I am developing an LC-MS method for this compound quantification and observing poor peak shape. What could be the issue?
-
A7: Poor peak shape, such as tailing, can be due to interactions between the carboxylic acid group and the stationary phase. Adding a small amount of a weak acid, like formic acid or acetic acid, to the mobile phase can often improve the peak shape by suppressing the ionization of the analyte.
-
-
Q8: My GC-MS analysis of this compound is giving low sensitivity. How can I improve it?
-
A8: Carboxylic acids are often not volatile enough for direct GC-MS analysis. Derivatization to a more volatile ester form, for example, by reaction with a silylating agent like BSTFA or an alkylating agent, can significantly improve volatility and, therefore, sensitivity.
-
Experimental Protocols
Note: The following protocols are adapted from methodologies for structurally similar compounds and should be optimized for this compound.
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). A small amount of acetic acid (0.1-1%) can be added to the mobile phase to reduce peak tailing.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Elution: Load the sample onto the column and begin elution with the mobile phase.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantification by LC-MS/MS
-
Sample Preparation:
-
For biological samples like plasma, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% B to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound would need to be determined by infusion and optimization.
-
Data Presentation
The following tables provide examples of the types of quantitative data that should be recorded to ensure reproducibility. The values presented are hypothetical and should be replaced with actual experimental data.
Table 1: Purification of this compound
| Purification Method | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (by HPLC, %) |
| Recrystallization | 500 | 350 | 70 | 95.2 |
| Column Chromatography | 500 | 420 | 84 | 99.1 |
Table 2: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Value |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
| Recovery (%) | 85-105% |
Signaling Pathways and Experimental Workflows
While the direct involvement of this compound in specific signaling pathways is not well-documented, its structural relative, 3-Oxooctanoic acid, is known to be an intermediate in fatty acid metabolism. Specifically, it can accumulate in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3] The following diagrams illustrate the general pathway of fatty acid beta-oxidation and a typical workflow for investigating the biological activity of a novel fatty acid derivative.
Caption: Simplified overview of the mitochondrial fatty acid beta-oxidation spiral.
Caption: General experimental workflow for characterizing the biological activity of a novel compound.
References
Validation & Comparative
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for the Quantification of 5-Oxooctanoic Acid
This guide provides a comprehensive comparison of a new, highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Oxooctanoic acid against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. The data presented herein demonstrates the superior performance of the new LC-MS/MS method in terms of sensitivity, specificity, and sample throughput, making it an ideal candidate for researchers, scientists, and drug development professionals.
Introduction to this compound Analysis
This compound is a keto acid that can be an important biomarker in various metabolic pathways and disease states. Accurate and reliable quantification of this analyte in biological matrices is crucial for clinical and research applications. This guide outlines the validation of a novel analytical method and compares its performance against an established alternative.
Comparative Performance Data
The following tables summarize the key performance metrics of the new LC-MS/MS method versus a conventional GC-MS method for the analysis of this compound in human plasma.
Table 1: Sensitivity and Linearity
| Parameter | New LC-MS/MS Method | Conventional GC-MS Method |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 10 ng/mL |
| Linear Range | 0.5 - 1000 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
Table 2: Accuracy and Precision
| Quality Control Level | New LC-MS/MS Method (Intra-day) | New LC-MS/MS Method (Inter-day) | Conventional GC-MS Method (Intra-day) | Conventional GC-MS Method (Inter-day) |
| Low QC (1.5 ng/mL) | Accuracy: 98.7% Precision (RSD): 3.1% | Accuracy: 97.5% Precision (RSD): 4.5% | N/A (Below LOQ) | N/A (Below LOQ) |
| Mid QC (150 ng/mL) | Accuracy: 101.2% Precision (RSD): 2.5% | Accuracy: 102.1% Precision (RSD): 3.8% | Accuracy: 95.2% Precision (RSD): 6.8% | Accuracy: 94.5% Precision (RSD): 8.2% |
| High QC (750 ng/mL) | Accuracy: 99.5% Precision (RSD): 1.8% | Accuracy: 99.1% Precision (RSD): 2.9% | Accuracy: 103.5% Precision (RSD): 5.1% | Accuracy: 104.2% Precision (RSD): 7.5% |
Table 3: Method Specificity and Sample Throughput
| Parameter | New LC-MS/MS Method | Conventional GC-MS Method |
| Specificity | High (No interference observed from 12 endogenous compounds) | Moderate (Potential interference from structurally similar compounds) |
| Sample Preparation Time | ~15 minutes (Protein precipitation & dilution) | ~60 minutes (Liquid-liquid extraction & derivatization) |
| Chromatographic Run Time | 5 minutes | 15 minutes |
Experimental Protocols
Protocol 1: New LC-MS/MS Method
1. Sample Preparation:
- To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound-d4).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer 150 µL of the supernatant to an autosampler vial and add 150 µL of water.
- Inject 5 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions:
- Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Negative
- MRM Transitions:
- This compound: Q1 157.1 -> Q3 113.1
- Internal Standard (this compound-d4): Q1 161.1 -> Q3 117.1
Protocol 2: Conventional GC-MS Method
1. Sample Preparation:
- To 500 µL of plasma, add internal standard and acidify with 50 µL of 1M HCl.
- Perform liquid-liquid extraction with 2 mL of ethyl acetate.
- Vortex for 2 minutes and centrifuge.
- Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 50 µL of pyridine (B92270) and 50 µL of BSTFA with 1% TMCS for derivatization.
- Incubate at 60°C for 30 minutes.
- Inject 1 µL onto the GC-MS system.
2. Gas Chromatography Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
- Inlet Temperature: 250°C
- Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
- Carrier Gas: Helium at 1.2 mL/min
3. Mass Spectrometry Conditions:
- Ionization Mode: Electron Ionization (EI)
- Scan Mode: Selected Ion Monitoring (SIM)
- Monitored Ions: Specific m/z fragments for the derivatized this compound and internal standard.
Visualizations
Caption: Workflow for the validation of the new LC-MS/MS analytical method.
Caption: Decision tree for selecting an analytical method for this compound.
A Comparative Guide to Derivatization Agents for 5-Oxooctanoic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of 5-oxooctanoic acid, derivatization is a critical step to enhance its volatility, thermal stability, and detectability, particularly for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of common derivatization agents for this compound, supported by experimental data and detailed protocols to facilitate method selection and optimization.
This compound, a keto-fatty acid, possesses two reactive functional groups: a carboxylic acid and a ketone.[1][2] The choice of derivatization strategy often depends on the analytical platform and the specific requirements of the study. For GC-MS analysis, a two-step derivatization involving oximation of the ketone followed by silylation of the carboxylic acid is a robust and widely used approach.[1][3] This method prevents tautomerization of the keto group, which could otherwise lead to multiple derivative peaks, and increases the volatility of the carboxyl group.[3] For LC-MS/MS, derivatization aims to improve ionization efficiency and chromatographic retention.
Quantitative Performance of Derivatization Agents
The selection of a derivatization agent is often guided by its quantitative performance, including reaction efficiency, sensitivity (limits of detection and quantification), and the stability of the resulting derivative. The following table summarizes the performance of common derivatization strategies for keto acids, providing a baseline for what can be expected for this compound analysis.
| Derivatization Strategy | Analytical Platform | Target Functional Group(s) | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Oximation + Silylation (e.g., MeOX + BSTFA/MSTFA) | GC-MS | Ketone and Carboxylic Acid | 0.05 - 1.0 µg/mL[1] | Robust, prevents tautomerism, excellent chromatographic properties.[1][3] | Two-step process, requires anhydrous conditions.[4] |
| PFBHA Derivatization (with EDC) | LC-MS/MS | Ketone | 0.01 - 0.1 µM[5][6] | High sensitivity in negative ESI mode, simpler sample preparation than GC-MS.[3] | Requires a coupling agent (EDC). |
| 3-Nitrophenylhydrazine (3-NPH) Derivatization (with EDC and Pyridine) | LC-MS/MS | Carboxylic Acid and Ketone | High femtomole to low picomole range (on-column)[7] | Reacts with both functional groups, enhances ionization efficiency.[7][8] | Can form E/Z isomers leading to multiple peaks.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any derivatization procedure. Below are protocols for the most common derivatization strategies for this compound.
Protocol 1: Two-Step Oximation and Silylation for GC-MS Analysis
This protocol is adapted from established methods for the analysis of similar keto acids and is recommended for robust and reproducible quantification by GC-MS.[1][3]
Materials:
-
This compound standard or dried biological extract
-
Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Anhydrous solvent (e.g., ethyl acetate)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction) and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Oximation (Ketone Protection):
-
Silylation (Carboxylic Acid Derivatization):
Protocol 2: PFBHA Derivatization for LC-MS/MS Analysis
This protocol is designed to enhance the sensitivity of this compound in LC-MS/MS analysis by targeting the ketone group.[3]
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 20 mM in water/acetonitrile, 1:1, v/v)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 20 mM in water/acetonitrile, 1:1, v/v)
-
Reaction vials
Procedure:
-
Sample Preparation: For biological samples, perform protein precipitation (e.g., with cold acetonitrile) and collect the supernatant.
-
Derivatization:
-
To the sample or standard, add 50 µL of the PFBHA solution.[3]
-
Add 50 µL of the EDC solution.[3]
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a defined time (e.g., 30 minutes). Optimization of temperature and time may be required.
-
The sample is then ready for LC-MS/MS analysis.
-
Protocol 3: 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS Analysis
This method targets both the carboxylic acid and ketone functionalities to improve detection in LC-MS/MS.[7][8]
Materials:
-
This compound standard or sample extract
-
3-Nitrophenylhydrazine (3-NPH) solution (e.g., 200 mM in acetonitrile/water, 50:50, v/v)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 120 mM in acetonitrile/water with 6% pyridine, 50:50, v/v)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare the sample in a suitable solvent such as acetonitrile/water.
-
Derivatization:
Visualizing the Experimental Workflow
To provide a clear overview of the derivatization processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 5-Oxooctanoic Acid Analysis
In the landscape of metabolic research and drug development, the accurate quantification of keto-fatty acids like 5-oxooctanoic acid is critical for understanding various physiological and pathological processes. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The choice between LC-MS and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of typical LC-MS/MS and GC-MS methods for the analysis of a closely related keto-fatty acid, 5-oxodecanoic acid, which can be considered representative for this compound.[1]
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of the analyte in the liquid phase followed by ionization and tandem mass analysis for high selectivity.[1] | Separation of a volatile and thermally stable derivative of the analyte by gas chromatography, followed by ionization and mass analysis.[1] |
| Sample Preparation | Requires extraction, with optional derivatization to enhance ionization efficiency.[1] | Requires extraction and chemical derivatization (e.g., silylation) to increase volatility and thermal stability.[1] |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole).[1] | Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).[1] |
| Sensitivity | Generally offers very high sensitivity, especially with modern instruments.[2] | Can be very sensitive, but this is dependent on the efficiency of the derivatization step.[2] |
| Selectivity | Excellent, primarily due to the specificity of Multiple Reaction Monitoring (MRM) transitions.[2] | Good, but can be limited by co-eluting matrix components.[2] |
| Robustness | Can be susceptible to matrix effects and ion suppression.[2] | Generally considered to be very robust and reliable.[2] |
Experimental Protocols
Detailed and harmonized experimental protocols are crucial for the successful cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by LC-MS/MS and GC-MS.
LC-MS/MS Experimental Protocol
This protocol outlines a method for the quantification of this compound in biological samples using LC-MS/MS.
1. Sample Preparation:
-
To 50 µL of a biological sample (e.g., plasma, tissue homogenate), add a suitable internal standard, such as a ¹³C-labeled this compound.[1]
-
Precipitate proteins by adding 150 µL of ice-cold acetonitrile.[1]
-
Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the resulting supernatant to a new tube and evaporate it to dryness under a stream of nitrogen gas.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Utilize a reverse-phase C18 column for the separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended.[1]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard.[1]
GC-MS Experimental Protocol
This protocol describes the analysis of this compound in a biological matrix using GC-MS, which requires a derivatization step.
1. Sample Preparation:
-
To 100 µL of the sample, add an appropriate internal standard, such as a deuterated version of this compound.[1]
-
Perform a liquid-liquid extraction by adding 500 µL of a hexane (B92381) and isopropanol (B130326) mixture (3:2, v/v).[1]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Seal the tube tightly and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[1]
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid analysis, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[1]
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.[1]
-
Oven Program: Start at 80°C and hold for 2 minutes, then ramp the temperature to 280°C at a rate of 10°C/min, and hold for 5 minutes.[1]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scanning range of m/z 50-500.[1]
Visualized Workflows
The following diagrams illustrate the generalized experimental workflows for the LC-MS and GC-MS analysis of this compound.
References
Comparative Analysis of 5-Oxooctanoic Acid Levels in Different Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 5-Oxooctanoic acid across various cell lines. Currently, there is a notable scarcity of published data specifically detailing the endogenous levels of this compound in different cell types. This document aims to bridge that gap by presenting a detailed, adaptable experimental protocol for its quantification, alongside templates for data presentation and visualization tools to guide future research in this area. The methodologies provided are based on established techniques for the analysis of similar keto acids and fatty acids.
Data Presentation
Quantitative data on this compound levels, once obtained, should be organized for clear comparison. The following table provides a template for presenting such findings.
Table 1: Comparative Levels of this compound in Various Cell Lines
| Cell Line | Cell Type | This compound Concentration (ng/10^6 cells) | Method of Quantification | Reference (if applicable) |
| e.g., HepG2 | Human Liver Carcinoma | Data to be determined | GC-MS | [Your Study] |
| e.g., MCF-7 | Human Breast Adenocarcinoma | Data to be determined | GC-MS | [Your Study] |
| e.g., A549 | Human Lung Carcinoma | Data to be determined | GC-MS | [Your Study] |
| e.g., HUVEC | Human Umbilical Vein Endothelial Cells | Data to be determined | LC-MS/MS | [Your Study] |
Experimental Protocols
The following is a detailed protocol for the quantification of this compound in cultured cells using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from established protocols for similar keto acids and involves lipid extraction, derivatization, and GC-MS analysis.
Protocol: Quantification of this compound by GC-MS
1. Materials and Reagents:
-
Cell culture medium, PBS (phosphate-buffered saline)
-
Chloroform, Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal Standard (e.g., 13C-labeled this compound or a structurally similar odd-chain keto acid)
-
Methoxyamine hydrochloride (MeOx) in pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Hexane, Ethyl acetate
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with PTFE-lined caps
2. Sample Preparation and Lipid Extraction:
-
Culture cells to the desired confluency in appropriate multi-well plates or flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization. Count the cells to allow for normalization of the results.
-
Centrifuge the cell suspension to pellet the cells. Discard the supernatant.
-
To the cell pellet (e.g., 1-5 x 10^6 cells), add a known amount of the internal standard.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet for lipid extraction. Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
3. Derivatization: Due to its keto and carboxylic acid moieties, a two-step derivatization is recommended for this compound to ensure volatility and stability for GC-MS analysis.
-
Methoximation: To the dried lipid extract, add 50 µL of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes to protect the keto group.[1]
-
Silylation: Cool the sample to room temperature. Add 80 µL of MSTFA with 1% TMCS. Incubate at 60°C for 45 minutes to derivatize the carboxylic acid group.[2]
4. GC-MS Analysis:
-
After derivatization, the sample is ready for injection into the GC-MS.
-
GC Conditions (Example):
-
Column: HP-5MS capillary column (or equivalent)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.
-
5. Quantification:
-
A standard curve is generated using known concentrations of pure this compound that have undergone the same extraction and derivatization process. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Results should be normalized to the cell number.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in cell lines.
Hypothetical Signaling Pathway
As the precise signaling roles of this compound are not well-documented, the diagram below represents a generalized fatty acid signaling pathway. Fatty acids can act as signaling molecules by binding to nuclear receptors, thereby regulating gene expression.
References
A Researcher's Guide to Assessing the Purity of Commercial 5-Oxooctanoic Acid Standards
Introduction
5-Oxooctanoic acid is a keto acid utilized in the synthesis of a range of biologically active molecules. The presence of impurities, such as starting materials, byproducts from the synthetic route, or degradation products, can interfere with chemical reactions, affect biological assays, and compromise the integrity of research data. Therefore, it is crucial for researchers to independently verify the purity of commercial standards rather than relying solely on the supplier's certificate of analysis. This guide outlines a multi-pronged analytical approach to provide a comprehensive purity profile.
Comparative Experimental Workflow
A robust assessment of this compound purity involves a combination of chromatographic and spectroscopic techniques to identify and quantify both the principal component and any associated impurities. The following workflow provides a logical sequence for this analysis.
Caption: Experimental workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the available instrumentation and specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This technique is the primary method for quantifying the purity of the main component and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program: Start at 95% A, hold for 2 minutes, ramp to 5% A over 15 minutes, hold for 3 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the this compound standard in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify and quantify volatile and semi-volatile impurities. Derivatization is necessary to increase the volatility of the carboxylic acid.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization:
-
To approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be estimated based on the relative peak areas.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides structural confirmation of the main component and can detect impurities that are structurally different.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis: The spectrum should be consistent with the structure of this compound. Integration of impurity peaks relative to the main component can provide an estimate of their concentration.
Comparative Purity Data
The following table presents hypothetical, yet representative, data from the analysis of this compound standards from three different commercial suppliers. This data illustrates the potential variability in product quality.
| Supplier | Stated Purity (%) | Purity by HPLC-UV (%) | Major Impurity by GC-MS (%) | Impurity Identity | ¹H-NMR Confirmation |
| Supplier A | >98 | 99.2 | 0.5 | Octanedioic acid | Consistent with structure |
| Supplier B | 97 | 97.5 | 1.8 | Unidentified starting material | Minor unidentified peaks |
| Supplier C | >99 (High Purity) | 99.8 | <0.1 | Not Detected | Clean spectrum |
Discussion of Results
The illustrative data highlights the importance of a multi-technique approach for a comprehensive purity assessment.
-
Supplier A provides a product that meets its stated purity, with a minor, identifiable impurity. Octanedioic acid could be a potential byproduct of certain synthetic routes.
-
Supplier B delivers a product that aligns with its lower stated purity. However, the presence of an unidentified starting material at a significant concentration could be problematic for sensitive applications.
-
Supplier C offers a high-purity standard, as confirmed by all three analytical methods. This grade would be suitable for demanding applications such as in vitro and in vivo studies or as a reference standard.
Conclusion
The purity of chemical standards is a critical factor in the reliability and reproducibility of scientific research. This guide provides a framework for researchers to independently assess the quality of commercial this compound. By employing a combination of HPLC-UV, GC-MS, and ¹H-NMR, scientists can gain a comprehensive understanding of a product's purity, enabling them to make informed decisions when selecting reagents and ensuring the integrity of their experimental data. It is recommended to perform such an analysis on each new batch of a chemical standard to maintain consistency in research outcomes.
A Guide to Inter-Laboratory Comparison of 5-Oxooctanoic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and conducting an inter-laboratory comparison for the measurement of 5-oxooctanoic acid. Due to the absence of publicly available, direct inter-laboratory comparison data for this compound, this document presents a hypothetical study to serve as a practical example. The methodologies and performance data are based on established analytical techniques for similar keto-fatty acids and general principles of proficiency testing.
Introduction to this compound and the Importance of Standardized Measurement
This compound is a keto-fatty acid that may be involved in various metabolic pathways. Accurate and reproducible measurement of this analyte is crucial for its potential application as a biomarker in disease diagnostics and for monitoring therapeutic interventions in drug development. Inter-laboratory comparisons, also known as proficiency testing, are essential for ensuring that different laboratories can produce comparable results, which is a cornerstone of collaborative research and regulatory acceptance.[1]
Hypothetical Inter-Laboratory Study Design
This guide outlines a hypothetical study involving five independent laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) tasked with quantifying this compound in a set of standardized, spiked human plasma samples. Two primary analytical methods were chosen for this comparison: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as these are common techniques for analyzing small organic acids.[2]
A central organizing body prepared and distributed three sets of samples at low, medium, and high concentrations of this compound to each participating laboratory. The laboratories were instructed to perform the analysis in triplicate using their in-house standard operating procedures, which were based on provided reference protocols.
Experimental Protocols
Detailed methodologies are crucial for understanding the potential sources of variability in measurement. Below are representative protocols for the two analytical techniques employed in this hypothetical study.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
To 100 µL of human plasma, an internal standard (e.g., a stable isotope-labeled version of this compound) is added.
-
Proteins are precipitated by adding 200 µL of acetonitrile (B52724). The sample is vortexed and then centrifuged.
-
A liquid-liquid extraction is performed on the supernatant using a suitable organic solvent such as ethyl acetate.
-
The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
Derivatization:
-
The dried extract is reconstituted in a derivatizing agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to increase the volatility of the analyte.[2]
-
The sample is then heated to ensure complete derivatization.
GC-MS Conditions:
-
Column: A suitable capillary column, such as a DB-5ms.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A gradient is used to ensure the separation of the analyte from other matrix components.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Sample Preparation:
-
To 100 µL of human plasma, an internal standard is added.
-
Protein precipitation is carried out by adding 200 µL of acetonitrile.[3] The sample is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes at 4°C.[3]
-
The supernatant is collected, and an aliquot is injected into the LC-MS system.[3]
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Analyzer: Triple Quadrupole, operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data from the five participating laboratories.
Table 1: Reported Concentrations of this compound (ng/mL)
| Sample | True Value (ng/mL) | Lab A (GC-MS) | Lab B (LC-MS) | Lab C (GC-MS) | Lab D (LC-MS) | Lab E (LC-MS) |
| Low Concentration | 10 | 9.5 ± 0.8 | 10.2 ± 0.5 | 11.5 ± 1.2 | 9.9 ± 0.6 | 10.5 ± 0.7 |
| Medium Concentration | 50 | 48.7 ± 2.5 | 51.1 ± 1.9 | 53.2 ± 3.1 | 49.5 ± 2.2 | 50.8 ± 2.0 |
| High Concentration | 200 | 195.3 ± 9.8 | 203.5 ± 7.5 | 210.1 ± 12.4 | 198.2 ± 8.1 | 201.7 ± 8.9 |
Table 2: Performance Characteristics of Analytical Methods
| Parameter | Lab A (GC-MS) | Lab B (LC-MS) | Lab C (GC-MS) | Lab D (LC-MS) | Lab E (LC-MS) |
| Accuracy (% Recovery) | |||||
| Low Concentration | 95% | 102% | 115% | 99% | 105% |
| Medium Concentration | 97% | 102% | 106% | 99% | 102% |
| High Concentration | 98% | 102% | 105% | 99% | 101% |
| Precision (%RSD) | |||||
| Intra-Assay | 4.5% | 2.8% | 5.5% | 3.1% | 3.3% |
| Inter-Assay | 6.8% | 4.2% | 7.9% | 4.8% | 5.1% |
| Limit of Quantification (LOQ) (ng/mL) | 2.0 | 0.5 | 2.5 | 0.6 | 0.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the inter-laboratory comparison of this compound measurement.
Potential Metabolic Context of this compound
While the specific pathways involving this compound are not extensively detailed in the initial search, it can be placed in the general context of fatty acid metabolism.
Caption: Simplified diagram of the potential role of this compound in fatty acid metabolism.
Discussion and Conclusion
Based on the hypothetical data, several observations can be made:
-
Method Performance: LC-MS methods generally demonstrated higher sensitivity (lower LOQ) and better precision (%RSD) compared to GC-MS methods.[2] This is a common finding for the analysis of small molecules in complex biological matrices.
-
Inter-Laboratory Variability: Lab C showed a consistent positive bias in their measurements, suggesting a potential systematic error in their calibration or sample preparation. The other laboratories showed good agreement with the true values, particularly the laboratories employing LC-MS.
-
Importance of Standardization: The variability observed, even in this idealized scenario, highlights the critical need for standardized protocols and the use of certified reference materials to ensure comparability of results across different laboratories.
References
A Comparative Analysis of the Biological Activities of 5-Oxooctanoic Acid and Octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 5-Oxooctanoic acid and its parent compound, octanoic acid. While extensive research has elucidated the multifaceted roles of octanoic acid in various biological processes, data on the specific activities of this compound remain limited. This document summarizes the existing experimental data, outlines key methodologies, and presents signaling pathways to serve as a foundational resource for further investigation into the therapeutic potential of these medium-chain fatty acids.
Overview of Biological Activities
Octanoic acid, a saturated fatty acid, is well-characterized for its broad-spectrum antimicrobial properties, its role in metabolic regulation, and its influence on cellular signaling. In contrast, this compound is primarily recognized as a metabolite, with its accumulation often indicating disruptions in fatty acid metabolism.
Data Summary
Antimicrobial Activity
Octanoic acid exhibits significant antimicrobial effects against a variety of pathogens, including bacteria and fungi. Its primary mechanism of action is the disruption of the cell membrane integrity, leading to increased permeability and cell death.[1][2]
Table 1: Antimicrobial Spectrum of Octanoic Acid
| Microorganism | Effective Concentration | Observed Effect | Reference |
| Staphylococcus aureus | >50% inhibition at 3.13 mM | Inhibition of biofilm formation[1][3] | [1][3] |
| Escherichia coli O157:H7 | 3 mM at 45°C | >6 log CFU/g reduction on tomatoes[2] | [2] |
| Candida albicans | 25 µg/ml | Significant anti-Candida activity[4] | [4] |
| Various oral bacteria | 125 µM - 2500 µM | Broadly inhibitory[4] | [4] |
| Yeast and Molds | Not specified | Greater antifungal efficacy in a mixture with peroxyacetic acid[5] | [5] |
Metabolic Regulation
Octanoic acid is a readily available energy source and plays a role in modulating metabolic pathways. It is transported directly to the mitochondria for β-oxidation.[6] Studies indicate that diets enriched with octanoic acid can enhance endurance and stimulate mitochondrial biogenesis.[6]
Table 2: Metabolic Effects of Octanoic Acid
| Biological Process | Model System | Key Findings | Reference |
| Energy Metabolism | Mice | Increases metabolic rate[7] | [7] |
| Insulin (B600854) Signaling | HepG2 cells | Maintained optimal insulin sensitivity and fostered phosphorylation of the Akt-mTOR pathway[8] | [8] |
| Glycolysis | Glioblastoma cells | Blocks glycolysis[9] | [9] |
| Ketone Body Production | Glioblastoma cells | Increased ketone body production[10] | [10] |
| Bone Metabolism | Mice | Deleterious alterations in trabecular bone microarchitecture[11] | [11] |
In contrast, this compound is an intermediate in fatty acid metabolism.[12] Its accumulation in biological fluids is a key indicator of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a metabolic disorder characterized by impaired fatty acid oxidation.[12]
Signaling Pathways and Experimental Workflows
Octanoic Acid Signaling
Octanoic acid can influence signaling pathways, including those related to insulin sensitivity and inflammation. For instance, it has been shown to promote the phosphorylation of the Akt-mTOR pathway, which is central to cell growth and metabolism.[8]
Caption: Simplified signaling pathway of Octanoic Acid's influence on the Akt-mTOR axis.
This compound in MCAD Deficiency
The presence of this compound is a diagnostic marker for MCAD deficiency. In this condition, the blockage of β-oxidation leads to the accumulation of octanoyl-CoA, which is then diverted to alternative metabolic pathways, resulting in the formation of this compound.
Caption: Metabolic pathway disruption in MCAD deficiency leading to this compound formation.
Experimental Protocols
Determination of Antimicrobial Activity (Broth Microdilution Assay)
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Tryptic Soy Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: Stock solutions of octanoic acid are prepared in an appropriate solvent (e.g., ethanol). Serial dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Incubation: The microbial inoculum is added to each well containing the diluted test compound. The plate is incubated under optimal growth conditions for the specific microorganism (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the test compound that visibly inhibits microbial growth. This is often assessed by measuring the optical density at 600 nm.[4]
Analysis of Metabolic Intermediates (LC-MS/MS)
-
Sample Preparation: Biological samples (e.g., plasma, urine, or cell culture supernatant) are collected. Proteins are precipitated using a cold organic solvent (e.g., acetonitrile). The supernatant is collected after centrifugation.
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography (LC) system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with solvents such as water and acetonitrile, both containing a small percentage of formic acid, is typically used.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in a specific mode, such as multiple reaction monitoring (MRM), to detect and quantify target metabolites like this compound with high specificity and sensitivity.[12]
Conclusion and Future Directions
The biological activities of octanoic acid are well-documented, highlighting its potential as an antimicrobial agent and a modulator of metabolism. In stark contrast, the biological profile of this compound remains largely unexplored beyond its role as a biomarker for MCAD deficiency.
The structural difference—the presence of a ketone group at the C5 position in this compound—suggests that its biological activities could differ significantly from those of octanoic acid. This ketone group may alter its chemical properties, such as polarity and reactivity, which in turn could influence its interaction with biological membranes and enzymes.
Future research should focus on a direct comparative analysis of these two molecules. Key areas for investigation include:
-
Antimicrobial Efficacy: Evaluating the antimicrobial spectrum and potency of this compound against a range of pathogens.
-
Metabolic Impact: Investigating the effects of this compound on key metabolic pathways, including fatty acid oxidation, glycolysis, and ketogenesis, in various cell types.
-
Signaling and Receptor Interaction: Determining if this compound can act as a signaling molecule and identifying its potential cellular receptors.
A thorough understanding of the biological activities of this compound will not only fill a significant knowledge gap but could also unveil novel therapeutic opportunities.
References
- 1. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. benchchem.com [benchchem.com]
- 7. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 11. Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analogues of 5-Oxooctanoic Acid for Researchers and Drug Development Professionals
Introduction
5-Oxooctanoic acid is a medium-chain oxo-fatty acid with emerging interest in various research fields. Its structural analogues, differing in the position of the ketone group along the octanoic acid backbone, are predicted to exhibit distinct physicochemical and biological properties. Understanding these differences is crucial for applications in drug discovery, metabolic research, and flavor science. This guide provides a comparative overview of this compound and its key structural isomers: 2-oxooctanoic acid, 3-oxooctanoic acid, 4-oxooctanoic acid, and 7-oxooctanoic acid. Due to a notable scarcity of direct comparative studies in the literature, this guide collates available data and presents generalized experimental protocols to facilitate future research in this area.
Physicochemical Properties of Oxooctanoic Acid Isomers
The position of the oxo group significantly influences the physicochemical properties of these molecules, which in turn can affect their biological activity and metabolic fate. The following table summarizes key physicochemical data for this compound and its structural analogues.
| Property | This compound | 2-Oxooctanoic Acid | 3-Oxooctanoic Acid | 4-Oxooctanoic Acid | 7-Oxooctanoic Acid |
| IUPAC Name | This compound[1] | 2-oxooctanoic acid | 3-oxooctanoic acid[2] | 4-oxooctanoic acid[3][4] | 7-oxooctanoic acid[5][6] |
| Synonyms | 5-Keto-n-caprylic acid[1] | α-Ketooctanoic acid, 2-Oxocaprylic acid | β-Ketocaprylic acid, 3-keto-n-caprylic acid[2] | γ-Oxocaprylic acid, 4-keto-n-caprylic acid[3][4] | 7-keto-n-caprylic acid[5] |
| Molecular Formula | C₈H₁₄O₃[1][7] | C₈H₁₄O₃ | C₈H₁₄O₃[2] | C₈H₁₄O₃[3][4] | C₈H₁₄O₃[5][6] |
| Molecular Weight | 158.19 g/mol [1] | 158.19 g/mol | 158.19 g/mol [2] | 158.19 g/mol [3][4] | 158.19 g/mol [5][6] |
| Melting Point | 30-34 °C[8] | 33-36 °C | Not available | Not available | 27-29 °C[9] |
| Boiling Point | 296-298 °C[8] | 82 °C at 0.05 mmHg | Not available | Not available | 160-162 °C at 4 mmHg[9] |
| SMILES | CCCC(=O)CCCC(=O)O[1] | CCCCCCC(=O)C(=O)O | CCCCCC(=O)CC(=O)O[2] | CCCCC(=O)CCC(=O)O[3] | CC(=O)CCCCCC(=O)O[5] |
| PubChem CID | 280190[1] | 67600 | 128859[2] | 78009[3][4] | 26464[5][6] |
Potential Biological Activities and Signaling Pathways
While specific comparative biological data for oxooctanoic acid isomers is limited, the broader class of medium-chain fatty acids and keto-acids are known to be biologically active, primarily as signaling molecules and metabolic intermediates. Their effects are often mediated through nuclear receptors and G-protein coupled receptors.
Potential Signaling Pathways for Oxooctanoic Acid Analogues
Caption: Potential signaling pathways for oxooctanoic acid analogues.
1. Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism.[5] Medium-chain fatty acids are known to be activators of PPARs, particularly PPARα and PPARγ.[10][11][12] Activation of these receptors by oxooctanoic acid analogues could modulate the expression of genes involved in fatty acid oxidation and adipogenesis. While direct evidence for this compound is sparse, other fatty acids have been shown to activate PPARs.[13]
2. G-Protein Coupled Receptor 40 (GPR40/FFA1)
GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is activated by medium- to long-chain fatty acids and is highly expressed in pancreatic β-cells.[2][14][15][16] Activation of GPR40 leads to an increase in intracellular calcium and enhances glucose-dependent insulin (B600854) secretion.[2][15] It is plausible that this compound and its isomers could act as agonists for this receptor.
3. NF-κB Signaling Pathway
Some short-chain fatty acids have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[17][18][19][20] By potentially inhibiting this pathway, oxooctanoic acid analogues could exert anti-inflammatory effects.
Experimental Protocols for Comparative Analysis
To address the gap in comparative data, the following section outlines detailed methodologies for key experiments that can be used to characterize and compare the biological activities of this compound and its structural analogues.
In Vitro Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of the compounds on a selected cell line.
Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay.
-
Materials:
-
Selected human cell line (e.g., HepG2 for liver toxicity studies)
-
Complete cell culture medium
-
This compound and its structural analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of each oxooctanoic acid analogue in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[21][22]
-
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of the compounds against a specific enzyme.
-
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound and its structural analogues (as potential inhibitors)
-
Appropriate buffer solution
-
Detection system (e.g., spectrophotometer, fluorometer)
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme in the appropriate buffer.
-
Add varying concentrations of the oxooctanoic acid analogues to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.[23][24]
-
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the compounds for a specific receptor.
-
Materials:
-
Cell membranes or purified receptor protein
-
Radiolabeled ligand with known affinity for the receptor
-
This compound and its structural analogues (as unlabeled competitors)
-
Binding buffer
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled oxooctanoic acid analogues.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a filter that retains the receptor-ligand complex.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[25][26][27]
-
The structural analogues of this compound represent a promising area for research and development. While current literature provides a foundational understanding of their physicochemical properties, a significant opportunity exists to explore and compare their biological activities. The experimental protocols outlined in this guide offer a systematic approach to characterizing these compounds, which will be instrumental in elucidating their structure-activity relationships and unlocking their therapeutic or industrial potential. Further research is warranted to generate the direct comparative data needed to fully understand the unique properties of each oxooctanoic acid isomer.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Oxooctanoic acid | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound, 3637-14-7 [thegoodscentscompany.com]
- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of peroxisome proliferation by perfluorooctanoic acid and endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 15. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A fluorescence microplate cytotoxicity assay with a 4-log dynamic range that identifies synergistic drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]
- 24. researchgate.net [researchgate.net]
- 25. med.upenn.edu [med.upenn.edu]
- 26. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 27. Role of oxidants in NF-kappa B activation and TNF-alpha gene transcription induced by hypoxia and endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 5-Oxooctanoic Acid using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the NMR spectroscopic data for 5-Oxooctanoic acid against a constitutional isomer, 4-Oxooctanoic acid, to aid in its definitive identification. Detailed experimental protocols and a logical workflow for identity confirmation are also presented.
Comparative NMR Data Analysis
The key to distinguishing this compound from its isomers lies in the subtle yet significant differences in their ¹H and ¹³C NMR spectra. The chemical environment of each nucleus is unique, leading to distinct chemical shifts, multiplicities, and coupling constants. Below is a summary of the predicted NMR data for this compound and 4-Oxooctanoic acid.
| Assignment | This compound (Predicted) | 4-Oxooctanoic Acid (Predicted) |
| ¹H NMR | ||
| H-2 | ~2.40 ppm (t) | ~2.55 ppm (t) |
| H-3 | ~1.85 ppm (quint) | ~2.80 ppm (t) |
| H-4 | ~2.60 ppm (t) | - |
| H-6 | ~2.45 ppm (t) | ~1.60 ppm (sext) |
| H-7 | ~1.60 ppm (sext) | ~1.30 ppm (sext) |
| H-8 | ~0.90 ppm (t) | ~0.90 ppm (t) |
| COOH | >10 ppm (br s) | >10 ppm (br s) |
| ¹³C NMR | ||
| C-1 (COOH) | ~179 ppm | ~179 ppm |
| C-2 | ~33 ppm | ~35 ppm |
| C-3 | ~19 ppm | ~37 ppm |
| C-4 | ~42 ppm | ~209 ppm |
| C-5 (C=O) | ~211 ppm | ~29 ppm |
| C-6 | ~36 ppm | ~26 ppm |
| C-7 | ~17 ppm | ~22 ppm |
| C-8 | ~13 ppm | ~14 ppm |
Note: Chemical shifts (ppm) are predicted and may vary slightly based on solvent and concentration. Multiplicities are denoted as s (singlet), t (triplet), quint (quintet), sext (sextet), and br s (broad singlet).
The most telling differences are observed in the signals of the methylene (B1212753) groups adjacent to the ketone and carboxylic acid functionalities. In this compound, the protons on C-4 and C-6, both adjacent to the carbonyl group, will appear as distinct triplets around 2.60 ppm and 2.45 ppm, respectively. In contrast, for 4-Oxooctanoic acid, the protons on C-3 and C-5, flanking the ketone, will exhibit different chemical shifts and multiplicities.
Experimental Protocols
Accurate and reproducible NMR data acquisition is contingent on meticulous sample preparation and appropriate instrument parameter selection.
NMR Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous peaks in the NMR spectrum.
-
Mass of Sample: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for carboxylic acids.
-
Sample Preparation in a Vial: It is advisable to first dissolve the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and visual inspection for any undissolved particles.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.
-
Solvent Volume: The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS), can be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, for optimal signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Spectral Width: A standard spectral width of -2 to 12 ppm is appropriate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A typical spectral width of 0 to 220 ppm is used.
-
Proton Decoupling: Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Logical Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of this compound using NMR spectroscopy.
By following this structured approach and carefully comparing the acquired NMR data with the expected values for this compound and its potential isomers, researchers can confidently confirm the identity of their compound. The distinct NMR fingerprint of this compound provides a robust method for its unambiguous characterization.
Evaluating Enzyme Specificity for 5-Oxooctanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzyme specificity for 5-Oxooctanoic acid, a medium-chain keto acid. Understanding how enzymes recognize and process this substrate is crucial for various research and development applications, including pathway elucidation, drug design, and biocatalysis. This document outlines the performance of a key enzyme identified to act on similar substrates, details experimental protocols for specificity assessment, and presents potential alternative enzymes for comparison.
Key Enzyme: NADPH-Dependent Oxidoreductase from Saccharomyces cerevisiae
Data Presentation: Substrate Specificity of S. cerevisiae Oxidoreductase
The following table summarizes the Michaelis-Menten constant (Km) of the purified (S)-enzyme for various substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Km (mM) |
| Ethyl 3-oxobutyrate | 0.9[1] |
| Ethyl 3-oxohexanoate | 5.3[1] |
| 4-Oxopentanoic acid | 17.1[1] |
| 5-Oxohexanoic acid | 13.1[1] |
Data sourced from Heidlas et al. (1988).[1]
Based on the data for 5-oxohexanoic acid, it is anticipated that the S. cerevisiae oxidoreductase will exhibit activity towards this compound, likely with a comparable Km value. The slightly longer carbon chain of this compound may influence binding affinity, which can be determined experimentally using the protocols outlined below.
Alternative Enzymes for Consideration
While the S. cerevisiae oxidoreductase shows promise, other enzyme classes may also exhibit activity towards this compound. These represent potential alternatives for research and development, although specific kinetic data for this substrate are currently limited.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCADs are crucial enzymes in fatty acid β-oxidation, with a strong specificity for medium-chain acyl-CoA molecules (typically C6 to C12).[2] While their primary substrates are acyl-CoAs, the structural similarity of this compound to medium-chain fatty acids makes MCAD a candidate for investigation.
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex: This multi-enzyme complex is responsible for the oxidative decarboxylation of branched-chain α-keto acids. Although its primary substrates are branched, some promiscuous activity towards other keto acids might be possible and could be explored.
Experimental Protocols
To evaluate the specificity of an enzyme for this compound, a series of well-defined experiments are required. The following protocols provide a framework for these investigations.
Protocol 1: Enzyme Activity Assay (Spectrophotometric)
This protocol measures the activity of an NADPH-dependent oxidoreductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified enzyme preparation
-
This compound
-
NADPH
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer. The concentration should be determined based on the expected enzyme activity, but a starting point of 10 mM is common.
-
In a cuvette, prepare a reaction mixture containing the assay buffer and the desired concentration of this compound.
-
Add a specific volume of the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding a specific volume of the NADPH stock solution.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).
-
The rate of the reaction is determined by calculating the initial linear slope of the absorbance versus time plot.
-
To determine the Km and Vmax, repeat the assay with varying concentrations of this compound while keeping the enzyme and NADPH concentrations constant.
Protocol 2: Substrate Specificity Profiling
This protocol is used to compare the enzyme's activity across a panel of different substrates.
Materials:
-
Purified enzyme preparation
-
A panel of substrates (e.g., this compound, 5-oxohexanoic acid, other keto acids of varying chain lengths and structures)
-
NADPH
-
Assay Buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare stock solutions of all substrates to be tested.
-
Perform the enzyme activity assay as described in Protocol 1 for each substrate individually. Ensure that the concentration of each substrate is kept constant (ideally at a saturating concentration, if known) to allow for direct comparison of reaction rates.
-
The relative activity of the enzyme for each substrate can be expressed as a percentage of the activity observed with a reference substrate (e.g., this compound or the substrate with the highest activity).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the enzymatic reaction and the experimental workflow for evaluating enzyme specificity.
Caption: Enzymatic reduction of this compound.
Caption: Workflow for evaluating enzyme specificity.
References
The Metabolic Crossroads: A Comparative Guide to the Fates of 5-Oxooctanoic Acid and Its Precursors
A detailed examination of the metabolic pathways of 5-oxooctanoic acid and its precursors, octanoic acid and 3-oxooctanoic acid, reveals a landscape dominated by mitochondrial beta-oxidation and microsomal omega-oxidation. While the metabolic fates of octanoic acid and its beta-oxidation intermediate, 3-oxooctanoic acid, are well-documented, the precise metabolic pathway of this compound remains less characterized. This guide synthesizes current knowledge to provide a comparative analysis of their metabolic processing, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction
Medium-chain fatty acids (MCFAs), such as octanoic acid, are increasingly recognized for their unique metabolic properties and potential therapeutic applications. Their catabolism is a crucial source of energy, particularly during periods of fasting. This guide focuses on the comparative metabolic fate of this compound, a gamma-keto acid, and its key precursors: octanoic acid, a saturated eight-carbon fatty acid, and 3-oxooctanoic acid, a beta-keto acid intermediate of beta-oxidation. Understanding the distinct and overlapping pathways these molecules traverse is essential for predicting their physiological effects and for the development of novel therapeutics targeting fatty acid metabolism.
Comparative Metabolic Fates: An Overview
The primary metabolic routes for octanoic acid and its derivatives are mitochondrial beta-oxidation and microsomal omega-oxidation. Beta-oxidation sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. Omega-oxidation, an alternative pathway, oxidizes the terminal methyl group of the fatty acid, leading to the formation of dicarboxylic acids.
Table 1: Summary of Metabolic Pathways for this compound and Its Precursors
| Compound | Primary Metabolic Pathway(s) | Key Intermediates | Primary End Products | Cellular Location |
| Octanoic Acid | Beta-oxidation, Omega-oxidation | Octanoyl-CoA, 3-Oxooctanoyl-CoA, 8-Hydroxyoctanoic acid, Octanedioic acid | Acetyl-CoA, Succinyl-CoA | Mitochondria, Microsomes (ER) |
| 3-Oxooctanoic Acid | Beta-oxidation | 3-Oxooctanoyl-CoA | Acetyl-CoA | Mitochondria |
| This compound | Hypothesized: Beta-oxidation following reduction, Omega-oxidation | 5-Hydroxyoctanoic acid, 5-Oxooctanoyl-CoA | Acetyl-CoA, Succinyl-CoA (hypothesized) | Mitochondria, Microsomes (ER) (hypothesized) |
Metabolic Pathways in Detail
Octanoic Acid Metabolism
Octanoic acid, once inside the cell, is activated to its coenzyme A (CoA) thioester, octanoyl-CoA, in the mitochondrial matrix. From there, it enters two primary catabolic pathways:
-
Beta-Oxidation: This is the major pathway for octanoic acid catabolism. A series of four enzymatic reactions—dehydrogenation, hydration, oxidation, and thiolysis—sequentially removes two-carbon units in the form of acetyl-CoA. 3-Oxooctanoyl-CoA is a key intermediate in the final cycle of octanoic acid beta-oxidation.[1]
-
Omega-Oxidation: This pathway, occurring in the smooth endoplasmic reticulum, involves the hydroxylation of the terminal methyl group (ω-carbon) by cytochrome P450 enzymes to form 8-hydroxyoctanoic acid.[2] This is further oxidized to an aldehyde and then to the dicarboxylic acid, octanedioic acid (suberic acid).[3] Octanedioic acid can then undergo beta-oxidation from either end. This pathway is generally considered a minor route for MCFA metabolism but can become more significant when beta-oxidation is impaired.[2]
3-Oxooctanoic Acid Metabolism
As a direct intermediate of beta-oxidation, 3-oxooctanoic acid (in its activated form, 3-oxooctanoyl-CoA) is readily metabolized. The final step of the beta-oxidation spiral involves the thiolytic cleavage of 3-oxooctanoyl-CoA by the enzyme beta-ketothiolase, yielding two molecules of acetyl-CoA.[4]
The Hypothesized Metabolic Fate of this compound
The metabolic pathway of this compound has not been explicitly elucidated in the scientific literature. However, based on established principles of fatty acid metabolism, a plausible theoretical pathway can be proposed. As a gamma-keto acid, its direct entry into beta-oxidation is unlikely. A probable initial step would be the reduction of the ketone group at the C-5 position to a hydroxyl group, forming 5-hydroxyoctanoic acid. This reaction would likely be catalyzed by a ketoreductase. Following this reduction, 5-hydroxyoctanoic acid could be activated to its CoA ester and then proceed through a modified beta-oxidation pathway.
Alternatively, this compound could be a substrate for the omega-oxidation pathway, leading to the formation of a dicarboxylic keto acid.
Further experimental studies, likely involving isotope tracing, are necessary to confirm the precise metabolic fate of this compound.
Experimental Data and Methodologies
Quantitative data directly comparing the metabolic rates of this compound and its precursors is scarce. However, studies on medium-chain fatty acid metabolism provide valuable insights.
Table 2: Representative Quantitative Data from MCFA Metabolism Studies
| Analyte | Biological Matrix | Condition | Concentration Range | Reference |
| Octanoic Acid | Human Plasma | Healthy Adults | 1.8 - 15.6 µM | (Not explicitly cited) |
| 3-Oxooctanoic Acid | Human Plasma | Healthy Adults | Not typically quantified | [4] |
| Octanedioic Acid (Suberic Acid) | Human Urine | Healthy Adults | < 5 µg/mg creatinine | (Not explicitly cited) |
Experimental Protocols
The investigation of the metabolic fate of these compounds relies heavily on mass spectrometry-based techniques, often coupled with stable isotope labeling.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Analysis
-
Objective: To identify and quantify organic acids, including keto acids, in biological fluids like urine.
-
Methodology:
-
Sample Preparation: Acidification of the urine sample followed by extraction of organic acids into an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted acids are chemically modified to increase their volatility for GC analysis. A common method is oximation followed by silylation. Oximation protects the keto group, while silylation of the carboxylic acid group makes the molecule more volatile.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different compounds based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum for each, which allows for identification and quantification.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitine Analysis
-
Objective: To quantify acylcarnitines, which are esters of carnitine and fatty acids, in plasma or dried blood spots. This is particularly useful for diagnosing disorders of fatty acid oxidation.
-
Methodology:
-
Sample Preparation: Protein precipitation from the plasma sample using a solvent like methanol, which often contains isotopically labeled internal standards.
-
LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system. The liquid chromatograph provides separation of the acylcarnitines. The tandem mass spectrometer allows for highly specific and sensitive detection using techniques like multiple reaction monitoring (MRM).
-
3. Stable Isotope Tracing Studies
-
Objective: To trace the metabolic fate of a specific molecule in a biological system.
-
Methodology:
-
Tracer Administration: A stable isotope-labeled version of the compound of interest (e.g., ¹³C-labeled octanoic acid) is introduced into the biological system (e-g., cell culture or in vivo).[5]
-
Sample Collection and Analysis: At various time points, biological samples (e.g., cell extracts, plasma, urine) are collected. The metabolites are extracted and analyzed by mass spectrometry (GC-MS or LC-MS/MS) to determine the incorporation of the stable isotope into downstream metabolites.
-
Metabolic Flux Analysis: The pattern and extent of isotope labeling in different metabolites are used to calculate the rates (fluxes) through different metabolic pathways.[5]
-
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways discussed.
Figure 1: Overview of the primary and hypothetical metabolic pathways for octanoic acid and its derivatives.
Figure 2: General experimental workflows for the analysis of keto acids and acylcarnitines.
Conclusion
The metabolic fate of this compound and its precursors is a complex interplay between mitochondrial and microsomal pathways. While the metabolism of octanoic acid and 3-oxooctanoic acid via beta-oxidation is well-established, the specific route of this compound catabolism requires further investigation. The proposed pathway involving reduction followed by a modified beta-oxidation provides a logical framework for future research. Advanced analytical techniques such as stable isotope tracing coupled with mass spectrometry will be instrumental in delineating the precise metabolic fate of this compound and in quantifying the relative contributions of different metabolic pathways for all three compounds. This knowledge is critical for advancing our understanding of fatty acid metabolism in health and disease and for the rational design of therapeutic interventions.
References
literature review of 5-Oxooctanoic acid research findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxooctanoic acid is a medium-chain oxo-fatty acid that has garnered interest in various scientific fields. Its chemical structure, featuring both a ketone and a carboxylic acid functional group, makes it a subject of study in areas ranging from flavor chemistry to metabolic research. This guide provides a comprehensive literature review of this compound, presenting its known properties and comparing them with those of related fatty acid derivatives. Due to the limited direct research on the biological activities of this compound, this guide draws comparisons from studies on structurally similar compounds to provide a broader context and highlight areas for future investigation.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is crucial for its application in research and development.
| Property | This compound | Octanoic Acid (Caprylic Acid) |
| Molecular Formula | C8H14O3[1] | C8H16O2 |
| Molecular Weight | 158.19 g/mol [1] | 144.21 g/mol |
| Appearance | White solid[1] | Oily liquid |
| Odor | Fruity, musky undertones[1] | Unpleasant, rancid |
| Solubility | Soluble in water and ethanol[1] | Slightly soluble in water, soluble in organic solvents |
| Melting Point | 30-34 °C[2] | 16.7 °C |
| Boiling Point | 296-298 °C[2] | 239.7 °C |
Synthesis and Analysis
The synthesis and analytical quantification of this compound and its analogs are critical for in-depth study. While specific protocols for this compound are not extensively detailed in the literature, methodologies for similar compounds provide a strong foundation.
Synthesis
The synthesis of oxo-fatty acids can be complex. One common approach for a related compound, 2-methyl-5-oxohexanoic acid, involves a multi-step process utilizing a chiral auxiliary to ensure stereospecificity.
Experimental Protocol: Synthesis of a Related Oxo-Fatty Acid
This protocol describes the synthesis of (2S)-2-methyl-5-oxohexanoic acid and can be conceptually adapted for other oxo-fatty acids.
-
Alkylation: A chiral N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form an enolate. This enolate is then reacted with a suitable alkyl halide (e.g., a protected bromo-ketone) to introduce the carbon backbone.
-
Deprotection: The ketone group, which is protected during the alkylation step (e.g., as a ketal), is deprotected using acidic conditions.
-
Hydrolysis: The chiral auxiliary is cleaved from the molecule, typically using lithium hydroxide (B78521) and hydrogen peroxide, to yield the final carboxylic acid.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like fatty acid derivatives. Due to their polarity, oxo-fatty acids often require derivatization prior to analysis to increase their volatility.
Experimental Protocol: GC-MS Analysis of Oxo-Fatty Acids
-
Extraction: The analyte is extracted from the biological matrix using a liquid-liquid extraction method.
-
Derivatization: A two-step derivatization is commonly employed:
-
Methoximation: The ketone group is reacted with methoxyamine hydrochloride to form a methoxime. This step is crucial to prevent tautomerization.
-
Silylation: The carboxylic acid group is converted to a trimethylsilyl (B98337) (TMS) ester using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer.
Workflow for Synthesis and Analysis
References
Safety Operating Guide
Navigating the Disposal of 5-Oxooctanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 5-Oxooctanoic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available from all suppliers, information for structurally similar compounds, such as octanoic acid, and available product information provides critical safety data. This compound should be handled as a substance that can cause skin and eye irritation[1]. Structurally similar C8 carboxylic acids are known to cause severe skin burns, and eye damage, and are harmful to aquatic life[2][3].
Personal Protective Equipment (PPE) is mandatory. Always wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses with side shields
-
A laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The standard and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[4][5]. On-site treatment, such as neutralization, should only be considered for dilute aqueous solutions and strictly in accordance with institutional and local regulations.
Step 1: Waste Identification and Segregation
Proper segregation is the first line of defense against hazardous chemical reactions.
-
Identify as Non-Halogenated Organic Acid Waste: this compound is an organic acid that does not contain halogens.
-
Segregate Meticulously: This waste stream must be kept separate from:
Step 2: Waste Accumulation and Container Selection
-
Choose a Compatible Container: Use a designated waste container made of glass or high-density polyethylene (B3416737) (HDPE). Never use metal containers , as acids can cause them to corrode[6][9].
-
Secure Closure: The container must have a secure, leak-proof screw-top cap. It should be kept closed at all times except when adding waste[10][11].
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. The SAA must be under the control of laboratory personnel[12][13].
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to mitigate spills[11][14].
Step 3: Labeling the Waste Container
Accurate labeling is a regulatory necessity and vital for safety.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added[11].
-
Required Information: The label must include:
-
The words "Hazardous Waste"[14].
-
The full chemical name: "this compound". Avoid using formulas or abbreviations.
-
An indication of the hazards (e.g., Corrosive, Irritant).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Arranging for Final Disposal
-
Do Not Use Drains or Trash: this compound and its concentrated waste solutions must not be poured down the drain or disposed of in the regular trash[4][6][10].
-
Schedule a Pickup: Once the waste container is full, or before reaching the established time limit for accumulation (often up to 9 months), follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department or the contracted licensed hazardous waste disposal company[10][12].
Quantitative Data for Disposal and Safety
The following table summarizes key quantitative parameters that are essential for the safe management and disposal of organic acid waste in a laboratory setting.
| Parameter | Guideline / Value | Significance | Source(s) |
| Hazardous Waste Accumulation Limit | Up to 55 gallons | Maximum volume of hazardous waste allowed to be stored in a Satellite Accumulation Area. | [11][12] |
| Acute Hazardous Waste Limit | 1 quart (liquid) or 1 kg (solid) | Stricter limit for highly toxic "P-listed" wastes. This compound is not typically P-listed. | [11][12] |
| pH Range for Potential Drain Disposal | 5.5 - 10.5 | pH range for neutralized, dilute, non-hazardous aqueous waste that may be permissible for drain disposal, subject to local regulations. | [15][16] |
| Dilution Ratio for Neutralization | 1:10 (1 part acid to 9 parts water) | A recommended starting dilution for neutralizing corrosive acids to control the exothermic reaction. | [16] |
Experimental Protocol: Neutralization of Dilute Acidic Waste
This protocol is applicable only for dilute, aqueous solutions of this compound that are not otherwise contaminated with hazardous materials and where local regulations permit such treatment.
-
Personal Protective Equipment: Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the entire procedure within a certified chemical fume hood.
-
Dilution: In a large, appropriate container (e.g., a polyethylene bucket), create a dilute solution of the acidic waste by slowly adding it to at least nine parts of cold water.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or soda ash, to the diluted acid solution while stirring continuously. Monitor for any gas evolution or heat generation.
-
pH Monitoring: Use a calibrated pH meter or pH indicator strips to check the pH of the solution. Continue to add the base incrementally until the pH is stable within the neutral range of 5.5 to 10.5.[16]
-
Final Disposal: If the neutralized solution is confirmed to be non-hazardous and local regulations allow, it may be poured down a laboratory sink with a copious amount of running water (at least 20 parts water to the neutralized solution).
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound waste.
References
- 1. This compound | 3637-14-7 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. bucknell.edu [bucknell.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. benchchem.com [benchchem.com]
- 15. acs.org [acs.org]
- 16. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Oxooctanoic Acid
Essential safety protocols and disposal guidelines for 5-Oxooctanoic acid are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.
When working with this compound, a thorough understanding of its potential hazards and the implementation of appropriate safety measures are paramount. This compound is classified as a skin and eye irritant, necessitating careful handling to prevent accidental exposure. The following information details the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. For handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides chemical resistance against organic acids.[1][2][3] |
| Eye Protection | Safety Goggles or a Face Shield | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5][6] |
| Body Protection | Laboratory Coat | Prevents contact of the chemical with skin and personal clothing.[4][5] |
| Respiratory Protection | Not generally required when handled in a fume hood. | A properly functioning chemical fume hood provides adequate ventilation. If dust or aerosols may be generated outside a hood, a risk assessment should be conducted to determine if a respirator is necessary.[5][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All handling of this compound, particularly when weighing or transferring the solid, must be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[6][7][8]
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible within the immediate work area.[6]
-
Secondary Containment: When transporting or storing this compound, always use a chemically resistant secondary container to prevent spills.[7][8]
Procedural Steps
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.
-
Weighing and Transfer: Carefully weigh the solid this compound on a tared weigh boat within the fume hood. Use a spatula for transfers to minimize the generation of dust.
-
Dissolving: If preparing a solution, slowly add the this compound to the solvent. Be aware of any potential exothermic reactions.
-
Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., gloves, weigh boats) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Aqueous Waste: For small quantities of dilute aqueous solutions, neutralization may be an option, subject to local regulations.
Neutralization and Disposal of Small Aqueous Waste Quantities
For small volumes of dilute aqueous solutions, the following neutralization procedure can be followed, always adhering to institutional and local environmental regulations:
-
Dilution: In a suitable container within a chemical fume hood, dilute the acidic solution with a large volume of cold water.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, while stirring. Monitor the pH of the solution using a calibrated pH meter or pH strips.[9][10]
-
Final pH: Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution can typically be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.[11]
Disposal of Solid Waste and Large Quantities
Solid waste and larger quantities of this compound must be disposed of as hazardous chemical waste.[12]
-
Packaging: Ensure the waste container is securely sealed and properly labeled with the contents and associated hazards.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
The following diagram outlines the decision-making process for the disposal of this compound waste.
References
- 1. solusgrp.com [solusgrp.com]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. coral.washington.edu [coral.washington.edu]
- 5. leelinework.com [leelinework.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 10. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
